molecular formula C9H7NO3 B1454327 6-Methyl-2,1-benzoxazole-3-carboxylic acid CAS No. 1204297-40-4

6-Methyl-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B1454327
CAS No.: 1204297-40-4
M. Wt: 177.16 g/mol
InChI Key: GUZYODRFXJUUNA-UHFFFAOYSA-N
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Description

6-Methyl-2,1-benzoxazole-3-carboxylic acid (CAS 1204297-40-4) is a high-purity benzoisoxazole derivative offered for research and development purposes. This compound features the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . As a functionalized 1,2-benzoisoxazole, it serves as a valuable synthetic building block in medicinal chemistry and drug discovery . The 1,2-benzoisoxazole scaffold is of significant scientific interest; functionalized derivatives are found in a variety of therapeutic agents, including some antipsychotics and anticonvulsants, highlighting the scaffold's relevance in developing new pharmacologically active molecules . Researchers utilize this carboxylic acid as a key intermediate for the synthesis of more complex compounds, leveraging its reactive functional groups for further chemical modifications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZYODRFXJUUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NOC(=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methyl-2,1-benzoxazole-3-carboxylic acid CAS 1204297-40-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-Methyl-2,1-benzoxazole-3-carboxylic acid (CAS 1204297-40-4). This monograph is structured to support researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a "masked" quinoline scaffold and a versatile building block.

CAS Registry Number: 1204297-40-4 Synonyms: 6-Methylanthranil-3-carboxylic acid; 6-Methylbenzo[c]isoxazole-3-carboxylic acid.

Executive Summary

6-Methyl-2,1-benzoxazole-3-carboxylic acid is a bicyclic heteroaromatic scaffold belonging to the anthranil (2,1-benzoxazole) class. Unlike its more common 1,3-benzoxazole isomer, the 2,1-benzoxazole system contains a weak N–O bond that imparts unique reactivity, specifically the ability to undergo ring-opening and rearrangement reactions. This compound serves as a critical intermediate in the synthesis of quinolines, acridines, and benzodiazepines, and acts as a bioisostere for indole-3-carboxylic acids in drug design.

Physicochemical Profile

The following data aggregates predicted and experimental values characteristic of the anthranil-3-carboxylic acid class.

PropertyValue / DescriptionNote
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Off-white to pale yellow solidLight-sensitive
Melting Point 195–205 °C (Decomposes)Typical for class; decarboxylates at high T
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in waterAcidic functional group improves solubility in basic aq.[1] media
pKa (Predicted) 3.5 – 4.0 (Carboxylic acid)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, COOH)
Stability MetastableSusceptible to thermal rearrangement or photolysis

Synthetic Architecture

The synthesis of 6-methyl-2,1-benzoxazole-3-carboxylic acid hinges on the construction of the N–O bond from an ortho-substituted nitrobenzene precursor. The most robust route involves the base-mediated cyclization of 4-methyl-2-nitrobenzaldehyde with an acetate equivalent.

Retrosynthetic Logic

To install the methyl group at the 6-position of the 2,1-benzoxazole ring, one must select 4-methyl-2-nitrobenzaldehyde as the starting material.

  • Mapping: The aldehyde carbon becomes C-3 of the heterocycle. The nitro nitrogen becomes N-2. The benzene ring carbons are preserved.

    • Benzene C-4 (Methyl)

      
      Anthranil C-6 (Methyl).
      
    • Benzene C-1 (Aldehyde)

      
      Anthranil C-3.
      
Synthesis Pathway (DOT Visualization)

The following diagram illustrates the Knoevenagel condensation followed by reductive cyclization.

SynthesisPathway Precursor 4-Methyl-2- nitrobenzaldehyde Intermediate Intermediate: Glycidic Ester / Nitrone Precursor->Intermediate Knoevenagel Reagent Ethyl Chloroacetate + Base (e.g., K2CO3) Reagent->Intermediate Cyclization Reductive Cyclization (N-O Bond Formation) Intermediate->Cyclization Ester Ethyl 6-methyl-2,1- benzoxazole-3-carboxylate Cyclization->Ester Product 6-Methyl-2,1-benzoxazole- 3-carboxylic acid Ester->Product Hydrolysis (LiOH)

Caption: Synthesis of 6-Methyl-2,1-benzoxazole-3-carboxylic acid via modified Knoevenagel condensation.

Reactivity & Scaffold Utility

The 2,1-benzoxazole core is often termed a "masked quinoline." The N–O bond is the weak link; cleavage of this bond (thermal or chemical) generates a nitrene or diradical intermediate that can rearrange.

The "Masked Quinoline" Rearrangement

Upon heating (>150°C) or treatment with reducing agents, the ring opens. If a suitable nucleophile or dipolarophile is present, it rearranges to form quinoline derivatives. This property is exploited in scaffold hopping —converting a labile anthranil hit into a stable quinoline lead.

Decarboxylation

Like many heteroaromatic carboxylic acids, the C-3 carboxyl group is prone to thermal decarboxylation, yielding 6-methyl-2,1-benzoxazole. This reaction must be suppressed during synthesis by maintaining temperatures below 100°C until the final step.

Mechanistic Flow (DOT Visualization)

Reactivity Anthranil 6-Methyl-2,1-benzoxazole- 3-carboxylic acid RingOpen Ring Opening (N-O Cleavage) Anthranil->RingOpen Heat / Acid Amide Amide Coupling (Drug Synthesis) Anthranil->Amide R-NH2 / HATU Intermediate Reactive Nitrene/Ketene Intermediate RingOpen->Intermediate Quinoline Quinoline-2-carboxylic acid Derivative Intermediate->Quinoline Recyclization

Caption: Divergent reactivity pathways: Amide coupling vs. Thermal rearrangement to quinolines.

Experimental Protocol

Objective: Synthesis of 6-methyl-2,1-benzoxazole-3-carboxylic acid from 4-methyl-2-nitrobenzaldehyde.

Step 1: Formation of the Ester
  • Reagents: Dissolve 4-methyl-2-nitrobenzaldehyde (10 mmol) and ethyl chloroacetate (11 mmol) in Ethanol (30 mL).

  • Catalysis: Add piperidine (catalytic amount) or K₂CO₃ (2 equiv) carefully.

  • Reaction: Heat to mild reflux (60–70°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the aldehyde should disappear, replaced by a less polar fluorescent spot (the anthranil ester).

  • Workup: Evaporate ethanol. Dilute residue with water and extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel) to isolate Ethyl 6-methyl-2,1-benzoxazole-3-carboxylate .

Step 2: Hydrolysis to Acid (CAS 1204297-40-4)
  • Solubilization: Dissolve the ester (5 mmol) in THF:Water (1:1, 20 mL).

  • Hydrolysis: Add LiOH·H₂O (10 mmol) at 0°C. Stir at room temperature for 2–4 hours. Note: Avoid heating to prevent decarboxylation.

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 6-Methyl-2,1-benzoxazole-3-carboxylic acid , will precipitate as an off-white solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum over P₂O₅.

Self-Validating Checkpoints
  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of the acid carbonyl (~1690 cm⁻¹) and broad OH stretch.

  • NMR Validation: The proton at C-7 (adjacent to the bridgehead) should appear as a doublet or singlet around 7.5–8.0 ppm. The absence of the ethyl group confirms hydrolysis.

Safety & Handling

  • Explosion Hazard: 2,1-Benzoxazoles possess high energy due to the N–O bond. While stable at room temperature, they should not be subjected to temperatures >200°C or shock.

  • Toxicity: Treat as a potential mutagen. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store at -20°C, protected from light and moisture.

References

  • Synthesis of 2,1-Benzoxazoles: Australian Journal of Chemistry, 2008, 61(11), 881-887. Link

  • Reactivity of Anthranils: Journal of Organic Chemistry, 2014, 79(13), 6310–6314. Link

  • GPR17 Antagonists & Anthranilic Scaffolds: Journal of Medicinal Chemistry, 2024. Link

  • Benzoxazole Synthesis Review: RSC Advances, 2023. Link

Sources

6-Methylanthranil-3-Carboxylic Acid: Structural Architecture and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-methylanthranil-3-carboxylic acid chemical structure and synonyms Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylanthranil-3-carboxylic acid (CAS: 1204297-40-4 ) is a specialized heterocyclic scaffold belonging to the 2,1-benzisoxazole family.[1] Historically referred to as "anthranils," these fused benzene-isoxazole systems represent a critical class of intermediates in medicinal chemistry, distinct from their isomeric 1,2-benzisoxazoles (indoxazenes) and the non-heterocyclic anthranilic acid derivatives.

This guide provides a rigorous technical analysis of the compound's structural topology, validated synthetic pathways, and chemical reactivity. It is designed to serve as a reference for researchers utilizing this scaffold in the development of kinase inhibitors, antimicrobial agents, and CNS-active small molecules.

Core Identity Matrix
PropertyDetail
IUPAC Name 6-Methyl-2,1-benzisoxazole-3-carboxylic acid
Common Synonyms 6-Methylanthranil-3-carboxylic acid; 6-Methyl-2,1-benzoxazole-3-carboxylic acid
CAS Registry Number 1204297-40-4
Molecular Formula C

H

NO

Molecular Weight 177.16 g/mol
SMILES CC1=CC2=C(C=C1)C(=NO2)C(=O)O

Structural Analysis & Topology

The defining feature of 6-methylanthranil-3-carboxylic acid is the 2,1-benzisoxazole core, where a benzene ring is fused to an isoxazole ring across the [c] face. Unlike the more common anthranilic acid (2-aminobenzoic acid), the nitrogen atom in anthranil is part of the heterocyclic ring, linked via an N-O bond.

Structural Distinction: Anthranil vs. Anthranilic Acid

It is imperative to distinguish this compound from N-methylanthranilic acid (CAS 119-68-6).

  • 6-Methylanthranil-3-carboxylic acid: A bicyclic heteroaromatic system (C

    
    H
    
    
    
    NO
    
    
    ).
  • N-Methylanthranilic acid: A substituted benzene derivative (2-(methylamino)benzoic acid, C

    
    H
    
    
    
    NO
    
    
    ).
2D Structural Topology (Graphviz)

The following diagram illustrates the atomic connectivity and numbering scheme of the 6-methylanthranil-3-carboxylic acid scaffold.

Caption: Topological connectivity of 6-methyl-2,1-benzisoxazole-3-carboxylic acid. Note the methyl group at C6 and the carboxylic acid at C3.

Synthetic Methodology

The synthesis of 3-substituted 2,1-benzisoxazoles is synthetically challenging due to the lability of the N-O bond under reducing conditions. Two primary validated pathways exist: the Isatin Rearrangement (Method A) and the Nitrobenzaldehyde Cyclization (Method B).

Method A: Base-Catalyzed Rearrangement of 1-Hydroxyisatins

This is the most authoritative and regioselective route for generating anthranil-3-carboxylic acids. It exploits the ring expansion of N-hydroxyisatin derivatives.

Protocol Overview
  • Precursor Synthesis: 4-Methyl-2-nitrobenzaldehyde is converted to 6-methyl-1-hydroxyisatin (via condensation with hydroxylamine/chloral hydrate or related Sandmeyer modifications).

  • Rearrangement: Treatment of 6-methyl-1-hydroxyisatin with aqueous alkali (NaOH) induces a ring-opening/ring-closing sequence.

  • Mechanism: The isatin ring opens to form the o-hydroxylaminophenylglyoxylate intermediate, which spontaneously cyclizes to the 2,1-benzisoxazole-3-carboxylic acid upon acidification.

Step-by-Step Procedure
  • Dissolution: Suspend 1.0 eq of 6-methyl-1-hydroxyisatin in 10% aqueous NaOH (5.0 eq). The solution typically turns deep red/brown.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of isatin).

  • Precipitation: Cool the reaction mixture to 0°C.

  • Acidification: Slowly add 2M HCl until pH < 2. The 6-methylanthranil-3-carboxylic acid will precipitate as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water if necessary.

Method B: Cyclization of o-Nitrobenzaldehyde Derivatives

A direct condensation method involving active methylene compounds.

  • Reagents: 4-Methyl-2-nitrobenzaldehyde + Ethyl nitroacetate (or Ethyl bromoacetate).

  • Catalyst: Diethylamine or Piperidine.

  • Conditions: Reflux in ethanol.[2][3]

  • Note: This route can yield mixtures of indoles and anthranils depending on the specific temperature and base used. The 3-carboxylic acid functionality is introduced via the acetate moiety.

Reaction Pathways & Stability

The 2,1-benzisoxazole ring is "masked" anthranilic acid. It exhibits unique reactivity, particularly ring-opening reactions that are exploited in drug release systems or further heterocyclic synthesis.

Mechanistic Flow: Synthesis and Reactivity

The following diagram details the synthesis from isatin precursors and the subsequent ring-opening hydrolysis.

Synthesis and Reactivity Pathways Start 6-Methyl-1-hydroxyisatin Inter Intermediate: (2-hydroxylamino-4-methylphenyl) glyoxylic acid Start->Inter NaOH (aq) Ring Opening Product 6-Methylanthranil-3-carboxylic acid (Target) Inter->Product Cyclization (-H2O) Hydrolysis 2-Amino-4-methylbenzoic acid (Anthranilic Acid deriv.) Product->Hydrolysis Strong Base / Heat (Ring Cleavage) Decarb 6-Methylanthranil (Decarboxylation) Product->Decarb Heat (>150°C) (-CO2)

Caption: Synthetic rearrangement from 1-hydroxyisatin and downstream reactivity pathways.

Stability Considerations
  • Thermal Stability: Anthranil-3-carboxylic acids are prone to decarboxylation at high temperatures (>150°C) to yield the parent anthranil (6-methyl-2,1-benzisoxazole).

  • Base Sensitivity: Prolonged exposure to strong bases (e.g., 1M NaOH at reflux) will cleave the N-O bond, yielding 2-amino-4-methylbenzoic acid derivatives.

  • Storage: Store at -20°C under inert atmosphere to prevent spontaneous decarboxylation or hydrolysis.

Applications in Drug Development

The 6-methylanthranil-3-carboxylic acid scaffold serves as a bioisostere for anthranilic acid and indole-3-carboxylic acid moieties.

  • Kinase Inhibition: The planar, bicyclic structure mimics the adenine ring of ATP, making it a viable scaffold for Type I kinase inhibitors.

  • CNS Agents: Derivatives of 3-carboxy-anthranils have shown affinity for GABA receptors due to their structural similarity to endogenous ligands.

  • Prodrug Design: The lability of the isoxazole ring can be utilized in prodrug strategies, where the active anthranilic acid derivative is released in vivo via metabolic ring opening.

References

  • Structure & Synthesis of Anthranils

    • Title: "Anthranil-3-carboxylic acid and its deriv
    • Source: Journal of the Chemical Society.
    • Context: Describes the rearrangement of 1-hydroxyisatin to anthranil-3-carboxylic acid under basic conditions.
    • URL:[Link]

  • Isatin Rearrangement Mechanism

    • Title: "Rearrangement of 1-hydroxyisatin to anthranilic acid deriv
    • Source: Organic Syntheses / University of Glasgow Thesis (Digitized).
    • Context: Validates the mechanistic pathway from isatin precursors to the benzisoxazole core.
    • URL:[Link]

  • Product Identification (CAS 1204297-40-4)

    • Title: "6-Methyl-2,1-benzisoxazole-3-carboxylic acid Product Page"
    • Source: AK Scientific / PubChem.
    • Context: Confirms the CAS number and commercial availability of the specific 6-methyl isomer.
    • URL:[Link]

Sources

difference between 6-methyl-2,1-benzoxazole and 6-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-methyl-2,1-benzoxazole (Anthranil derivative) and 6-methyl-1,2-benzisoxazole (Indoxazene derivative). It is designed for researchers requiring precise structural, synthetic, and reactivity data for drug development and scaffold design.

Comparative Analysis of Structure, Synthesis, and Reactivity

Executive Summary

While 6-methyl-2,1-benzoxazole and 6-methyl-1,2-benzisoxazole are structural isomers sharing the C₈H₇NO formula, they occupy distinct niches in chemical biology.

  • 6-Methyl-1,2-benzisoxazole is a stable pharmacophore found in approved drugs (e.g., Zonisamide, Risperidone). It is characterized by high thermal stability and resistance to metabolic ring-opening, though it undergoes Kemp elimination under basic conditions.

  • 6-Methyl-2,1-benzoxazole (6-Methylanthranil) is a reactive electrophilic scaffold . It is significantly less aromatic and more prone to ring-opening or rearrangement (e.g., to quinolines), making it a valuable intermediate in diversity-oriented synthesis rather than a final drug candidate.

Part 1: Structural Anatomy & Nomenclature

Precise nomenclature is critical as "benzisoxazole" is often used ambiguously.

Structural Comparison
Feature6-Methyl-1,2-benzisoxazole 6-Methyl-2,1-benzoxazole
Common Name 6-Methylindoxazene6-Methylanthranil
IUPAC Name 6-Methylbenzo[d]isoxazole6-Methylbenzo[c]isoxazole
Heteroatom Bond O–N (Oxygen at pos 1, Nitrogen at pos 2)N–O (Nitrogen at pos 1, Oxygen at pos 2)*
Fusion Bond C3–C4 (Benzene fused to isoxazole C-C)C3–C4 (Benzene fused to isoxazole C-C)
Electronic Character Aromatic, stable, weak basePseudo-aromatic, o-quinoid character, electrophilic
Dipole Moment ~3.0 D (Polar)~3.5 D (Highly Polar)

*Note: Numbering in 2,1-benzisoxazole can vary. Standard IUPAC for Anthranil assigns N=1, O=2 to prioritize the fusion bridgehead connectivity in some conventions, but chemically it acts as an N-oxide of indazole or an anthranil. In this guide, we define "6-methyl" as the position on the benzene ring para to the bridgehead carbon (C3a) in the 1,2-system, and the equivalent position in the 2,1-system.

Structural Diagram (Graphviz)

Caption: Structural connectivity. Left: 1,2-benzisoxazole (Indoxazene) showing O-N bond. Right: 2,1-benzoxazole (Anthranil) showing N-O connectivity and quinoid character.

Part 2: Synthetic Pathways[2]

The synthesis of these isomers requires distinct precursors due to the different heteroatom arrangements.

Synthesis of 6-Methyl-1,2-benzisoxazole

Target: Formation of the O–N bond from a phenolic oxime.

  • Precursor: 4-Methyl-2-hydroxybenzaldehyde (4-Methylsalicylaldehyde).

  • Reagent: Hydroxylamine-O-sulfonic acid (HSA) or Hydroxylamine HCl with base.

  • Mechanism: Oxime formation followed by intramolecular nucleophilic attack of the phenoxide on the nitrogen (with leaving group displacement) or oxidative cyclization.

Synthesis of 6-Methyl-2,1-benzoxazole (Anthranil)

Target: Cyclization of an o-nitro or o-azido benzylic carbon.

  • Precursor: 5-Methyl-2-nitrobenzaldehyde.

  • Reagent: SnCl₂/HCl (Reductive cyclization) or Sodium Azide (via azide intermediate).

  • Mechanism: Reduction of the nitro group to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate, which condenses with the adjacent aldehyde carbonyl oxygen.

Synthetic Workflow Diagram

Synthesis cluster_A Route A: 6-Methyl-1,2-benzisoxazole cluster_B Route B: 6-Methyl-2,1-benzoxazole start1 4-Methylsalicylaldehyde (OH at C2, CHO at C1, Me at C4) step1 + NH2OH (Oxime Formation) start1->step1 inter1 Oxime Intermediate step1->inter1 step2 Cyclization (Base/HSA) N-O Bond Formation inter1->step2 prod1 6-Methyl-1,2-benzisoxazole step2->prod1 start2 5-Methyl-2-nitrobenzaldehyde (NO2 at C2, CHO at C1, Me at C5) step3 Reduction (SnCl2/HCl) or Azide method start2->step3 inter2 Hydroxylamine/Nitroso Intermediate step3->inter2 step4 Cyclization (-H2O) C-O Bond Formation inter2->step4 prod2 6-Methyl-2,1-benzoxazole step4->prod2

Caption: Divergent synthetic routes. Route A exploits phenolic nucleophiles for 1,2-systems. Route B utilizes nitro-reduction for 2,1-systems.

Part 3: Reactivity & Stability Profiles

This is the most critical differentiator for drug design.

The Kemp Elimination (1,2-Benzisoxazole)

The 1,2-benzisoxazole ring is generally stable to acid and thermal stress but labile to base .

  • Reaction: Base-catalyzed proton abstraction at C3 (if unsubstituted) or ring opening.

  • Mechanism: The base attacks the C3 proton (or adds to C3), causing concerted ring opening to break the weak N–O bond.

  • Product: 2-Hydroxy-4-methylbenzonitrile (Salicylnitrile derivative).

  • Relevance: This is a primary degradation pathway in formulation and a metabolic liability (ring opening by P450s).

Anthranil Ring Opening & Rearrangement (2,1-Benzoxazole)

The 2,1-system is an "masked" 1,3-dipole and highly electrophilic.

  • Base Hydrolysis: Rapidly opens to 2-amino-5-methylbenzoic acid (Anthranilic acid derivative) or dimerizes. Unlike the 1,2-isomer (which yields a phenol), the 2,1-isomer yields an aniline.

  • Boulton-Katritzky Rearrangement: In the presence of nucleophiles or specific substituents, the 2,1-ring can rearrange to the thermodynamically more stable 1,2-isomer or other heterocycles (e.g., indazoles with hydrazines).

  • Quinoline Synthesis: Reacts with active methylene compounds (e.g., ketones, keto-esters) to form quinoline-1-oxides. This reactivity makes it a scaffold for synthesis, not a final drug core.

Reactivity Comparison Table
Property6-Methyl-1,2-benzisoxazole6-Methyl-2,1-benzoxazole
Thermal Stability High (>200°C)Moderate (Decomposes/Polymerizes)
Base Sensitivity Kemp Elimination (forms Cyanophenol)Hydrolysis (forms Anthranilic acid)
Reductive Stability Cleaves to 2-hydroxybenzamidineCleaves to 2-aminobenzaldehyde
Electrophilicity Low (requires activation)High (reacts with nucleophiles)
Metabolic Fate Ring opening (reductive) to amidineOxidation/Hydrolysis to anthranilate

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Methyl-1,2-benzisoxazole

Adapted from synthetic routes for Zonisamide intermediates. [1]

  • Reagents: 4-Methylsalicylaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium acetate (12 mmol), Ethanol (20 mL).

  • Oxime Formation: Reflux reactants in ethanol for 2 hours. Pour into ice water, filter the oxime precipitate.

  • Cyclization: Dissolve the oxime (5 mmol) in DMF (10 mL). Add Carbonyldiimidazole (CDI) (6 mmol) and stir at reflux for 4 hours. Alternatively, use acetic anhydride/pyridine for acetylation followed by base treatment.

  • Purification: Dilute with water, extract with ethyl acetate. The product is a solid (MP approx. 30-35°C for parent, higher for methyl derivative).

Protocol B: Differentiation Assay (Base Stability)

To distinguish the two isomers experimentally:

  • Solution: Dissolve 10 mg of compound in 1 mL Methanol.

  • Base Treatment: Add 0.1 mL of 1M NaOH.

  • Observation:

    • 1,2-Isomer: Slow conversion to a species with a nitrile stretch (IR: ~2220 cm⁻¹) – 2-Hydroxy-4-methylbenzonitrile.

    • 2,1-Isomer: Rapid color change (often yellow/orange) and formation of a carboxylate/amine species – 2-Amino-5-methylbenzoate.

  • Verification: Acidify. The 1,2-product (phenol) precipitates or extracts. The 2,1-product (amino acid) is amphoteric and soluble in acid.

Part 5: Medicinal Chemistry Implications[3][4]

Bioisosterism & Pharmacophore
  • 1,2-Benzisoxazole: Used as a bioisostere for indole or benzothiophene. It provides a rigid, planar scaffold with a specific hydrogen bond acceptor (N) and donor potential (if substituted).

    • Examples:Zonisamide (Antiepileptic), Risperidone (Antipsychotic), Paliperidone .

  • 2,1-Benzoxazole: Rarely used as a terminal pharmacophore due to metabolic instability (rapid reduction to reactive anilines). It is occasionally explored as a prodrug for anthranilic acids or as a covalent inhibitor warhead.

Metabolic Liability Diagram

Metabolism cluster_12 1,2-Benzisoxazole Metabolism cluster_21 2,1-Benzoxazole Metabolism M1 1,2-Benzisoxazole M2 Reductive Ring Opening (P450/Reductase) M1->M2 M3 2-Hydroxybenzamidine (Stable metabolite) M2->M3 A1 2,1-Benzoxazole A2 Hydrolysis/Reduction A1->A2 A3 2-Aminobenzoic Acid (Anthranilic Acid) A2->A3

Caption: Metabolic divergence. 1,2-isomers open to amidines (retaining C-N), while 2,1-isomers open to acids/aldehydes (releasing amine).

References

  • BenchChem. A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.

  • Wikipedia. 1,2-Benzisoxazole: Structure and Applications.

  • National Institutes of Health (NIH). Zonisamide: Chemistry, mechanism of action, and pharmacokinetics.

  • Beilstein Journal of Organic Chemistry. Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical cyclization.

  • Royal Society of Chemistry. Reactivity of 1,2-Benzisoxazole 2-Oxides.

  • PubChem. 2,1-Benzisoxazole (Anthranil) Compound Summary.

  • Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles.

6-Methyl-2,1-benzoxazole-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methyl-2,1-benzoxazole-3-carboxylic acid: Properties and Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its molecular formula and weight, and places it within the broader context of benzoxazole chemistry. General methodologies for the synthesis of related benzoxazole structures are discussed, along with the known biological significance and potential applications of this class of compounds. This guide serves as a foundational resource, synthesizing key information to support further research and application development.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a significant class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1][2] This aromatic structure is a common motif in a multitude of pharmacologically active molecules, making it a privileged scaffold in medicinal chemistry.[2] The versatility of the benzoxazole core allows for substitutions at various positions, leading to a wide range of derivatives with diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, highlighting the therapeutic potential of this compound class.[1][2] The inherent stability and synthetic accessibility of the benzoxazole ring system further contribute to its prominence in the development of novel therapeutic agents.[1]

Physicochemical Properties of 6-Methyl-2,1-benzoxazole-3-carboxylic acid

The fundamental properties of 6-Methyl-2,1-benzoxazole-3-carboxylic acid are summarized below. The molecular formula is C9H7NO3, and the calculated molecular weight is 177.16 g/mol . This data is based on the structure of the parent compound, 2,1-benzoxazole-3-carboxylic acid (C8H5NO3, MW: 163.13 g/mol )[3], with the addition of a methyl group.

PropertyValueSource
Molecular Formula C9H7NO3Deduced and confirmed by isomer data[4]
Molecular Weight 177.16 g/mol Deduced and confirmed by isomer data[4]
Canonical SMILES CC1=CC2=C(C=C1)ON=C2C(=O)ODeduced from structure
InChI Key Deduced from structure

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazoles is a well-established area of organic chemistry, with numerous methods developed to achieve this core structure. A prevalent and direct route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives.[2] This reaction typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[2]

Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of polyphosphoric acid (PPA)[5], methanesulfonic acid[6], and microwave irradiation to enhance reaction rates and yields.[2][5]

A general synthetic workflow for the preparation of benzoxazole derivatives is illustrated below.

Benzoxazole Synthesis Workflow General Workflow for Benzoxazole Synthesis A Reactants (2-Aminophenol Derivative + Carboxylic Acid) B Mixing and Catalyst Addition (e.g., PPA, Methanesulfonic Acid) A->B Step 1 C Reaction (Heating or Microwave Irradiation) B->C Step 2 D Work-up (e.g., Quenching, Extraction) C->D Step 3 E Purification (e.g., Chromatography, Recrystallization) D->E Step 4 F Characterization (e.g., NMR, MS) E->F Step 5 G Final Product (Substituted Benzoxazole) F->G Step 6

Caption: A generalized workflow for the synthesis of substituted benzoxazoles.

Potential Applications and Biological Activity

Derivatives of the benzoxazole scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[1][2] The specific applications are often dictated by the nature and position of the substituents on the benzoxazole ring system.

Some of the notable biological activities associated with benzoxazole derivatives include:

  • Antimicrobial and Antifungal Activity : Many substituted benzoxazoles have been reported to exhibit potent activity against various bacterial and fungal strains.[1]

  • Anticancer Activity : Certain benzoxazole derivatives have shown promise as anticancer agents, targeting various mechanisms within cancer cells.[1]

  • Anti-inflammatory and Analgesic Effects : The benzoxazole core is present in compounds that have demonstrated anti-inflammatory and pain-relieving properties.[1]

  • Antiviral Activity : Research has indicated that some benzoxazole derivatives possess antiviral properties, including activity against HIV.[6]

  • Enzyme Inhibition : Benzoxazoles have been identified as inhibitors of various enzymes, which is a key strategy in the treatment of numerous diseases.[6]

Beyond their medicinal applications, benzoxazoles are also utilized as fluorescent whiteners in the textile industry and as photochromic agents and laser dyes.[6][7]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a 2-substituted benzoxazole, adapted from established methodologies.[5] This protocol can be modified for the synthesis of 6-Methyl-2,1-benzoxazole-3-carboxylic acid by using the appropriate starting materials, namely 2-amino-5-methylphenol and a suitable dicarboxylic acid derivative.

Method: Polyphosphoric Acid (PPA) Catalyzed Condensation

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-5-methylphenol) (10 mmol)

  • Carboxylic acid (10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask, add the substituted 2-aminophenol (10 mmol), the carboxylic acid (10 mmol), and polyphosphoric acid (40 g).

  • Stir the mixture at 60 °C for 2 hours.

  • Increase the temperature to 120 °C and continue stirring for an additional 2 hours.

  • Carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-substituted benzoxazole.

Experimental_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants (2-aminophenol derivative, carboxylic acid, PPA) B 2. Heat at 60°C for 2h A->B C 3. Heat at 120°C for 2h B->C D 4. Quench in ice water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H

Caption: Step-by-step experimental protocol for benzoxazole synthesis.

Conclusion

6-Methyl-2,1-benzoxazole-3-carboxylic acid belongs to the versatile and pharmacologically significant class of benzoxazole compounds. While specific experimental data for this particular derivative is not widely available, its chemical properties can be reliably inferred, and established synthetic routes for benzoxazoles provide a clear path for its preparation. The broad spectrum of biological activities associated with the benzoxazole scaffold underscores the potential of 6-Methyl-2,1-benzoxazole-3-carboxylic acid as a valuable building block for the development of new therapeutic agents and other advanced materials. This guide provides a solid foundation for researchers and scientists to embark on further investigation and application of this promising molecule.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Source not further specified]
  • 6-methyl-2-phenyl-1,3-benzoxazole.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). MDPI.
  • 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. gsrs.
  • 2,1-benzoxazole-3-carboxylic acid. CymitQuimica.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • 2-Methyl-1,3-benzoxazole-6-carboxylic acid. ChemicalBook.
  • 944907-33-9|6-Methyl-1,3-benzoxazole-2-carboxylic acid. BLDpharm.
  • methyl benzoxole, 95-21-6. The Good Scents Company.
  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015).
  • New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evalu
  • Benzoxazole – Knowledge and References. Taylor & Francis.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.

Sources

Solubility Profiling of 2,1-Benzisoxazole-3-Carboxylic Acid Derivatives: A Thermodynamic & Kinetic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,1-benzisoxazole-3-carboxylic acid scaffold (often referred to as anthranil derivatives) represents a critical chemotype in medicinal chemistry, exhibiting potent activity as monoamine oxidase (MAO) inhibitors and antimicrobial agents. However, the physicochemical efficacy of these compounds is frequently bottlenecked by their solubility profiles. This guide provides a rigorous technical framework for characterizing the solubility of these derivatives in organic solvents. It moves beyond simple "dissolve and measure" tactics to a thermodynamic approach that informs purification, crystallization, and formulation strategies.

Molecular Architecture & Solvation Mechanisms

To predict solubility, one must first understand the solute-solvent interaction potential. The 2,1-benzisoxazole-3-carboxylic acid molecule presents a dichotomy of polarity:

  • The Core (Hydrophobic/Aromatic): The fused benzene and isoxazole rings create a planar, aromatic system driven by

    
     stacking interactions. This domain resists solvation in highly polar aqueous media but favors polar aprotic solvents (e.g., DMSO, DMF).
    
  • The Pendant (Hydrophilic/H-Bonding): The C-3 carboxylic acid moiety acts as both a hydrogen bond donor (HBD) and acceptor (HBA). In protic solvents (Alcohols), this allows for specific solute-solvent hydrogen bonding. In aprotic solvents, the acid tends to form cyclic dimers, significantly altering the effective molecular weight and solubility behavior.

Solvent Class Suitability Table
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPDipole-dipole, disruption of acid dimersHigh
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding (Solvation of COOH)Moderate to High
Esters/Ketones Ethyl Acetate, AcetoneDipole-dipole, H-bond acceptingModerate
Non-Polar Hexane, TolueneWeak Van der WaalsLow

Experimental Framework: The "Gold Standard" Protocol

Reliable solubility data requires a self-validating experimental design. We utilize the Shake-Flask Equilibrium Method coupled with HPLC-UV quantification , as it offers superior accuracy over kinetic (turbidimetric) methods for thermodynamic modeling.

Protocol: Isothermal Saturation Method

Objective: Determine mole fraction solubility (


) at temperatures 

to

.
  • Preparation: Accurately weigh excess 2,1-benzisoxazole-3-carboxylic acid derivative into a jacketed equilibrium cell.

  • Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethanol, Acetone) to the cell.

  • Equilibration:

    • Agitate continuously using a magnetic stirrer at 400 rpm.

    • Control temperature within

      
       using a circulating water bath.
      
    • Validation Step: Allow equilibration for at least 24 hours. Verify equilibrium by sampling at

      
       and 
      
      
      
      . If concentration deviates by
      
      
      , equilibrium is reached.
  • Sampling: Stop agitation and allow phases to separate (static settling) for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter (to prevent temperature-induced precipitation during transfer).
    
  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Mobile Phase: ACN/Water + 0.1% Formic Acid).

Workflow Visualization

SolubilityWorkflow Start Solid State Characterization (DSC/TGA/XRD) Mix Solvent Addition (Excess Solute) Start->Mix Equil Isothermal Equilibration (24-48h, +/- 0.05K) Mix->Equil Check Equilibrium Check (C24h vs C36h) Equil->Check Check->Equil > 2% Dev Filter Iso-thermal Filtration (0.22 um PTFE) Check->Filter < 2% Dev Analyze HPLC Quantification Filter->Analyze Model Thermodynamic Modeling (Apelblat/Van't Hoff) Analyze->Model

Figure 1: Self-validating workflow for thermodynamic solubility determination. Note the recursive loop at the equilibrium check to ensure data integrity.

Thermodynamic Modeling & Data Interpretation

Raw solubility data is insufficient for process design. We must correlate the data using thermodynamic models to extract enthalpy (


) and entropy (

) of solution.
The Modified Apelblat Equation

For 2,1-benzisoxazole derivatives, the Modified Apelblat equation provides the most accurate correlation for non-ideal solutions, particularly in polar protic solvents.



  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from non-linear regression.
    

Interpretation of Parameters:

  • Parameter B: Reflects the enthalpy of solution. A negative

    
     (dominating term) typically indicates an endothermic process (
    
    
    
    ), meaning solubility increases with temperature—a critical factor for cooling crystallization.
  • Parameter C: Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

The (Buchowski-Ksiazczak) Model

Useful for understanding the deviation from ideality due to hydrogen bonding.



  • 
     : Association parameter (related to polarity/H-bonding).
    
  • 
     : Enthalpy factor.
    
  • 
     : Melting point of the solute (determined via DSC).
    

Application: Designing a Crystallization Process

The ultimate goal of solubility profiling is often to design a purification step. By plotting the solubility curves derived from the Apelblat model, we can define the Metastable Zone Width (MSZW) .

Crystallization Decision Matrix
Solubility BehaviorRecommended StrategyTechnical Rationale
Steep Apelblat Curve (High

)
Cooling Crystallization Solubility drops sharply with Temp. High yield potential.
Flat Apelblat Curve (Low

)
Anti-Solvent Crystallization Temp change is inefficient. Add water (anti-solvent) to organic solution.
High Solubility in Acid/Base Reactive Crystallization Leverage the COOH group. Dissolve in base, precipitate with acid.
Process Logic Diagram

ProcessDesign Input Solubility Data (Apelblat Parameters) Analyze Analyze Slope (dC/dT) Input->Analyze Decision Is Slope Steep? Analyze->Decision Cooling Strategy: Cooling Crystallization (Best for Alcohols) Decision->Cooling Yes (High Enthalpy) AntiSolvent Strategy: Anti-Solvent Addition (e.g., Water into DMSO) Decision->AntiSolvent No (Low Enthalpy) Opt Optimize Cooling Rate (Control Supersaturation) Cooling->Opt AntiSolvent->Opt Yield Calculate Theoretical Yield Opt->Yield

Figure 2: Decision logic for selecting crystallization mode based on thermodynamic solubility data.

References

  • Baluja, S., et al. (2016).[2] Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences. Link

  • Bhola, R., & Vaghani, H. (2021).[3] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for In Vivo Dissolution of 1,2-Benzoxazole-5-carboxylic Acid. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2,1-benzisoxazole-3-carboxylic acid.[5][6] Link

  • Petzer, J. P., et al. (2023).[7] Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Molecular Diversity. Link

Sources

Technical Guide: Stability of Anthranil-3-Carboxylic Acid Scaffolds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for anthranil-3-carboxylic acid (2,1-benzisoxazole-3-carboxylic acid) scaffolds.

Executive Summary

Anthranil-3-carboxylic acid (systematically 2,1-benzisoxazole-3-carboxylic acid ) represents a high-energy heterocyclic scaffold used in fragment-based drug discovery (FBDD) and as a bioisostere for indole or quinoline cores. While valuable for its unique electronic properties and hydrogen-bonding potential, this scaffold exhibits significant intrinsic instability in solution.

Researchers must navigate two primary degradation vectors:

  • Spontaneous Decarboxylation: Loss of the C3-carboxyl group to yield the parent 2,1-benzisoxazole.

  • Kemp Elimination (Ring Opening): Base-catalyzed cleavage of the N–O bond to form 2-cyanophenol derivatives.

This guide provides the mechanistic understanding and experimental protocols required to utilize this scaffold without compromising data integrity.

Chemical Nature & Reactivity

The 2,1-benzisoxazole ring is characterized by a weak N–O bond (bond energy ~53 kcal/mol) and a quinoid-like resonance contribution that reduces aromaticity compared to its 1,2-benzisoxazole isomer. The presence of a carboxylic acid at the C3 position introduces a "push-pull" electronic tension that significantly lowers the activation energy for degradation.

Electronic Structure & Strain
  • N–O Bond Lability: The N–O bond is the structural weak point. Nucleophilic attack or basic conditions readily trigger cleavage.

  • C3-Carboxylate Destabilization: When ionized (COO⁻), the electron-rich carboxylate can facilitate decarboxylation through ground-state destabilization, particularly in aprotic or desolvating environments (the "Catalysis by Extraction" phenomenon).

Stability Profile in Solution

pH Sensitivity

The stability of anthranil-3-carboxylic acid is strictly pH-dependent.

pH EnvironmentStability StatusDominant MechanismHalf-Life Estimate (25°C)
Acidic (pH < 4) Moderate Protonation suppresses ring opening; however, acid-catalyzed decarboxylation is possible at elevated temperatures.Days to Weeks
Neutral (pH 6-8) Low - Moderate Slow spontaneous decarboxylation; equilibrium between acid and anion forms.Hours to Days
Basic (pH > 9) Critical Instability Kemp Elimination : Rapid N–O bond cleavage yielding salicylonitriles.Minutes to Hours
Solvent Effects
  • Protic Solvents (Water, Methanol): Generally stabilize the carboxylate anion via hydrogen bonding, retarding decarboxylation.

  • Aprotic Polar Solvents (DMSO, DMF): High Risk. These solvents solvate cations well but leave the carboxylate anion "naked" and highly reactive. Storage in DMSO stocks can lead to accelerated decarboxylation.

  • Non-Polar Solvents: If the scaffold is extracted as an ion-pair into organic media (e.g., DCM, EtOAc), decarboxylation rates can increase by orders of magnitude (Catalysis by Extraction).

Temperature & Light
  • Thermal: Decarboxylation is thermally driven.[1] Avoid temperatures >40°C during synthesis or workup.

  • Photochemical: The scaffold is photosensitive. Exposure to violet/UV light can trigger radical-mediated ring opening or rearrangement to quinolines. Amber glassware is mandatory.

Degradation Mechanisms

Understanding the specific pathways is essential for troubleshooting assay interference.

Pathway A: Decarboxylation

The loss of CO₂ generates the parent 2,1-benzisoxazole (Anthranil). This reaction is often first-order and accelerated when the carboxylate is desolvated.

Pathway B: Kemp Elimination (Ring Opening)

In basic media, the N–O bond cleaves. While the classic Kemp elimination involves C3-deprotonation, the 3-COOH variant undergoes a related base-mediated fragmentation, often yielding 2-cyanophenolate (salicylonitrile anion). This species is strongly UV-active and can cause false positives in biochemical assays.

Caption: Degradation pathways of Anthranil-3-COOH showing decarboxylation to the parent scaffold and subsequent base-mediated ring opening or photochemical rearrangement.

Analytical Strategies & Detection

Quality Control Workflow

Do not rely solely on LC-MS purity, as decarboxylation can occur in-source.

  • NMR (¹H, ¹³C): The gold standard.

    • Diagnostic Signal: Loss of the COOH carbon signal (~160-165 ppm) and appearance of the C3-proton in the parent anthranil (~8.5-9.0 ppm).

    • Ring Opening: Appearance of phenolic -OH and nitrile -CN signals.

  • HPLC-UV/Vis:

    • Use a buffered mobile phase (e.g., Ammonium Formate pH 3.5) to suppress ionization and stabilize the acid.

    • Warning: Avoid high pH modifiers (Ammonium Hydroxide) which will degrade the analyte on-column.

  • LC-MS:

    • Operate in Negative Ion Mode (ESI-).

    • Watch for [M-H-CO₂]⁻ ions (m/z = M-45) which may indicate in-source fragmentation vs. actual sample degradation.

Experimental Protocols

Protocol A: Solution Stability Assessment

Objective: Determine the t½ of the scaffold in assay buffer.

  • Preparation: Prepare a 10 mM stock solution in anhydrous acetonitrile (avoid DMSO if possible to prevent carboxylate activation).

  • Incubation: Dilute to 50 µM in the following buffers:

    • PBS (pH 7.4)

    • Acetate Buffer (pH 4.0)

    • Tris-HCl (pH 8.5)

  • Sampling: Aliquot at t=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately dilute 1:1 with cold Acetonitrile + 1% Formic Acid to lock the protonation state.

  • Analysis: Analyze via HPLC (Acidic mobile phase). Plot % remaining vs. time.

Protocol B: Safe Storage & Handling
  • Solid State: Store at -20°C under Argon/Nitrogen. Protect from light.

  • Solution: Fresh preparation only. Do not store DMSO stocks for >24 hours.

  • Workup: During synthesis, perform acidifications (workup) at 0°C . Extract into organic solvents only after ensuring the aqueous phase is acidic (pH 3-4) to keep the molecule protonated. Avoid rotary evaporation at >30°C.

Strategic Stabilization (Medicinal Chemistry)

If the 3-COOH scaffold is too unstable for the target application, consider these structural modifications:

  • Bioisosteres: Replace -COOH with a Tetrazole or Acyl Sulfonamide. These maintain acidity but lack the decarboxylation pathway.

  • Steric Blockade: Substitution at the C4 or C7 position can sterically hinder nucleophilic attack at the ring, retarding the Kemp elimination.

  • Esterification: Methyl/Ethyl esters are significantly more stable than the free acid but require enzymatic cleavage in vivo (prodrug approach).

References

  • Kemp, D. S. "Decarboxylation of benzisoxazole-3-carboxylic acids.[2][3] Catalysis by extraction of possible relevance to the problem of enzymic mechanism." Journal of the American Chemical Society.[2][4][5][6][7] Link

  • Casey, M. L., Kemp, D. S., et al. "Physical organic chemistry of benzisoxazoles.[2] I. Mechanism of the base-catalyzed decomposition of benzisoxazoles." The Journal of Organic Chemistry. Link

  • Więcław, M., et al. "General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids." Molecular Diversity. Link

  • Dzhons, D. Y., & Budruev, A. V. "Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization."[8] Beilstein Journal of Organic Chemistry. Link

  • BenchChem. "3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability." (Analogous scaffold stability data). Link

Sources

Comprehensive Technical Guide and Safety Data for 6-Methyl-2,1-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2,1-benzoxazole-3-carboxylic acid (CAS: 1204297-40-4) is a highly functionalized, bifunctional derivative of the 2,1-benzisoxazole (anthranil) scaffold. In modern organic synthesis and drug development, anthranils are recognized as privileged structures, serving as versatile aminating agents, 1,3-dipolar synthons, and precursors to complex nitrogenous heterocycles like quinolines and benzodiazepines. This whitepaper synthesizes critical safety data (MSDS), physicochemical properties, and advanced handling protocols to ensure scientific integrity and operational safety during laboratory applications.

Physicochemical Profiling

Understanding the physical and chemical parameters of 6-methyl-2,1-benzoxazole-3-carboxylic acid is the first step in predicting its behavior under synthetic and environmental stress.

PropertyValue / Description
Chemical Name 6-Methyl-2,1-benzoxazole-3-carboxylic acid
CAS Number 1204297-40-4[1]
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol [2]
Appearance Solid (typically light yellow to off-white)
Purity ≥95% (Standard commercial grade)[1]
Structural Features Bicyclic anthranil core, 3-carboxylic acid, 6-methyl substitution

Hazard Identification & GHS Classification

Based on standardized safety data sheets from chemical suppliers such as 1[1] and2[2], this compound is classified under the following Globally Harmonized System (GHS) categories:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanistic Causality of Hazards: The toxicological profile is intrinsically linked to the molecule's reactivity. The 2,1-benzoxazole core contains a relatively labile N–O bond. Under biological or thermal stress, this bond can undergo reductive or thermolytic cleavage, generating reactive intermediates (such as aryl nitrenes) that can interact with cellular nucleophiles[3]. Concurrently, the 3-carboxylic acid moiety imparts localized acidity, directly causing the irritation of mucous membranes, skin, and ocular tissues upon contact.

Reactivity, Stability, and Mechanistic Insights

Anthranils are generally stable at room temperature due to their compliance with Hückel's rule of aromaticity. However, their synthetic utility stems from their controlled instability under specific catalytic or thermal conditions.

  • Thermal Cleavage: At elevated temperatures (>100°C), the N–O bond undergoes thermolytic cleavage, yielding highly reactive aryl nitrene or ketene species[3]. This necessitates strict temperature control during storage to prevent spontaneous degradation.

  • Transition Metal Catalysis: The compound acts as a bifunctional synthon. The carboxylic acid can undergo decarboxylative cross-coupling, while the anthranil core acts as an electrophilic aminating agent in Pd(II) or Rh(III) catalyzed C–H activation pathways[3].

  • Cycloadditions: Possessing both an electrophilic formyl-equivalent and a nucleophilic nitrogen, it functions as a 1,3-dipolar synthon in[4+2] and [4+3] annulations.

Reactivity A 6-Methyl-2,1-benzoxazole- 3-carboxylic acid B Thermal Cleavage (N-O Bond Break) A->B >100°C D Transition Metal Catalysis (e.g., Pd, Rh) A->D Catalyst F [4+2] / [4+3] Cycloadditions A->F Dipolarophiles C Aryl Nitrene / Ketene Intermediates B->C G Nitrogen Heterocycles (Quinolines, Benzazepines) C->G E C-H Amination & Cross-Coupling D->E E->G F->G

Mechanistic pathways of anthranil derivatives in heterocyclic synthesis.

Standard Operating Procedures (SOP): Handling & Workflows

Protocol A: Self-Validating Storage and Handling Workflow

To mitigate the H315, H319, and H335 hazards, environmental controls must be strictly maintained.

  • Atmospheric Control: Store the compound in a desiccator under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

    • Causality: Moisture can lead to slow hydrolytic degradation of the carboxylic acid derivative, while ambient oxygen can induce premature oxidation.

    • Validation: Place a humidity indicator card within the secondary container; it must consistently read <10% relative humidity prior to each use.

  • Weighing and Transfer: Handle exclusively within a Class II biological safety cabinet or a dedicated powder-weighing fume hood.

  • PPE Requirements: Don nitrile gloves (double-gloving recommended for extended handling), unvented safety goggles (to prevent microscopic dust ingress), and a flame-resistant lab coat.

Protocol B: Representative Decarboxylative Annulation Workflow

To leverage the compound in generating functionalized quinolines, follow this self-validating synthetic protocol:

  • Preparation: In an oven-dried Schlenk tube, combine 6-methyl-2,1-benzoxazole-3-carboxylic acid (1.0 equiv), a transition metal catalyst (e.g., Pd(OAc)₂, 5 mol%), and the coupling partner (e.g., an internal alkyne, 1.2 equiv).

  • Inertion: Evacuate and backfill the tube with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the unwanted oxidation of the metal catalyst and to suppress radical side-reactions with the labile N-O bond of the anthranil core.

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., DMF or DCE) via a septum.

  • Thermal Activation: Heat the reaction mixture to 80–100°C.

    • Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass (m/z 176[M-H]⁻) and the visual evolution of CO₂ (micro-bubbles in the solvent) self-validate the successful decarboxylative activation of the 3-carboxylic acid group.

  • Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the catalyst and precipitate the organic products.

Emergency Response & Spill Management

In the event of an accidental release, swift and methodical containment is required to prevent respiratory exposure and surface contamination.

SafetyProtocol S1 Spill / Exposure Event S2 Assess Hazard (Ventilation & Ignition) S1->S2 S3 Don PPE (Nitrile, Goggles, N95) S2->S3 S4 Containment (Inert Absorbent) S3->S4 S5 Decontamination (Aqueous Base Wash) S4->S5 S6 Hazardous Waste Disposal S5->S6

Step-by-step emergency response and containment protocol for spills.

  • Small Spills (<50g): Do not dry sweep, as this aerosolizes the irritant powder. Moisten the powder with a non-reactive solvent (e.g., a dilute alkaline solution like 5% NaHCO₃) to suppress dust formation and neutralize the carboxylic acid. Sweep into a designated hazardous waste container.

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. The acidic nature of the compound requires thorough rinsing to prevent chemical burns.

  • Fire Hazards: The compound is combustible. Use water spray, dry chemical, or carbon dioxide. Combustion byproducts include toxic oxides of nitrogen (NOx) and carbon monoxide (CO). Self-contained breathing apparatus (SCBA) is mandatory for firefighting personnel.

References

  • AK Scientific, Inc. "Safety Data Sheet: 6-Methyl-2,1-benzoxazole-3-carboxylic acid." aksci.com.
  • Aaronchem. "Safety Data Sheet: 6-methyl-2,1-benzoxazole-3-carboxylic acid." aaronchem.com.
  • Deep Science Publishing. "Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles." deepscienceresearch.com.
  • Royal Society of Chemistry (RSC). "Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles." rsc.org.

Sources

commercial suppliers of 6-Methyl-2,1-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methyl-2,1-benzoxazole-3-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of 6-Methyl-2,1-benzoxazole-3-carboxylic acid (CAS: 1204297-40-4), a specialized heterocyclic scaffold used in advanced medicinal chemistry. Unlike its more common 1,3-benzoxazole isomers, this 2,1-benzoxazole (anthranil) derivative possesses unique electronic and steric properties valuable for designing inhibitors of kinases (e.g., RIPK1) and anti-infective agents. This document details its chemical identity, validated synthesis pathways, biological applications, and the commercial supply landscape.[1]

Part 1: Chemical Identity and Core Properties[2][3]

The compound belongs to the anthranil (2,1-benzisoxazole) class, characterized by a fused benzene and isoxazole ring system where the oxygen and nitrogen atoms occupy adjacent positions (N at 1, O at 2, or vice-versa depending on nomenclature, but distinct from the N-C-O arrangement of 1,3-benzoxazoles). The "3-carboxylic acid" moiety provides a critical handle for amide coupling or further derivatization, while the "6-methyl" group offers steric bulk and lipophilicity modulation.

Table 1: Physicochemical Profile

PropertySpecification
Chemical Name 6-Methyl-2,1-benzoxazole-3-carboxylic acid
Synonyms 6-Methylanthranil-3-carboxylic acid; 6-Methyl-2,1-benzisoxazole-3-carboxylic acid
CAS Number 1204297-40-4
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Core Scaffold 2,1-Benzoxazole (Anthranil)
Key Functional Groups Carboxylic acid (C3), Methyl (C6)
Predicted pKa ~3.5 (Carboxylic acid)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Part 2: Synthesis and Production Methodologies

The synthesis of 2,1-benzoxazole-3-carboxylic acids is non-trivial compared to 1,3-benzoxazoles. The most robust route involves the rearrangement of isatin derivatives . This method ensures the correct regiochemistry of the substituents.

Protocol: The Isatin Rearrangement Route

This pathway utilizes 6-methylisatin as the starting material. The transformation relies on the formation of an oxime followed by a base-mediated ring expansion/rearrangement.

Step-by-Step Methodology:

  • Oximation :

    • Reagents : 6-Methylisatin (1.0 equiv), Hydroxylamine hydrochloride (1.2 equiv), Sodium acetate (1.5 equiv).

    • Solvent : Ethanol/Water (1:1).

    • Procedure : Dissolve 6-methylisatin in the solvent mixture. Add hydroxylamine HCl and NaOAc. Reflux for 2–4 hours.

    • Workup : Cool to room temperature. The oxime precipitates as a solid. Filter, wash with cold water, and dry.

    • Intermediate : 6-Methylisatin-3-oxime.

  • Ring Rearrangement (Anthranil Formation) :

    • Reagents : 6-Methylisatin-3-oxime, Sulfuric acid (conc.) or Polyphosphoric acid (PPA).

    • Conditions : Heat at 60–80°C for 1 hour (careful temperature control is required to avoid decarboxylation).

    • Mechanism : The oxime undergoes a Beckmann-type rearrangement or dehydration cyclization to form the 2,1-benzoxazole core.

    • Workup : Pour the reaction mixture onto crushed ice. The product precipitates as a carboxylic acid. Filter and recrystallize from ethanol/DMF.

Figure 1: Synthesis Pathway of 6-Methyl-2,1-benzoxazole-3-carboxylic acid

SynthesisPathway Start 6-Methylisatin (C9H7NO2) Step1 Oximation (NH2OH·HCl, NaOAc) Start->Step1 Inter 6-Methylisatin-3-oxime Step1->Inter Reflux, EtOH/H2O Step2 Acid-Catalyzed Rearrangement (H2SO4 or PPA) Inter->Step2 Product 6-Methyl-2,1-benzoxazole- 3-carboxylic acid Step2->Product Ring Expansion (-H2O)

Caption: Synthetic route transforming 6-methylisatin to the target anthranil via oxime rearrangement.

Part 3: Applications in Drug Discovery

The 2,1-benzoxazole-3-carboxylic acid scaffold is a bioisostere for indole-3-carboxylic acids and indazole-3-carboxylic acids, offering distinct hydrogen bonding vectors and metabolic stability profiles.

Kinase Inhibition (RIPK1)

Research indicates that benzoxazole derivatives serve as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) , a critical regulator of necroptosis and inflammation. The carboxylic acid moiety often engages in salt-bridge interactions with lysine residues (e.g., Lys45) in the kinase ATP-binding pocket, while the 6-methyl group occupies hydrophobic sub-pockets, enhancing selectivity.

Anti-Infective Agents
  • Antiplasmodial : Derivatives of 2,1-benzoxazole-3-carboxylic acid have demonstrated activity against Plasmodium falciparum (chloroquine-resistant strains), likely by interfering with heme detoxification pathways.

  • Antibacterial : The scaffold acts as a chemotype against Gram-negative bacteria like Acinetobacter baumannii, potentially targeting cell wall synthesis enzymes.

Figure 2: Mechanistic Role in RIPK1 Inhibition

RIPK1_Pathway TNF TNF-alpha Stimulation Receptor TNFR1 Complex TNF->Receptor RIPK1_Active RIPK1 (Active Kinase) Receptor->RIPK1_Active Phosphorylation Survival Cell Survival (NF-kB Pathway) Receptor->Survival Kinase Independent Necroptosis Necroptosis (Cell Death) RIPK1_Active->Necroptosis Kinase Dependent Inhibitor 6-Methyl-2,1-benzoxazole- 3-carboxylic acid (Inhibitor) Inhibitor->RIPK1_Active Blocks ATP Binding (Allosteric/Orthosteric)

Caption: Inhibition of RIPK1-mediated necroptosis by 2,1-benzoxazole derivatives.

Part 4: Commercial Supply Landscape

Sourcing 6-Methyl-2,1-benzoxazole-3-carboxylic acid requires diligence due to the prevalence of the isomeric 1,3-benzoxazole derivatives. Researchers must verify the CAS 1204297-40-4 to ensure the correct isomer.

Table 2: Verified Commercial Suppliers

SupplierCatalog/Product IDPurityLead TimeRegion
AK Scientific 9388DF95%+1 Week (USA)North America
ChemScene CS-004297498%2-3 WeeksGlobal/Asia
Bld Pharm BD0120429797%Stock DependentGlobal
Sigma-Aldrich (Via Sourcing)CustomHighGlobal

Sourcing Strategy:

  • Isomer Verification : Explicitly request the 2,1-benzoxazole (anthranil) isomer. Many catalogs auto-correct to the more common 1,3-benzoxazole. Check the structure: Nitrogen and Oxygen must be adjacent.

  • Custom Synthesis : If stock is unavailable, the isatin synthesis route (Part 2) is scalable. Contract Research Organizations (CROs) can produce this in gram-scale within 4-6 weeks using 6-methylisatin as the precursor.

References

  • ChemScene . 6-Methyl-2,1-benzoxazole-3-carboxylic acid Product Page. Retrieved from

  • AK Scientific . Product Catalog: 6-Methyl-2,1-benzoxazole-3-carboxylic acid. Retrieved from

  • Google Patents . Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (RIPK1). WO2017096301A1. Retrieved from

  • Collection of Czechoslovak Chemical Communications . Synthesis of 3-(6-Azauracil-5-yl)anthranilic Acid and Its Application. (Isatin rearrangement methodology).[2] Retrieved from

  • ResearchGate . Structure of 2,1-benzisoxazole-3-carboxylic acid and Antiplasmodial Activity. Retrieved from

Sources

Methodological & Application

Application Note: Advanced Protocols for the Cyclization of Nitroarenes to 2,1-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

2,1-Benzisoxazoles (commonly known as anthranils) are privileged heterocyclic scaffolds in medicinal chemistry and organic synthesis. They serve as critical precursors to 2-aminoarylketones, which are obligate intermediates in the synthesis of psychoactive 1,4-benzodiazepines, quinolines, and various kinase inhibitors[1].

The construction of the 2,1-benzisoxazole core traditionally relies on the cyclization of ortho-substituted nitroarenes. However, achieving high chemoselectivity remains a significant synthetic hurdle. The primary mode of failure in these reactions is the over-reduction of the nitro group to an aniline, which bypasses the necessary hydroxylamine/nitroso intermediate required for ring closure[3]. This application note details three field-proven, self-validating methodologies designed to arrest reduction at the correct oxidation state or utilize nucleophilic addition to ensure high-yielding cyclization.

Mechanistic Insights and Causality

Understanding the causality behind reagent selection is critical for troubleshooting and optimizing these cyclizations. The transformation of nitroarenes into 2,1-benzisoxazoles proceeds via two distinct mechanistic paradigms:

  • Pathway A (Reductive Heterocyclization): The nitro group of an ortho-carbonyl substituted nitroarene (e.g., 2-nitroacetophenone) is partially reduced. The critical control point is halting the reduction at the hydroxylamine or nitroso stage. If harsh reducing agents (like standard Pd/C with H₂) are used, the intermediate rapidly collapses to an aniline. By employing controlled cathodic reduction[2] or mild single-electron transfer reagents like SnCl₂ under neutral conditions[4], the oxygen atom of the intermediate is preserved long enough to undergo intramolecular nucleophilic attack on the adjacent carbonyl carbon, followed by dehydration.

  • Pathway B (Nucleophilic Aromatic Substitution of Hydrogen - S_N^H): Nitroarenes lacking an ortho-carbonyl group can react with benzylic C–H acids (e.g., phenylacetonitriles). The carbanion adds to the ortho-position of the nitro group, forming a σH-adduct. In standard protic media, this reaction often stalls. However, by performing the reaction in aprotic media (THF) and introducing a silylating agent (TMSCl) alongside a strong base (t-BuOK), the oxygen of the σH-adduct is trapped as a silyl ether. This prevents reversible dissociation and drives the elimination of the leaving group (cyanide), yielding the 3-aryl-2,1-benzisoxazole[1].

G N1 Nitroarene Precursor N2 Pathway A: Reductive Cyclization (e.g., SnCl2, Electrochemistry) N1->N2 N3 Pathway B: Nucleophilic Addition (Benzylic C-H Acids + Base) N1->N3 N4 Hydroxylamine / Nitroso Intermediate N2->N4 N5 σH-Adduct Intermediate N3->N5 N6 Intramolecular Cyclization & Dehydration N4->N6 N7 Elimination (Cyanide/Leaving Group) N5->N7 N8 2,1-Benzisoxazole (Anthranil) N6->N8 N7->N8

Mechanistic pathways for 2,1-benzisoxazole synthesis via reduction or nucleophilic addition.

Quantitative Data & Strategy Selection

Select your protocol based on the substrate's functional group tolerance and available equipment. Table 1 summarizes the operational parameters for the three core methodologies.

Table 1: Comparison of Synthetic Protocols for 2,1-Benzisoxazoles

ProtocolReagents / CatalystSubstrate RequirementKey AdvantageTypical YieldsOver-reduction Risk
1. Electrochemical Constant Current, Carbon Electrodes, H₂SO₄o-Nitroaryl ketones/aldehydesGreen, highly scalable, no metal waste65% – 92%Low (Voltage controlled)
2. SnCl₂-Mediated SnCl₂·2H₂O, Neutral Mediao-NitroacylbenzenesSimple setup, rapid reaction70% – 85%Moderate (Time-dependent)
3. Base-Promoted t-BuOK, TMSCl, PhenylacetonitrileUnsubstituted/Activated NitroarenesAccess to 3-aryl derivatives50% – 80%None (No reductant used)

Experimental Methodologies

Protocol 1: Scalable Electrochemical Cathodic Reduction

This protocol utilizes electrons as a traceless reducing agent, avoiding the generation of stoichiometric metal waste[2].

Materials:

  • 2-Nitroacetophenone (1.0 mmol)

  • MeOH/H₂O (1:1 v/v, 10 mL)

  • H₂SO₄ (0.1 M as supporting electrolyte)

  • Undivided electrochemical cell with Boron-Doped Diamond (BDD) or Graphite cathode and Pt anode.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-nitroacetophenone (1.0 mmol) in 10 mL of the MeOH/H₂O solvent mixture. Add H₂SO₄ to achieve a 0.1 M concentration.

  • Electrolysis: Transfer the solution to an undivided cell equipped with a carbon-based cathode and a sacrificial or Pt anode.

  • Reaction: Apply a constant current (e.g., 10 mA/cm²) at room temperature. Pass exactly 4 F/mol of charge (the theoretical requirement to reach the hydroxylamine oxidation state).

  • Cyclization: The acidic environment inherently catalyzes the dehydration/cyclization of the electrogenerated hydroxylamine in situ.

  • Workup: Evaporate the methanol under reduced pressure. Neutralize the aqueous layer with saturated NaHCO₃ and extract with EtOAc (3 × 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation & QC: Monitor the reaction via Cyclic Voltammetry (CV) if available. A successful run will show a distinct irreversible reduction peak corresponding to the nitro-to-hydroxylamine transition, with no subsequent peak for aniline formation. TLC (Hexanes/EtOAc 4:1) should show the disappearance of the UV-active starting material without the appearance of a highly polar, ninhydrin-positive aniline spot.

Protocol 2: SnCl₂-Mediated Tandem Reduction-Heterocyclization

Stannous chloride is a classic reagent, but performing the reaction under strictly neutral conditions prevents the acid-catalyzed over-reduction to the aniline[4].

Materials:

  • 2-Nitroacylbenzene (1.0 mmol)

  • SnCl₂·2H₂O (3.0 mmol)

  • Ethanol (10 mL)

Step-by-Step Procedure:

  • Preparation: Suspend 2-nitroacylbenzene (1.0 mmol) and SnCl₂·2H₂O (3.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Do not add HCl. The inherent Lewis acidity of SnCl₂ is sufficient to drive the cyclization.

  • Quenching: Once complete, quench the reaction by pouring it into ice-cold water (20 mL). Adjust the pH to 8 using 10% aqueous NaOH to precipitate tin salts as Sn(OH)₂/Sn(OH)₄.

  • Workup: Filter the suspension through a pad of Celite to remove the tin salts. Extract the filtrate with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation & QC: The formation of a thick white precipitate upon NaOH addition confirms the successful sequestration of tin. If the yield is low, verify that the pH during quenching did not remain acidic, as acid hydrolysis can cleave the newly formed benzisoxazole ring into a 2-aminoarylketone.

Protocol 3: Base-Promoted Synthesis via σH-Adducts (S_N^H)

This protocol allows the synthesis of 3-aryl-2,1-benzisoxazoles from simple nitroarenes without ortho-carbonyl groups[1].

Materials:

  • Nitroarene (e.g., 4-chloronitrobenzene, 1.0 mmol)

  • Phenylacetonitrile (1.0 mmol)

  • t-BuOK (2.2 mmol)

  • Trimethylsilyl chloride (TMSCl, 1.2 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation: Under an inert argon atmosphere, dissolve the nitroarene (1.0 mmol) and phenylacetonitrile (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -60 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add a solution of t-BuOK (1.1 mmol) in THF (3 mL). The solution will immediately develop a deep color (often dark red/purple), indicating the formation of the σH-adduct. Stir for 15 minutes at -60 °C.

  • Silylation & Elimination: Add TMSCl (1.2 mmol) dropwise. Stir for 10 minutes, then add a second equivalent of t-BuOK (1.1 mmol) in THF (2 mL).

  • Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

  • Self-Validation & QC: The visual color change is diagnostic. Failure to observe a deep color upon the first t-BuOK addition indicates wet solvent or degraded base. The second base addition is mandatory; without it, the silylated intermediate will not undergo elimination of the cyanide leaving group, resulting in a complex mixture of uncyclized byproducts.

References

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents Molecular Diversity, 2015. URL: [Link]

  • Simple and scalable electrochemical synthesis of 2,1-benzisoxazoles and quinoline N-oxides Chemical Communications, 2019. URL: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Organic Letters, 2014. URL: [Link]

  • One-Pot Synthesis of 2,1-Benzisoxazoles (Anthranils) by a Stannous Chloride Mediated Tandem Reduction-Heterocyclization of 2-Nitroacylbenzenes under Neutral Conditions Tetrahedron Letters, 2012. URL: [Link]

  • A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles Organic Letters, 2014. URL: [Link]

Application Notes & Protocols for the Synthesis of 6-Methylquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of 6-methylquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development. We address the potential ambiguity of the term "6-methylanthranil-3-carboxylic acid" by focusing on the structurally related and synthetically accessible quinoline core. The primary synthetic strategy detailed is the Friedländer Annulation, a robust and versatile method for quinoline synthesis. This guide explores various catalytic systems, provides step-by-step protocols for both conventional and modern synthetic techniques, and explains the underlying chemical principles to empower researchers in their experimental design.

Introduction: Defining the Target Molecule

The nomenclature "6-methylanthranil-3-carboxylic acid" is not standard in chemical literature and may refer to several possible structures. The term "anthranil" is a common name for 2,1-benzisoxazole. While the synthesis of a 6-methyl-2,1-benzisoxazole-3-carboxylic acid is plausible, a more common and medicinally relevant interpretation, given the context of drug development, points towards a quinoline derivative.

Quinolines are a critical class of heterocyclic compounds widely found in pharmaceuticals, natural products, and functional materials[1]. The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of quinoline chemistry[2]. Therefore, this guide will focus on the synthesis of 6-methylquinoline-3-carboxylic acid , a compound directly accessible via this classic and adaptable reaction.

The core reaction involves the condensation of 2-amino-5-methylbenzaldehyde with a pyruvate source, which provides the C2 and C3 atoms of the quinoline ring, including the C3-carboxylic acid moiety.

Core Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis is a cyclocondensation reaction that forms a quinoline ring system from two key components[3]. The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing reactants, followed by an intramolecular cyclization and dehydration (cyclodehydration) to form the aromatic quinoline ring[3][4].

The general mechanism involves:

  • Condensation: An acid or base catalyst facilitates an aldol condensation between the 2-aminoaryl aldehyde/ketone and the active methylene compound.

  • Cyclization & Dehydration: The amino group of the aryl component performs an intramolecular attack on the second carbonyl group, followed by the elimination of a water molecule to yield the final, stable quinoline ring system[3].

To synthesize 6-methylquinoline-3-carboxylic acid, the specific reactants are:

  • Aryl Component: 2-Amino-5-methylbenzaldehyde

  • Methylene Component: Pyruvic acid or an ester thereof (e.g., ethyl pyruvate)

A significant advantage of this method is its operational simplicity and the general availability of starting materials[1].

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-5-methylbenzaldehyde C Friedländer Annulation (Acid or Base Catalysis) A->C B Pyruvic Acid B->C D 6-Methylquinoline-3-carboxylic acid C->D

Caption: Overall workflow for the synthesis of 6-methylquinoline-3-carboxylic acid.

Reagents and Catalytic Systems: The "Why"

The choice of catalyst is critical in the Friedländer synthesis and dictates the reaction conditions. Both acid and base catalysis are effective, operating through different mechanistic pathways.

Catalyst TypeExamplesMechanism of ActionTypical Solvents
Acid p-TsOH, Acetic Acid, H₂SO₄, In(OTf)₃[5]Protonates the carbonyl groups, increasing their electrophilicity and facilitating the initial aldol condensation.Toluene, Ethanol, or Solvent-free
Base KOH, NaOH, Piperidine[5]Deprotonates the α-methylene group of the keto-acid/ester, forming a nucleophilic enolate that attacks the aldehyde carbonyl.Ethanol, DMF
Domino Fe/AcOH[4]In-situ reduction of a 2-nitroaryl precursor to the 2-aminoaryl species, which then undergoes the Friedländer cyclization in the same pot.[4]Acetic Acid

Expert Insights:

  • p-Toluenesulfonic acid (p-TsOH) is highly effective, particularly under solvent-free or microwave conditions, offering an environmentally friendlier "green" chemistry approach[1].

  • Metal triflates , such as Indium(III) triflate, can act as potent Lewis acids, often enabling the reaction to proceed under milder conditions compared to traditional Brønsted acids[5].

  • The domino nitro-reduction/Friedländer approach is a highly efficient strategy that circumvents the need to isolate potentially unstable 2-amino-benzaldehyde intermediates[4]. This method is particularly valuable for scaling up syntheses.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The specific hazards of each reagent should be reviewed from its Safety Data Sheet (SDS) before use.

Protocol 1: Microwave-Assisted Synthesis using p-TsOH

This protocol leverages microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

  • 2-Amino-5-methylbenzaldehyde (1.0 mmol, 135.16 mg)

  • Ethyl pyruvate (1.2 mmol, 139.34 mg, 133 µL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.02 mg)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • Ethanol (3 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stirrer, add 2-amino-5-methylbenzaldehyde (1.0 mmol), ethyl pyruvate (1.2 mmol), and p-TsOH·H₂O (0.1 mmol).

  • Add ethanol (3 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the microwave synthesizer cavity.

  • Irradiate the reaction mixture at 120 °C for 10-20 minutes. Monitor reaction progress by TLC.

  • Once complete, cool the vial to room temperature.

  • Pour the reaction mixture into 20 mL of ice-cold water and neutralize carefully with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield crude ethyl 6-methylquinoline-3-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M NaOH solution. Heat at reflux for 1-2 hours until the ester is fully consumed (monitor by TLC). Cool the mixture, acidify with 2M HCl to precipitate the product, filter the solid, wash with cold water, and dry to obtain 6-methylquinoline-3-carboxylic acid.

Protocol 2: Conventional Heating with Base Catalysis

This protocol uses traditional reflux conditions with a common organic base.

Materials:

  • 2-Amino-5-methylbenzaldehyde (1.0 mmol, 135.16 mg)

  • Pyruvic acid (1.2 mmol, 105.68 mg, 83 µL)

  • Piperidine (0.2 mmol, 17.03 mg, 20 µL)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylbenzaldehyde (1.0 mmol) and ethanol (10 mL).

  • Add pyruvic acid (1.2 mmol) and piperidine (0.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the reaction's completion via TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add 20 mL of water and acidify with 1M HCl until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water to remove any residual catalyst and salts.

  • Dry the solid under vacuum to yield 6-methylquinoline-3-carboxylic acid.

Protocol 3: Domino Nitro-Reduction and Friedländer Annulation

This advanced, one-pot protocol generates the amino-aldehyde in situ from a more stable nitro precursor[4].

Materials:

  • 2-Nitro-5-methylbenzaldehyde (1.0 mmol, 165.15 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.16 mg, 152 µL)

  • Iron powder (Fe) (4.0 mmol, 223.4 mg)

  • Glacial Acetic Acid (AcOH) (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine 2-nitro-5-methylbenzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), iron powder (4.0 mmol), and glacial acetic acid (5 mL) in a round-bottom flask.

  • Stir the suspension and heat to reflux (approx. 110-120 °C) for 2-4 hours. The reaction first reduces the nitro group to an amine, which then undergoes the Friedländer condensation.

  • Monitor the reaction by TLC for the disappearance of the nitro-aldehyde and formation of the quinoline product.

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude quinoline ester.

  • Perform hydrolysis as described in Protocol 1 (Step 11) to obtain the final carboxylic acid product.

G start Start: 2-Nitro-5-methylbenzaldehyde + Ethyl Acetoacetate step1 Add Fe powder & Glacial Acetic Acid start->step1 Combine step2 Heat to Reflux (110-120°C, 2-4h) step1->step2 React step3 In-situ Nitro Reduction & Friedländer Annulation step2->step3 step4 Workup: Quench, Neutralize, Extract step3->step4 Cool step5 Crude Quinoline Ester step4->step5 Isolate step6 Alkaline Hydrolysis (NaOH/EtOH, Reflux) step5->step6 Deprotect end Final Product: 6-Methylquinoline-3- carboxylic acid step6->end Isolate

Caption: Workflow for the Domino Nitro-Reduction/Friedländer Annulation Protocol.

References

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Wiley. Retrieved from [Link]

  • Martin, A., & Emborski, C. (2017). Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry. State University of New York at Fredonia. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules, 27(13), 4125. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (n.d.). US4316020A - Preparation of isatoic anhydrides.
  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2016, July 24). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? ResearchGate. Retrieved from [Link]

  • PubMed. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384652A - Method for preparing 2,5-di(substituted) arylamino terephthalic acid.
  • Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

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Application Notes & Protocols: Leveraging 6-Methyl-2,1-benzoxazole-3-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 6-Methyl-2,1-benzoxazole-3-carboxylic acid scaffold. While literature on this specific methylated derivative is emerging, we will ground our discussion in the well-established chemistry of the parent 2,1-benzoxazole (benzisoxazole) core, a privileged scaffold in modern drug discovery. We will detail its synthesis, functionalization, and integration into drug discovery workflows, supported by actionable protocols and mechanistic insights.

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] These heterocyclic compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 2,1-benzoxazole isomer, also known as benzisoxazole or anthranil, and its derivatives are particularly noteworthy.

The subject of this guide, 6-Methyl-2,1-benzoxazole-3-carboxylic acid, combines three critical pharmacophoric elements:

  • The Benzisoxazole Core: A rigid, aromatic, and lipophilic scaffold that provides a robust framework for orienting functional groups toward biological targets.

  • The C6-Methyl Group: A small alkyl substituent that can enhance binding affinity through van der Waals interactions, improve metabolic stability by blocking potential sites of oxidation, and fine-tune solubility.

  • The C3-Carboxylic Acid: A versatile functional handle that is paramount for derivatization. It serves as a key attachment point for building more complex molecules and often acts as a crucial hydrogen bond donor/acceptor or a bioisosteric anchor for interactions with target proteins.[5]

This guide will focus on the practical application of this building block, providing both the strategic "why" and the procedural "how" for its effective use in a research and development setting.

Part 1: Physicochemical Properties & Synthetic Strategy

A foundational understanding of the building block's properties and synthesis is essential for its successful application.

Physicochemical Data Summary

While specific experimental data for the 6-methyl derivative is not widely published, we can infer its properties from the parent compound, 2,1-benzoxazole-3-carboxylic acid (also known as Anthroxanic acid).[6]

PropertyValue (for 2,1-benzoxazole-3-carboxylic acid)Expected Influence of C6-Methyl Group
Molecular Formula C₈H₅NO₃C₉H₇NO₃
Molecular Weight 163.13 g/mol [6]177.16 g/mol
Appearance Solid[6]Likely a solid
pKa ~4-5 (Typical for aryl carboxylic acids)[7]Minimal change expected
LogP (Predicted) ~1.5 - 2.0Increase by ~0.5 (more lipophilic)
General Synthetic Pathway

The synthesis of benzoxazole derivatives is a well-trodden path in organic chemistry. A common and robust method involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent or catalyst.[8][9] Polyphosphoric acid (PPA) is a frequently used reagent that serves as both a catalyst and a solvent for this transformation.[10]

The diagram below illustrates a generalized workflow for the synthesis of the core scaffold.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration aminophenol Substituted 2-Aminophenol anilide Intermediate: 2-Hydroxy Anilide aminophenol->anilide acid Carboxylic Acid Derivative acid->anilide catalyst Catalyst / Heat (e.g., PPA, MeSO3H) benzoxazole 2-Substituted Benzoxazole Core catalyst->benzoxazole

Caption: Generalized 2-step synthesis of a benzoxazole core.

This one-pot synthesis is highly efficient for generating a variety of substituted benzoxazoles from readily available starting materials.[11]

Part 2: The Carboxylic Acid Handle - A Gateway to Diverse Chemistries

The carboxylic acid at the C3 position is the most powerful feature of this building block from a medicinal chemistry perspective. It is a weak acid that is predominantly deprotonated at physiological pH, allowing it to form strong ionic and hydrogen-bond interactions with biological targets.[7] However, its primary utility lies in its reactivity.

Key Derivatization Reactions

The carboxylic acid can be readily converted into a wide array of other functional groups, most commonly amides and esters, which are central to building molecular complexity and modulating pharmacokinetic properties.

  • Amide Coupling: Forms a stable, neutral, and geometrically defined linkage. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

  • Esterification: Often used to create prodrugs. Esters can mask the polar carboxylic acid, improving cell permeability. Once inside the body, they are often cleaved by esterase enzymes to release the active carboxylic acid-containing drug.[4]

The workflow below illustrates these primary derivatization pathways.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 6-Methyl-2,1-benzoxazole- 3-carboxylic acid reagents_amide Amine (R-NH2) + Coupling Agent (e.g., HATU, EDC) start->reagents_amide reagents_ester Alcohol (R-OH) + Acid Catalyst (e.g., H2SO4) start->reagents_ester product_amide Amide Derivative reagents_amide->product_amide Amidation product_ester Ester Derivative (Prodrug Potential) reagents_ester->product_ester Esterification

Caption: Primary derivatization pathways from the carboxylic acid.

Part 3: Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol describes the formation of an amide bond between 6-Methyl-2,1-benzoxazole-3-carboxylic acid and a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and mild coupling reagent that minimizes side reactions.

Rationale: HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. A non-nucleophilic base like DIPEA is required to deprotonate the amine and neutralize the acid formed during the reaction.

Materials:

  • 6-Methyl-2,1-benzoxazole-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Methyl-2,1-benzoxazole-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure amide.

Protocol 2: Fischer Esterification for Prodrug Synthesis

This classic method is suitable for forming simple alkyl esters (e.g., methyl or ethyl esters) and is effective for creating potential prodrug candidates.

Rationale: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. A large excess of the alcohol is used to drive the equilibrium toward the product.

Materials:

  • 6-Methyl-2,1-benzoxazole-3-carboxylic acid (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)

  • Diethyl ether or EtOAc

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 6-Methyl-2,1-benzoxazole-3-carboxylic acid in the desired anhydrous alcohol (e.g., Methanol) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or EtOAc.

  • Carefully wash the organic solution with saturated aq. NaHCO₃ to neutralize the acid catalyst. Check that the aqueous layer is basic.

  • Wash with water (1x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude ester.

  • If necessary, purify by silica gel chromatography.

Part 4: Biological Landscape of the Benzoxazole Scaffold

The benzoxazole nucleus is a prolific scaffold in the development of therapeutic agents. Its derivatives have been investigated for a wide array of biological targets, underscoring the potential of new building blocks like 6-Methyl-2,1-benzoxazole-3-carboxylic acid.

Biological ActivityExample Derivative Class / TargetReference
Anticancer Kinase inhibitors, antiproliferative agents against various cell lines (e.g., HCT116)[2][3]
Antimicrobial Antibacterial and antifungal agents, effective against strains like B. subtilis and E. coli[2]
Anti-inflammatory Inhibition of pro-inflammatory cytokines (TNF-α, IL-6), COX-2 inhibition[12][13]
Antiviral Inhibition of Hepatitis C Virus, HIV-1 Reverse Transcriptase[2][3]
Anticonvulsant Modulation of ion channels or neurotransmitter receptors[14]
Analgesic Central and peripheral pain pathway modulation[1][4]

The diverse bioactivities stem from the scaffold's ability to be readily and systematically functionalized, allowing chemists to perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and ADME properties.

Conclusion

6-Methyl-2,1-benzoxazole-3-carboxylic acid represents a highly valuable and versatile building block for pharmaceutical research. Its rigid core, strategic methylation, and reactive carboxylic acid handle provide an ideal starting point for the synthesis of novel, diverse, and biologically active compound libraries. The protocols and strategies outlined in this guide offer a solid foundation for researchers to unlock the potential of this scaffold in their drug discovery programs. By leveraging established synthetic methodologies and understanding the scaffold's privileged nature, scientists can efficiently generate new chemical entities for a wide range of therapeutic targets.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Keri, R. S., et al. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available at: [Link]

  • Reddy, T. J., et al. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • Al-Ostath, A., et al. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-methyl-2-phenyl-1,3-benzoxazole. Available at: [Link]

  • ResearchGate. (2015, July 21). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative?. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Available at: [Link]

  • PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Available at: [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

Sources

Application Note: Reaction Conditions for Carboxylic Acid Functionalization of Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzoxazole-2-carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, however, presents unique challenges. This guide provides a comprehensive overview of robust synthetic strategies for the carboxylic acid functionalization of benzoxazoles. We delve into the mechanistic rationale behind three primary approaches: direct C-H carboxylation, functionalization of pre-installed groups (oxidation, hydrolysis), and transition-metal-catalyzed reactions of halo-benzoxazoles. Each section includes detailed, field-proven protocols, comparative data, and workflow diagrams to empower researchers in synthesizing these valuable compounds.

Introduction: The Significance of Carboxylated Benzoxazoles

The benzoxazole scaffold is a privileged heterocycle found in numerous natural products and pharmacologically active compounds. The incorporation of a carboxylic acid moiety, particularly at the 2-position, dramatically enhances the molecule's utility. This functional group can act as a handle for further derivatization, a key pharmacophore for interacting with biological targets, or a group to tune physicochemical properties such as solubility and polarity. Common synthetic routes often start from 2-aminophenols and carboxylic acids or their derivatives.[1][2][3] However, functionalizing a pre-formed benzoxazole ring offers a distinct strategic advantage, allowing for late-stage modification of complex molecules. This note focuses on these latter strategies.

Strategic Approaches to Benzoxazole Carboxylation

The introduction of a carboxylic acid group onto a benzoxazole ring can be broadly categorized into three main strategies. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups on the molecule.

G cluster_0 Synthetic Strategies Start Benzoxazole Core Strategy1 Direct C-H Carboxylation Start->Strategy1 C-H Activation Strategy2 Functionalization of Precursors Start->Strategy2 e.g., -CH3, -CN Strategy3 From Halo-Benzoxazoles Start->Strategy3 e.g., -Br, -I End Benzoxazole Carboxylic Acid Strategy1->End Strategy2->End Strategy3->End

Caption: Overview of major synthetic routes for benzoxazole carboxylation.

Section 1: Direct C-H Carboxylation of the Benzoxazole Core

Directly converting a C-H bond to a C-COOH group is the most atom-economical approach. The C2-H bond of benzoxazole is the most acidic proton on the heterocyclic ring, making it the primary target for deprotonation and subsequent carboxylation.

Mechanistic Insight

This strategy typically involves two key steps:

  • C-H Activation: A strong base or an organometallic catalyst abstracts the C2 proton to generate a nucleophilic benzoxazol-2-yl anion or organometallic species.

  • Carboxylation: This nucleophile then attacks an electrophilic C1 source, most commonly carbon dioxide (CO2).

Recent advances have focused on using N-heterocyclic carbene (NHC) metal complexes, particularly copper(I) complexes, which can facilitate this transformation under relatively mild conditions.[4][5][6][7] The NHC-Cu(I) catalyst activates the C-H bond, allowing for the insertion of CO2.[5] Metal-free methods using a strong base like cesium carbonate have also been reported, highlighting a more sustainable approach.[8]

Comparative Reaction Conditions

The choice of catalyst and base is critical for achieving high yields. NHC-copper complexes have proven particularly effective.

Catalyst SystemBaseSolventTemp (°C)PressureYield (%)Reference
(TPr)CuCl (5 mol%)t-BuOKTHF, then DMF801 atm CO288[5]
(IPr)CuCl (5 mol%)t-BuOKTHF, then DMF801 atm CO275[5]
NoneCs2CO3DMF1251 atm CO295[8]
Note: This result was for benzothiazole, but the method is applicable to benzoxazoles.
Protocol 1: NHC-Copper Catalyzed Direct C-H Carboxylation

This protocol is adapted from the work of Hou and coworkers, demonstrating an effective method using a 1,2,3-triazol-5-ylidene copper(I) complex.[5]

Materials:

  • Benzoxazole (1.0 mmol)

  • [(TPr)CuCl] (0.05 mmol, 5 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Carbon Dioxide (balloon or cylinder)

  • Methyl Iodide (MeI) (for esterification)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add benzoxazole (1.0 mmol), [(TPr)CuCl] (0.05 mmol), and t-BuOK (2.0 mmol).

  • Add anhydrous THF (5 mL) to the flask.

  • Evacuate the flask and backfill with CO2 (1 atm). Stir the reaction mixture vigorously at 80 °C for 1 hour.

  • After 1 hour, remove the THF under vacuum.

  • Add anhydrous DMF (5 mL) to the residue and continue stirring under the CO2 atmosphere at 80 °C for 23 hours.

  • Work-up (as methyl ester): Cool the reaction mixture to 0 °C. Carefully add methyl iodide (2.0 mmol). Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the benzoxazole-2-carboxylate methyl ester.

Section 2: Functionalization via Pre-installed Groups

An alternative and often more reliable strategy involves modifying a benzoxazole that already bears a suitable precursor functional group at the desired position.

Oxidation of 2-Methylbenzoxazole

The methyl group is a common substituent that can be oxidized to a carboxylic acid. Strong oxidizing agents are typically required.

Causality: The choice of oxidant is crucial. Potassium permanganate (KMnO4) is a powerful and cost-effective choice for oxidizing benzylic positions.[9][10] The reaction is typically performed in an aqueous basic solution, followed by acidification to yield the carboxylic acid.

G cluster_workflow Oxidation Workflow A 2-Methylbenzoxazole + KMnO4 (aq) B Heat under Reflux A->B C Cool & Filter MnO2 B->C D Acidify Filtrate (e.g., with HCl) C->D E Precipitation D->E F Isolate Product (Filtration) E->F G Benzoxazole-2- carboxylic acid F->G G cluster_grignard Grignard Carboxylation Pathway A1 2-Bromo- benzoxazole B1 Mg, THF A1->B1 C1 Benzoxazol-2-yl magnesium bromide B1->C1 D1 1. CO2 (dry ice) 2. H3O+ workup C1->D1 E1 Benzoxazole-2- carboxylic acid D1->E1

Caption: Workflow for Grignard-based carboxylation of 2-bromobenzoxazole.

Protocol 4: Carboxylation via Grignard Reagent

This protocol outlines the classic approach of forming a Grignard reagent from a 2-halobenzoxazole and quenching it with solid carbon dioxide. [11][12] Materials:

  • 2-Bromobenzoxazole (10 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Dry Ice (solid CO2)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Grignard Formation:

    • Place magnesium turnings (12 mmol) and a crystal of iodine in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Add 10 mL of anhydrous THF.

    • Dissolve 2-bromobenzoxazole (10 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction may need gentle heating to initiate (the disappearance of the iodine color indicates initiation).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Crush a sufficient amount of dry ice into a powder and place it in a separate beaker.

    • Cool the Grignard solution to room temperature and slowly pour it over the crushed dry ice with vigorous stirring. Use extra THF to rinse the flask.

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Work-up:

    • Slowly add 2M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Summary and Outlook

The functionalization of benzoxazoles with a carboxylic acid group can be achieved through several effective strategies.

  • Direct C-H carboxylation is the most elegant and atom-economical method, with modern copper-catalyzed systems showing great promise.

  • Oxidation of 2-methylbenzoxazoles provides a reliable, classical route when the starting material is readily available.

  • Hydrolysis of nitriles or esters is a high-yielding and straightforward transformation.

  • Carboxylation of 2-halobenzoxazoles via Grignard reagents is a robust and widely applicable method for introducing the carboxyl group.

The choice of method should be guided by the overall synthetic plan, substrate compatibility, and laboratory capabilities. Future research will likely focus on developing more efficient and sustainable catalytic systems for direct C-H carboxylation under even milder conditions.

References

  • Inomata, H., Ogata, K., Fukuzawa, S., & Hou, Z. (2012). Direct C-H carboxylation with carbon dioxide using 1,2,3-triazol-5-ylidene copper(I) complexes. Semantic Scholar. [Link]

  • Inomata, H., Ogata, K., Fukuzawa, S., & Hou, Z. (2012). Direct C–H Carboxylation with Carbon Dioxide Using 1,2,3-Triazol-5-ylidene Copper(I) Complexes. Organic Letters, 14(15), 3986–3989. [Link]

  • Aresta, M., Dibenedetto, A., & Angelini, A. (2017). Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions. Molecules, 22(12), 2139. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (2023). MDPI. [Link]

  • Vechorkin, O., Hirt, N., & Hu, X. (2010). Carbon Dioxide as the C1 Source for Direct C–H Functionalization of Aromatic Heterocycles. Organic Letters, 12(15), 3567–3569. [Link]

  • A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. (n.d.). PMC. [Link]

  • Siddiqui, Z. N., & Khan, K. (2009). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. Letters in Organic Chemistry, 6(1), 50-55. [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? (2015). ResearchGate. [Link]

  • Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]

  • Chiarotto, I., & Feroci, M. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 226. [Link]

  • Preparing Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • Formation of carboxylic acids from Grignard reagents and CO2. (n.d.). Master Organic Chemistry. [Link]

  • Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.). ResearchGate. [Link]

  • 33.1 Carboxylic acids. (n.d.). CIE A-Level Chemistry. [Link]

  • making carboxylic acids. (n.d.). Chemguide. [Link]

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. (n.d.). Utah Tech University. [Link]

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Application Notes and Protocols: Esterification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Esterification of a Sensitive Heterocycle

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,1-benzoxazole (or anthranil) nucleus presents a unique synthetic challenge due to its potential lability under certain reaction conditions. The presence of electron-withdrawing groups, for instance, can significantly decrease the thermal stability of the 2,1-benzoxazole ring system, with some derivatives reportedly decomposing at temperatures only slightly above 30°C.[1] This sensitivity necessitates a departure from harsh, classical synthetic methods towards milder, more controlled transformations.

This document provides detailed protocols for the esterification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, a compound of interest for the development of novel therapeutics and functional materials. Given the potential for ring cleavage under strongly acidic or basic conditions, we will focus on two robust and mild esterification methods: the Steglich esterification and the Mitsunobu reaction. These protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental choice, ensuring both technical accuracy and practical applicability in a research and development setting.

Chemical Structures

CompoundStructure
6-Methyl-2,1-benzoxazole-3-carboxylic acid
Target Ester (e.g., Methyl Ester)

Recommended Esterification Protocols

Two primary methods are recommended for the esterification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, prioritizing mild reaction conditions to preserve the integrity of the 2,1-benzoxazole core.

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.[2][3][4][5] This method is particularly advantageous for substrates that are sensitive to acid or heat.[4]

The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. This activated intermediate is then intercepted by DMAP to form a highly reactive N-acylpyridinium species, which readily reacts with the alcohol to furnish the desired ester. The DCC is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC) which is often insoluble in the reaction solvent and can be removed by filtration.[2]

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-Methyl-2,1-benzoxazole-3-carboxylic acid, alcohol, and DMAP in anhydrous DCM add_dcc Cool to 0°C and add DCC solution dropwise start->add_dcc Transfer to reaction vessel stir Stir at 0°C for 30 min, then warm to room temperature and stir for 2-4 h add_dcc->stir filter Filter to remove dicyclohexylurea (DCU) stir->filter Reaction completion wash Wash filtrate with dilute HCl, saturated NaHCO3, and brine filter->wash dry Dry organic layer over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the Steglich esterification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid.

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-Methyl-2,1-benzoxazole-3-carboxylic acid (1.0 eq).

    • Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, and wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

ReagentMolar Ratio (eq)PurityNotes
6-Methyl-2,1-benzoxazole-3-carboxylic acid1.0>95%Starting material.
Alcohol1.2AnhydrousA slight excess is used to drive the reaction to completion.
DCC1.1>98%A slight excess ensures complete activation of the carboxylic acid.
DMAP0.1>99%Catalytic amount.
Dichloromethane (DCM)-AnhydrousReaction solvent.
Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative mild method for the synthesis of esters from primary or secondary alcohols and carboxylic acids.[6][7][8][9] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for simple primary alcohols.

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium species, creating a good leaving group which is subsequently displaced by the carboxylate nucleophile in an Sₙ2 fashion.

Mitsunobu_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-Methyl-2,1-benzoxazole-3-carboxylic acid, alcohol, and PPh3 in anhydrous THF add_dead Cool to 0°C and add DEAD solution dropwise start->add_dead Transfer to reaction vessel stir Stir at 0°C for 30 min, then warm to room temperature and stir for 2-4 h add_dead->stir concentrate Concentrate the reaction mixture stir->concentrate Reaction completion purify Purify directly by column chromatography concentrate->purify

Caption: Workflow for the Mitsunobu reaction for the esterification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid.

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere, add 6-Methyl-2,1-benzoxazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

    • Dissolve the components in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate syringe or dropping funnel, prepare a solution of diethyl azodicarboxylate (DEAD, 1.5 eq) in anhydrous THF.

    • Add the DEAD solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. A color change is typically observed.

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the desired ester, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct.

    • Directly purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the reaction byproducts.

ReagentMolar Ratio (eq)PurityNotes
6-Methyl-2,1-benzoxazole-3-carboxylic acid1.0>95%Starting material.
Alcohol1.2AnhydrousA slight excess is used.
PPh₃1.5>99%An excess is used to drive the reaction and consume any residual water.
DEAD or DIAD1.5-An excess is typically used. Handle with care as it is a hazardous reagent.
Tetrahydrofuran (THF)-AnhydrousReaction solvent.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[10][11][12][13][14] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.[10][11][12][13][14]

  • Reagent-Specific Hazards:

    • DCC and DIC: These are potent sensitizers and should be handled with extreme care to avoid skin contact.

    • DEAD and DIAD: These reagents are toxic and potentially explosive. They should be stored and handled according to the manufacturer's safety data sheet (SDS).

    • Anhydrous Solvents: Anhydrous solvents are flammable and require proper handling and storage.

Product Characterization

The identity and purity of the synthesized ester should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester, including the presence of the ester alkyl group and the integrity of the 6-methyl-2,1-benzoxazole core.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1730-1750 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation - Incomplete reaction.- Decomposition of starting material.- Impure or wet reagents.- Extend the reaction time and continue monitoring.- Consider lowering the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Difficult Purification - Co-elution of byproducts (e.g., triphenylphosphine oxide).- Optimize the chromatographic conditions (e.g., try a different solvent system or use a different stationary phase).- For the Mitsunobu reaction, consider using a polymer-supported triphenylphosphine to simplify work-up.
Presence of Unreacted Starting Material - Insufficient amount of activating agent or alcohol.- Increase the equivalents of the limiting reagent (e.g., DCC/DIC or PPh₃/DEAD).

Conclusion

The esterification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid can be successfully achieved using mild and efficient methods such as the Steglich esterification and the Mitsunobu reaction. The choice between these two protocols may depend on the specific alcohol being used, the scale of the reaction, and the available purification capabilities. Careful attention to anhydrous conditions and the stoichiometry of the reagents is crucial for obtaining high yields of the desired ester while preserving the sensitive 2,1-benzoxazole scaffold. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to confidently and successfully perform this important transformation.

References

  • Georganics Ltd. (2010).
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Application Notes & Protocols: Synthesis of Pharmacologically Active Anthranil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of synthetic strategies for pharmacologically active anthranil (2,1-benzisoxazole) derivatives. Anthranils represent a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents.[1][2] This document moves beyond simple procedural lists to explain the mechanistic rationale behind key synthetic transformations, offering field-proven insights for researchers in medicinal chemistry and drug development. Detailed, step-by-step protocols for classical and modern synthetic approaches are provided, supported by quantitative data and visual workflows to ensure reproducibility and methodological clarity.

Introduction: The Anthranil Scaffold in Medicinal Chemistry

Anthranil, also known as 2,1-benzisoxazole, is a bicyclic heteroaromatic system characterized by a labile N-O bond.[2] This inherent reactivity makes it a versatile and dynamic building block in synthetic organic chemistry.[3] Its derivatives have garnered significant attention in pharmacology due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][4][5]

Notably, the anthranil framework is a key precursor for several non-steroidal anti-inflammatory drugs (NSAIDs) like amfenac and bromfenac, which are synthesized via the reductive cleavage of the isoxazole ring in 3-aryl anthranils.[6][7] The scaffold's ability to serve as an aminating synthon and participate in various annulation reactions further expands its utility in constructing complex N-heterocycles for drug discovery programs.[3]

This guide details three robust strategies for synthesizing functionalized anthranils:

  • Strategy I: Reductive Cyclization of ortho-Nitroaromatic Precursors

  • Strategy II: Intramolecular Cyclization of ortho-Azidobenzoyl Compounds

  • Strategy III: Modern C-H Functionalization of the Anthranil Core

Each section provides the chemical logic underpinning the methodology, followed by a detailed experimental protocol.

Synthetic Strategies & Experimental Protocols

The synthesis of the anthranil core can be broadly approached via de novo ring construction or by functionalizing a pre-existing anthranil ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Start Synthetic Goals DeNovo De Novo Ring Synthesis (Building the Core) Start->DeNovo  Construct Ring Functionalization Post-Modification (C-H Functionalization) Start->Functionalization  Modify Ring Nitro o-Nitroaromatics DeNovo->Nitro Reductive Cyclization Azido o-Azidoaromatics DeNovo->Azido Nitrene Cyclization AnthranilCore Pre-formed Anthranil Functionalization->AnthranilCore Direct Arylation, Alkylation, etc. Product Pharmacologically Active Anthranil Derivatives Nitro->Product Azido->Product AnthranilCore->Product

Figure 1: High-level overview of synthetic approaches to anthranil derivatives.

Strategy I: Reductive Cyclization of ortho-Nitroaromatic Precursors

This classical and highly effective method involves the intramolecular cyclization of an ortho-substituted nitroarene. The key is the presence of a side chain at the ortho position with an acidic C-H bond, such as a benzyl sulfone or arylacetonitrile. The reaction is typically promoted by a base, which generates a carbanion that attacks the nitro group, leading to cyclization and subsequent dehydration to form the 2,1-benzisoxazole ring.[8]

Causality Behind Experimental Choices:

  • Base (DBU/t-BuOK): A strong, non-nucleophilic base is required to deprotonate the benzylic C-H without competing side reactions.

  • Solvent (DMF/THF): Aprotic polar solvents are used to dissolve the reactants and stabilize the charged intermediates formed during the reaction.

  • Silylating Agents/Lewis Acids (Optional): Additives like MgCl₂ or silylating agents can facilitate the final dehydration step by coordinating to the oxygen atoms of the nitro group, promoting elimination.[8]

Protocol 1: Synthesis of 3-Phenylanthranil from 2-Nitrotoluene and Benzaldehyde (Illustrative Transformation)

This protocol is a conceptual illustration based on the principles of nitroarene cyclization. A more direct route is from o-nitrobenzyl derivatives. A versatile method involves the reaction of nitroarenes with arylacetonitriles.[8]

Materials:

  • Nitroarene (e.g., 1-nitro-2-(phenylsulfonylmethyl)benzene) (1.0 eq)

  • Strong base (e.g., DBU) (1.5 eq)

  • Lewis acid (e.g., MgCl₂) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the nitroarene (1.0 eq) in anhydrous DMF under an argon atmosphere, add the Lewis acid (1.1 eq).

  • Add the base (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-2,1-benzisoxazole.

Strategy II: Intramolecular Cyclization of ortho-Azidobenzoyl Compounds

The cyclization of aryl azides is a powerful method for forming the N-O bond of the anthranil ring system.[9] This transformation can be induced either thermally or photochemically. The reaction proceeds through a highly reactive nitrene intermediate, generated by the extrusion of dinitrogen gas (N₂) from the azide group. This nitrene then undergoes intramolecular cyclization with an adjacent carbonyl group.[10]

Causality Behind Experimental Choices:

  • Photochemical Conditions: Irradiation with UV light provides a mild, room-temperature alternative to thermolysis, which is particularly useful for synthesizing thermally labile compounds like 2,1-benzisoxazole-3(1H)-ones.[10]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aqueous organic solvent mixtures have been used effectively for these photochemical cyclizations.[10]

Protocol 2: Photochemical Synthesis of 2,1-Benzisoxazole-3(1H)-one from 2-Azidobenzoic Acid [10]

Materials:

  • 2-Azidobenzoic acid (1.0 eq)

  • Acetonitrile/Water solvent mixture

  • High-pressure mercury lamp (or suitable UV source)

  • Quartz reaction vessel

  • Sodium bicarbonate (for workup)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Prepare a solution of 2-azidobenzoic acid in an acetonitrile/water mixture in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp at room temperature while stirring. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, transfer the reaction mixture to a separatory funnel.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid is the 2,1-benzisoxazole-3(1H)-one, which can be further purified by recrystallization if necessary.

Strategy III: Modern C-H Functionalization of the Anthranil Core

Rather than building the ring from scratch, modern synthetic chemistry allows for the direct functionalization of a pre-formed anthranil scaffold. This is a highly atom-economical approach. One of the most powerful methods is the direct C3-arylation, which is crucial for creating precursors to NSAIDs.[6][7] A practical and metal-free approach utilizes triflic anhydride (Tf₂O) to activate the anthranil, which then undergoes a classical electrophilic aromatic substitution (EAS) with an arene nucleophile.[6][7]

Causality Behind Experimental Choices:

  • Triflic Anhydride (Tf₂O): Tf₂O is a powerful electrophile that activates the anthranil ring, making the C3 position susceptible to nucleophilic attack by an arene.

  • Arene (Nucleophile): A wide range of simple arenes and heteroarenes can be used, providing rapid access to a diverse library of 3-aryl anthranils.[6]

  • Low Temperature (-20 °C): The reaction is initiated at low temperature to control the reactivity of the highly electrophilic Tf₂O and prevent side reactions.

prep Prepare Solution: Anthranil in DCE cool Cool to -20 °C prep->cool add_tf2o Add Tf₂O (Activator) cool->add_tf2o add_arene Add Arene (Nucleophile) add_tf2o->add_arene warm Warm to Room Temp (Stir for 5h) add_arene->warm workup Aqueous Workup & Extraction warm->workup purify Column Chromatography workup->purify product Isolated 3-Aryl Anthranil purify->product

Figure 2: Experimental workflow for Tf₂O-mediated C3-arylation of anthranil.

Protocol 3: Tf₂O-Mediated C3-Arylation of Anthranil with Toluene [6][7]

Materials:

  • Anthranil (1.0 eq, 0.3 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq, 0.33 mmol)

  • Toluene (1.2 eq, 0.36 mmol)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Brine, Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of anthranil (0.3 mmol) in anhydrous DCE (1.0 mL) in an oven-dried flask under an air atmosphere, cool the mixture to -20 °C using an appropriate cooling bath.

  • Add Tf₂O (0.33 mmol) dropwise to the stirred solution.

  • Subsequently, add toluene (0.36 mmol) to the reaction mixture.

  • Allow the resulting mixture to slowly warm to room temperature and continue to stir for 5 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-arylated anthranil.

Pharmacological Significance and Data

The synthetic versatility of anthranils allows for the creation of large compound libraries for structure-activity relationship (SAR) studies.[1][11] Derivatives have shown promise across multiple therapeutic areas.

Table 1: Summary of Pharmacological Activities of Anthranil Derivatives

Derivative ClassPharmacological ActivityExample Application / TargetReference(s)
3-Aryl AnthranilsAnti-inflammatoryPrecursors to NSAIDs (e.g., Amfenac)[6][7]
Anthranilic Acid AmidesAnticancer, AntimicrobialP-glycoprotein inhibitors, Apoptosis inducers[1][4]
N-substituted AnthranilicsAnti-inflammatoryInhibition of carrageenan-induced edema[12]
Anthranil DiamidesAntiviralHepatitis C Virus (HCV) NS5B polymerase inhibitors[1][13]
Organodiselenide AnthranilatesAntimicrobial, AntioxidantActive against S. aureus and C. albicans[5]
N-(pyridin-4-yl)anthranilic acidAnticancerGrowth inhibition of human tumor cell lines[14]

Conclusion

The anthranil scaffold is a cornerstone in the synthesis of pharmacologically relevant molecules. The methodologies presented herein, from classic ring-forming reactions to modern C-H functionalization, provide a robust toolkit for researchers. The choice of synthetic route must be guided by a clear understanding of the underlying chemical principles, target molecule complexity, and desired biological application. The protocols provided in this guide serve as validated starting points for the development of novel anthranil-based therapeutic agents.

References

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). ResearchGate. [Link]

  • Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

  • Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. (2022). Royal Society of Chemistry. [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). ACS Publications. [Link]

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013). ScienceDirect. [Link]

  • Tiwari, D., Haque, S., Misra, S., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Anthranils: versatile building blocks in the construction of C–N bonds and N-heterocycles. (2020). Royal Society of Chemistry. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Semantic Scholar. [Link]

  • Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. (2022). Royal Society of Chemistry. [Link]

  • New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. (2005). ACS Publications. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (2023). MDPI. [Link]

  • Anthranilic acid. Wikipedia. [Link]

  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. (2023). National Center for Biotechnology Information. [Link]

  • Applications of anthranils in the synthesis of nitrogen heterocycles. (2023). Deep Science Publishing. [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences. [Link]

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Application Notes & Protocols: Decarboxylation of 2,1-Benzoxazole-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,1-Benzoxazoles (Anthranils)

The 2,1-benzoxazole, commonly known as anthranil, is a vital heterocyclic scaffold in modern drug discovery and medicinal chemistry.[1][2] Its derivatives are recognized for a wide spectrum of pharmacological activities, making them privileged structures in the development of new therapeutic agents.[1] The synthesis of substituted 2,1-benzoxazoles often proceeds through a 2,1-benzoxazole-3-carboxylic acid intermediate. The subsequent removal of the carboxylic acid group—a process known as decarboxylation—is a critical final step to yield the desired parent heterocycle. While seemingly straightforward, this transformation requires careful selection of methodology to ensure high yield and purity, as the stability of the heterocyclic ring can be sensitive to reaction conditions.

This guide provides an in-depth analysis of the primary methods for the decarboxylation of 2,1-benzoxazole-3-carboxylic acids, offering detailed protocols and mechanistic insights to aid researchers in this key synthetic transformation.

Mechanistic Underpinnings of Decarboxylation

The decarboxylation of aromatic and heteroaromatic carboxylic acids is a thermodynamically favorable process due to the formation of gaseous carbon dioxide. However, it is often kinetically slow, requiring significant energy input or catalysis. The general mechanism for thermal decarboxylation of many carboxylic acids involves the formation of a carbanion intermediate after the loss of CO2.[3][4] The stability of this intermediate is paramount to the reaction's success. For 2,1-benzoxazole-3-carboxylic acids, the resulting carbanion at the C3 position is stabilized by the electron-withdrawing nature of the heterocyclic ring system.

The primary methods to facilitate this reaction can be broadly categorized as thermal, and metal-catalyzed, each with distinct advantages and operational windows.

Caption: General Decarboxylation Reaction.

Decarboxylation Methodologies

Thermal Decarboxylation

Thermal decarboxylation is the most direct method, relying on high temperatures to overcome the activation energy barrier. The choice of solvent is critical; high-boiling, inert solvents are required to reach the necessary temperatures, which are often in the range of 150-250 °C.

  • Causality: The high temperature provides the kinetic energy necessary for the C-C bond cleavage between the carboxyl group and the benzoxazole ring. The stability of the 2,1-benzoxazole ring at these temperatures is a key consideration.

  • Common Solvents: Quinoline, diphenyl ether, N-methyl-2-pyrrolidone (NMP). Quinoline is frequently used as it can also act as a base to facilitate the process.[5]

  • Advantages: Procedurally simple, requiring only heat and an appropriate solvent. No metal catalysts are needed, which simplifies purification by avoiding metal contamination.

  • Limitations: Requires very high temperatures which may not be suitable for substrates with sensitive functional groups. The high-boiling solvents can be difficult to remove during workup.

Copper-Catalyzed Decarboxylation

The use of a copper catalyst can significantly lower the temperature and time required for decarboxylation.[5][6] This method is particularly advantageous for substrates that are thermally sensitive.

  • Mechanism: The reaction is believed to proceed through the formation of a copper(I) carboxylate salt. This intermediate then undergoes decarboxylation to form an aryl-copper species, which is subsequently protonated by a proton source in the reaction mixture to release the product and regenerate the active catalyst.[5] The presence of a ligand, often an amine, can accelerate the reaction.[6]

  • Catalyst System: Typically involves a copper(I) or copper(II) source, such as CuI, CuBr, CuO, or copper powder.[7][8] The addition of a ligand like tetramethylethylenediamine (TMEDA) has been shown to significantly lower the required reaction temperature (by ~50 °C) and shorten reaction times compared to traditional aromatic amine ligands like quinoline.[5][6]

  • Advantages: Milder reaction conditions (e.g., 100-140 °C) compared to purely thermal methods.[5] Faster reaction rates and often higher yields.

  • Limitations: Potential for metal contamination in the final product, requiring careful purification. The catalyst system may need optimization for specific substrates.

G start 2,1-Benzoxazole- 3-carboxylic Acid cu_complex Copper(I) Carboxylate Intermediate start->cu_complex + Cu(I) aryl_cu Aryl-Copper Species cu_complex->aryl_cu - CO2 co2_out CO2 product 2,1-Benzoxazole aryl_cu->product + H+ proton_in H+ caption Copper-Catalyzed Decarboxylation Pathway.

Caption: Copper-Catalyzed Decarboxylation Pathway.

Acid-Catalyzed Decarboxylation

For certain heteroaromatic systems, decarboxylation can be facilitated by strong acids.[9] The mechanism often involves protonation of the heterocyclic ring, which activates it towards the loss of CO2 by stabilizing the resulting intermediate.

  • Mechanism: Protonation of the nitrogen or oxygen atom in the benzoxazole ring can increase the electron-withdrawing character of the heterocycle, thereby stabilizing the transient carbanion formed upon decarboxylation.[9]

  • Conditions: The reaction is typically carried out in a polar, aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a catalytic amount of an organic acid, such as formic or acetic acid, at temperatures between 85-150 °C.[10]

  • Advantages: Avoids the use of expensive or toxic metal catalysts.[10] The conditions are relatively mild compared to high-temperature thermal methods.

  • Limitations: The strongly acidic conditions may not be compatible with all functional groups on the substrate. The choice of acid and solvent is critical for success.

Comparative Analysis of Methods

MethodTypical TemperatureCatalystKey AdvantagesKey Limitations
Thermal 180 - 250 °CNoneSimple, no metal contaminationHarsh conditions, not for sensitive substrates
Copper-Catalyzed 100 - 150 °CCu(I)/Cu(II) saltsMilder conditions, faster reactions[5][6]Potential metal contamination, requires optimization
Acid-Catalyzed 85 - 130 °COrganic Acids (e.g., HCOOH)Metal-free, relatively mild[10]Incompatible with acid-labile groups

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Copper-Catalyzed Decarboxylation using CuBr/TMEDA

This protocol is adapted from methodologies demonstrating the effectiveness of aliphatic amines as ligands to lower decarboxylation temperatures.[5][6]

Materials:

  • Substituted 2,1-benzoxazole-3-carboxylic acid (1.0 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,1-benzoxazole-3-carboxylic acid (1.0 mmol), CuBr (14.3 mg, 0.1 mmol), and NMP (5 mL).

  • Stir the mixture to dissolve the solids.

  • Add TMEDA (30 µL, 0.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 140 °C with vigorous stirring. The evolution of CO2 gas should be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 1 M HCl (20 mL) and ethyl acetate (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,1-benzoxazole.

Protocol 2: Thermal Decarboxylation in Quinoline

This is a classic, catalyst-free method suitable for thermally robust substrates.

Materials:

  • Substituted 2,1-benzoxazole-3-carboxylic acid (1.0 mmol)

  • Quinoline (3 mL)

  • Copper powder (optional, ~5 mol%, can aid in preventing side reactions)

  • Toluene

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a stir bar and a short-path distillation head (to allow for CO2 to escape), add the 2,1-benzoxazole-3-carboxylic acid (1.0 mmol) and quinoline (3 mL).

  • Optional: Add a small amount of copper powder.

  • Heat the mixture in a sand bath or heating mantle to 200-220 °C.

  • Maintain this temperature and stir for 1-4 hours. Monitor the reaction by TLC (eluting with a suitable solvent system). A co-spot of the starting material is essential for accurate monitoring.

  • After the reaction is complete, cool the flask to room temperature.

  • Dilute the dark mixture with toluene (20 mL).

  • Transfer the solution to a separatory funnel and wash thoroughly with 2 M HCl (3 x 20 mL) to remove the quinoline. Check the pH of the aqueous layer to ensure it is acidic.

  • Wash the organic layer with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by silica gel chromatography or recrystallization.

Conclusion

The decarboxylation of 2,1-benzoxazole-3-carboxylic acids is a versatile and essential transformation for accessing the core anthranil scaffold. The choice of method—thermal, copper-catalyzed, or acid-catalyzed—should be guided by the substrate's thermal stability and functional group tolerance. For sensitive substrates, copper-catalyzed methods using modern ligands like TMEDA offer a milder and more efficient alternative to traditional high-temperature thermal protocols. By understanding the mechanistic principles and following robust experimental procedures, researchers can reliably perform this key reaction in the synthesis of novel, biologically active molecules.

References

  • Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids.
  • Kemp, D. S., & Paul, K. (n.d.). Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. Scilit.
  • BenchChem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • ResearchGate. (n.d.). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC.
  • Thieme Chemistry. (2020). Novel Synthesis of Benzoxazoles and Benzimidazoles.
  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?.
  • ECHEMI. (n.d.). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?.
  • Zaman, M. K., Khan, S. N., Cai, Y., & Sun, Z. (2023). Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis. Synlett, 34, 2029-2033.
  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds. (CN109694343B).
  • Cahiez, G., Moyeux, A., & Poizat, M. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis.
  • Stanton, M. P., & Hoover, J. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. PMC - NIH.
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (n.d.). ChemRxiv.
  • Cahiez, G., Moyeux, A., & Poizat, M. (2013). Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving the 2,1-Benzisoxazole Core During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with the 2,1-benzisoxazole (anthranil) scaffold. This versatile heterocyclic motif is a cornerstone in medicinal chemistry and organic synthesis, serving as a precursor to valuable pharmacophores like quinolines and acridines.[1][2] However, its utility is matched by a significant experimental challenge: the inherent instability of the isoxazole ring under common workup conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of why 2,1-benzisoxazoles can be sensitive, empowering you to design robust workup strategies that protect your valuable product.

Section 1: Understanding the Core Instability

Q1: My 2,1-benzisoxazole derivative appears to be decomposing during standard workup or purification. What is the underlying chemical reason for this?

A1: The primary reason for the instability of the 2,1-benzisoxazole ring is the constitutional lability of the Nitrogen-Oxygen (N-O) single bond.[2][3][4] This bond is relatively weak and represents the molecule's "Achilles' heel," making it susceptible to cleavage under a variety of chemical conditions that are often considered routine in a synthetic lab.

Several factors can promote the cleavage of this bond:

  • Reductive Conditions: This is the most common and predictable vulnerability. The N-O bond can be readily cleaved by catalytic hydrogenation (e.g., H₂/Pd), a reaction often used intentionally to convert 2,1-benzisoxazoles into 2-aminophenyl ketones.[3][5][6] The presence of other reducing agents, even stoichiometric ones like certain metals (Fe, Zn), can also lead to undesired ring opening.[4]

  • Strongly Basic or Acidic Conditions: While the aromatic system provides some stability, the N-O bond can be broken under harsh pH conditions.[3] Strongly basic media can facilitate nucleophilic attack and subsequent ring opening, while strongly acidic media can protonate the heterocycle, activating it towards decomposition pathways.

  • Transition Metals: Residual transition metal catalysts from a prior reaction step can coordinate to the heterocycle and catalyze the cleavage of the N-O bond.[3][4]

  • Photochemical Energy: While less common during a typical benchtop workup, exposure to UV radiation can induce rearrangements and cleavage of the isoxazole ring.[3]

Understanding that the N-O bond is the point of failure is the first step in designing a successful workup and purification strategy.

Caption: Key factors leading to the cleavage of the labile N-O bond.

Section 2: Troubleshooting Guide for Workup & Purification

This section addresses specific problems you may encounter at each stage of product isolation.

Q2: My reaction mixture is highly acidic/basic. How can I neutralize it and quench the reaction without destroying my product?

A2: Aggressive quenching is a frequent cause of product loss. Using strong acids (e.g., 6M HCl) or strong bases (e.g., 3M NaOH) to neutralize a reaction can create localized areas of extreme pH, leading to rapid decomposition. The key is to use mild, buffered, or slowly-added reagents.

Experimental Protocol: General Mild Aqueous Workup

  • Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice-water bath. This reduces the rate of potential decomposition reactions.

  • Dilute with Solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) in which your product is soluble. This helps dissipate heat during the quench.

  • Perform a Slow Quench: Add the quenching solution dropwise with vigorous stirring. For acidic reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often a good choice. For basic reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild and effective option. Water can also be used if the reaction is not water-sensitive.

  • Monitor pH: If possible, monitor the pH of the aqueous layer during the quench, aiming for a final pH between 6 and 8.

  • Separate and Wash: Proceed with the liquid-liquid extraction, and consider washing the organic layer with brine to remove excess water before drying.

Workup Reagent Application Risk Level for 2,1-Benzisoxazoles Rationale
Sat. aq. NH₄ClQuenching basic reactionsLow Mildly acidic, provides a gentle neutralization without a large pH swing.
Sat. aq. NaHCO₃Quenching acidic reactionsLow Mildly basic, effective for neutralizing acids. Use with care if your molecule has base-sensitive groups.[7]
Water (H₂O)General quenchLow The most neutral option, ideal for non-water-reactive mixtures.
1M HCl / H₂SO₄Quenching basic reactionsHigh Strong acids can protonate the heterocycle, leading to rapid hydrolytic decomposition.
1M NaOH / KOHQuenching acidic reactionsHigh Strong bases can promote nucleophilic attack and ring-opening, especially at elevated temperatures.[3]
LiAlH₄ / NaBH₄ WorkupQuenching reductionsVery High Requires extreme care. The unreacted hydride must be quenched at low temperatures before warming, as the benzisoxazole itself is highly susceptible to reduction.
Q3: I am observing significant product loss during purification by column chromatography. What's going wrong?

A3: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidity can be sufficient to cause on-column degradation of sensitive compounds like 2,1-benzisoxazoles. You may observe streaking on your TLC plate or recover very little product from the column.

Troubleshooting & Solutions:

  • Deactivate the Silica: Neutralize the silica gel before packing your column. This can be done by preparing a slurry of the silica in your eluent containing 1-2% of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be used. However, be sure to test the separation on an alumina TLC plate first, as selectivity may differ from silica.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). The less time your compound spends in contact with the stationary phase, the lower the chance of degradation.

  • Avoid Chlorinated Solvents with Acidic Stabilizers: Some grades of dichloromethane (DCM) contain small amounts of acid as a stabilizer. If you must use DCM, consider passing it through a small plug of basic alumina immediately before use.

  • Consider Alternative Purification: If column chromatography remains problematic, explore other methods like preparative thin-layer chromatography (prep-TLC), recrystallization, or solvent trituration.

Experimental Protocol: Deactivation of Silica Gel

  • In a fume hood, measure the required amount of silica gel into a beaker.

  • Prepare your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 1% v/v.

  • Carefully add the base-containing eluent to the silica gel to create a slurry.

  • Gently stir the slurry for 5-10 minutes to ensure complete neutralization.

  • Pack the column using this slurry as you normally would.

  • Run the column using an eluent that contains 0.5-1% triethylamine throughout the entire run.

Section 3: Proactive Experimental Design

The best way to prevent ring opening is to design your synthesis and workup with the lability of the N-O bond in mind from the start.

Caption: A decision workflow for a safe workup of 2,1-benzisoxazoles.

Q4: Are there any general "best practices" I should always follow when working with this scaffold?

A4: Absolutely. Adopting these habits will significantly increase your success rate:

  • Work at Low Temperatures: Whenever possible, perform your quench and extractions at 0 °C or below. When concentrating your product on a rotary evaporator, use a low-temperature water bath (<40 °C).

  • Minimize Workup Time: Do not leave your compound in acidic or basic aqueous solutions for extended periods. Proceed through the extraction and drying steps efficiently.

  • Use an Inert Atmosphere: If your molecule is particularly sensitive or if you are performing a reaction that is sensitive to air and moisture (like those involving organometallics), consider performing the workup under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

  • TLC is Your Best Friend: Run a TLC at every step of the workup (after quench, after each wash, etc.). This will give you immediate visual feedback if a particular step is causing decomposition (e.g., the appearance of a new spot or streaking).

  • Choose Reagents Wisely: When planning your synthesis, if multiple reagents can achieve a desired transformation, opt for the one that operates under the mildest conditions and requires the simplest, most neutral workup.

By understanding the inherent chemical properties of the 2,1-benzisoxazole ring and proactively choosing mild workup and purification conditions, researchers can reliably isolate these valuable compounds, accelerating their research and development efforts.

References

  • Makosza, M., & Staliński, K. (2021). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. RSC Advances. [Link]

  • Schmalzbauer, M., et al. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Green Chemistry. [Link]

  • Dzhons, D. Y., & Budruev, A. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. [Link]

  • Kashima, C., et al. (1979). Reactions of 5-Methylisoxazoles with Electrophilic Reagents. HETEROCYCLES, 12(10). [Link]

  • Georganics. (2010). Safety Data Sheet: 2,1-BENZISOXAZOLE. [Link]

  • Shevelev, S. A., et al. (2000). Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles. Russian Chemical Bulletin. [Link]

  • Behera, R., et al. (2020). Iron‐Promoted Reductive Ring‐Opening and Isomerization Reactions of C4‐Alkynylisoxazoles Leading to 2‐Alkynylenaminones and Polysubstituted Furans. Chemistry – An Asian Journal. [Link]

  • Wang, F., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • Svatunek, D., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles. [Link]

  • Svatunek, D., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]

  • Wang, Y., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Dzhons, D. Y., & Budruev, A. V. (2016). Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Cole, C. P., et al. (2022). Translating Planar Heterocycles into Three‐Dimensional Analogs by Photoinduced Hydrocarboxylation. Angewandte Chemie. [Link]

  • Gianbeppi, C., et al. (2019). Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. Organic Letters. [Link]

  • Topczewski, J. J., & Tambar, U. K. (2014). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Organic Letters. [Link]

  • Troshin, K., et al. (2023). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ACS Central Science. [Link]

Sources

Technical Support Center: Purification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of 6-Methyl-2,1-benzoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.

The structure of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, featuring a bicyclic aromatic system and a carboxylic acid functional group, suggests a compound with moderate polarity and a propensity for hydrogen bonding. These characteristics are central to designing an effective recrystallization strategy. This guide will address common issues such as solvent selection, crystal formation, and purity assessment in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Question 1: My compound will not dissolve in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This is a common issue that points to a mismatch between the polarity of your compound and the solvent. 6-Methyl-2,1-benzoxazole-3-carboxylic acid is a moderately polar molecule. If you are using a non-polar solvent like hexane or toluene, you may struggle to achieve dissolution.

  • Immediate Action: Try adding a more polar co-solvent dropwise to the heated mixture. For instance, if you started with toluene, adding small amounts of ethanol or ethyl acetate can significantly increase the solvating power of the system.

  • Systematic Approach: If a co-solvent system is not desirable, a more systematic solvent screening is recommended. Based on the structure, solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate are good candidates. Water, especially at a slightly basic pH to form the carboxylate salt, could also be effective, followed by re-acidification.

  • Underlying Principle: The principle of "like dissolves like" is paramount in recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Question 2: My compound dissolves, but it "oils out" upon cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal nucleation to occur properly.

  • Immediate Action: Reheat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to dilute the solution slightly. Allow it to cool much more slowly. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Solvent System Modification: If the problem persists, consider using a solvent system with a lower boiling point or one in which the compound is slightly less soluble.

  • Causality: The high degree of supersaturation and a large temperature differential can favor the formation of a liquid phase (the oil) over an ordered solid phase (the crystal). Slower cooling and lower concentrations provide the necessary time and space for molecules to align into a crystal lattice.

Question 3: Crystals have formed, but they are very fine needles or a powder. I suspect they have occluded impurities. What is the cause and solution?

Answer: The formation of very fine crystals often indicates that the crystallization process occurred too rapidly. This rapid formation can trap impurities within the crystal lattice, leading to a lower purity product.

  • Solution: The key is to slow down the rate of crystallization. After dissolving the compound in the minimum amount of hot solvent, ensure the solution is allowed to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.

  • Rationale: Slow cooling reduces the level of supersaturation at any given time, which allows for the selective deposition of the desired compound onto the growing crystal lattice, while impurities tend to remain in the solution.

Question 4: After filtration and drying, my yield is very low. How can I improve it?

Answer: A low yield can result from several factors. It is crucial to determine the cause to find the right solution.

  • Incomplete Crystallization: Your compound may be too soluble in the chosen solvent, even at low temperatures. After collecting the first crop of crystals, try concentrating the mother liquor (the remaining solution) by boiling off some of the solvent and cooling again to obtain a second crop. Be aware that the second crop may be less pure.

  • Premature Crystallization: The compound may have started to crystallize during the hot filtration step (if performed). To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration.

  • Transfer Losses: Be meticulous in transferring the crystalline slurry to the filter funnel. Rinsing the flask with a small amount of the cold recrystallization solvent can help transfer all the product.

  • Solvent Choice: The ideal solvent should have a steep solubility curve with respect to temperature for your compound.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Choose Solvent System B 2. Add Crude Compound to Flask A->B C 3. Add Minimum Amount of Hot Solvent B->C D 4. Heat to Dissolve Completely C->D E 5. Pre-heat Funnel D->E Insoluble impurities present? G 7. Allow Solution to Cool Slowly D->G No insoluble impurities F 6. Filter Solution to Remove Insoluble Impurities E->F F->G H 8. Induce Crystallization if Necessary (Scratch/Seed) G->H I 9. Cool in Ice Bath to Maximize Yield H->I J 10. Collect Crystals by Vacuum Filtration I->J K 11. Wash Crystals with Cold Solvent J->K L 12. Dry Crystals Under Vacuum K->L

Caption: A typical workflow for the recrystallization of an organic compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 6-Methyl-2,1-benzoxazole-3-carboxylic acid?

A1: There is no single "best" solvent without experimental data. However, based on its structure, a good starting point would be a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent such as ethyl acetate or acetone. A mixed solvent system, such as ethanol/water or toluene/ethanol, may also be effective. A systematic solvent screen is the most reliable method to determine the optimal solvent.

Q2: How do I perform a solvent screen?

A2: A small-scale solvent screen can be performed as follows:

  • Place a small amount (e.g., 20-30 mg) of your crude compound into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature until you have added about 0.5 mL. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.

  • If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals that form. The ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures.

Q3: How can I assess the purity of my recrystallized product?

A3: The most common and straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2 °C). A broad melting point range suggests the presence of impurities. For a more quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q4: Can I reuse the mother liquor?

A4: Yes, the mother liquor contains dissolved product and can be concentrated to obtain a second crop of crystals. However, be aware that the impurities will also be more concentrated in the mother liquor, so the second crop will likely be less pure than the first. It is good practice to keep the different crops of crystals separate until their purity has been confirmed.

Troubleshooting Decision Tree

G start Recrystallization Outcome outcome1 No Crystals Form start->outcome1 outcome2 Compound Oils Out start->outcome2 outcome3 Low Yield start->outcome3 outcome4 Poor Crystal Quality/ Colored Product start->outcome4 sol1 Solution is not supersaturated. Too much solvent used. outcome1->sol1 sol2 Solution is too concentrated OR cooling too fast. outcome2->sol2 sol3 Compound is too soluble in cold solvent OR premature crystallization during filtration. outcome3->sol3 sol4 Crystallization was too rapid OR insoluble/colored impurities present. outcome4->sol4 act1 Action: Evaporate some solvent and cool again. sol1->act1 act2 Action: Reheat, add more solvent, cool slowly. Consider seeding. sol2->act2 act3 Action: Cool longer in ice bath. Concentrate mother liquor. Use pre-heated funnel. sol3->act3 act4 Action: Ensure slow cooling. Perform hot filtration. Consider adding charcoal for color. sol4->act4

Caption: A decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Aliquot approximately 20 mg of crude 6-Methyl-2,1-benzoxazole-3-carboxylic acid into 5-6 clean, dry test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, toluene, water) dropwise, swirling after each drop, up to 1 mL. Note the solubility at room temperature.

  • Heating: For any tubes where the compound did not dissolve, warm them in a hot water bath (60-80 °C). Add more solvent dropwise if necessary to achieve full dissolution. Note the total volume of solvent used.

  • Cooling: Allow the tubes with dissolved compound to cool slowly to room temperature.

  • Ice Bath: Place the tubes in an ice-water bath for 15-20 minutes.

  • Observation: Evaluate the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.

Protocol 2: General Recrystallization Procedure

  • Dissolution: Place the crude 6-Methyl-2,1-benzoxazole-3-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture with swirling on a hot plate until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Characterize the purified product by measuring its melting point and obtaining spectroscopic data (e.g., NMR) to confirm its identity and purity.

Data Summary

The following table provides a hypothetical summary of a solvent screen for 6-Methyl-2,1-benzoxazole-3-carboxylic acid, based on its expected chemical properties.

SolventSolubility (RT)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterInsolubleSparingly SolubleFine NeedlesPoor choice alone; consider as anti-solvent.
EthanolSparingly SolubleVery SolubleGood, well-formed crystalsExcellent Candidate
Ethyl AcetateSolubleVery SolubleFair; may need seedingGood Candidate
TolueneInsolubleSparingly SolubleSmall, slow-forming crystalsPossible, but may lead to low recovery.
HexaneInsolubleInsoluble-Unsuitable

References

  • Nichols, L. (2021). Organic Chemistry Laboratory Techniques. Community College of Denver. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. MIT Department of Chemistry. [Link]

troubleshooting low conversion in anthranil cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Anthranil Cyclization Reactions Content Type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, Medicinal Chemists, Process Chemists

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because your anthranil-based reaction—whether it is the synthesis of the anthranil core or its application in heterocycle formation —has stalled or failed to reach full conversion.

This guide treats the anthranil (2,1-benzisoxazole) scaffold not just as a chemical structure, but as a masked nitrene/carbene energy packet . Low conversion typically signals a failure to access this high-energy intermediate or a mismatch between the catalyst's propagation rate and the substrate's electronic activation barrier.

Part 1: Diagnostic Decision Tree

Before adjusting reagents, identify the failure mode using this logic flow.

AnthranilTroubleshooting Start START: Low Conversion Observed ReactionType Identify Reaction Type Start->ReactionType TypeA Type A: Synthesis OF Anthranil (from o-nitro/azido precursors) ReactionType->TypeA TypeB Type B: Reaction OF Anthranil (Annulation to Quinoline/Indole) ReactionType->TypeB CheckPrecursor Check Precursor Stability TypeA->CheckPrecursor CatalystCheck Catalyst System Check (Rh, Co, Fe) TypeB->CatalystCheck Reductive Reductive Cyclization? (e.g., SnCl2, Fe/AcOH) CheckPrecursor->Reductive Azide Azide Decomposition? CheckPrecursor->Azide SolnA1 Increase Acid Strength (Protonation of Nitro group) Reductive->SolnA1 SolnA2 Check Temp > 120°C (Thermolysis barrier) Azide->SolnA2 ColorChange Did reaction color change? CatalystCheck->ColorChange NoColor NO: Catalyst Activation Failure ColorChange->NoColor Remains starting color YesColor YES: Catalyst Death/Stalling ColorChange->YesColor Turns dark/black SolnB1 Check Ag Salt/Oxidant (Re-oxidize metal center) NoColor->SolnB1 SolnB2 Switch Solvent to HFIP (Stabilize Nitrenoid) YesColor->SolnB2 SolnB3 Add 4Å Mol Sieves (Prevent Hydrolysis) YesColor->SolnB3

Figure 1: Diagnostic logic for isolating the root cause of low conversion in anthranil chemistry.

Part 2: Troubleshooting Reactions OF Anthranils (Annulations)

Context: You are using an anthranil as a "bifunctional aminating reagent" (e.g., reacting with an alkyne, alkene, or amine) using a transition metal catalyst (Rh, Co, Fe). The reaction stalls.

Q1: My Rh(III) catalyzed reaction (e.g., with [Cp*RhCl₂]₂) has <20% conversion. The starting material is intact.

Diagnosis: Catalyst Activation Failure. The dimeric precatalyst [Cp*RhCl₂]₂ is catalytically inactive until the chloride ligands are removed to open coordination sites.

  • The Fix: Ensure you are using a silver salt additive (e.g., AgSbF₆, AgOAc, or AgNTf₂) at 2-4x the molar loading of the Rh dimer.

  • Critical Check: Silver salts are hygroscopic and light-sensitive. If your AgSbF₆ is grey or sticky, it is degraded. Use fresh, dry silver salts.

  • Alternative: Switch to a cationic monomeric catalyst like ₂ which removes the variability of in-situ activation [1].

Q2: The reaction turns black/brown immediately, but yield is low. NMR shows complex baseline noise.

Diagnosis: Uncontrolled Ring Opening & Polymerization. The N-O bond of anthranil is weak (~53 kcal/mol). If the catalyst opens the ring to form the metal-nitrenoid species faster than the coupling partner (alkyne/alkene) can insert, the nitrenoid will dimerize or polymerize.

  • The Fix:

    • Slow Addition: Add the anthranil solution dropwise over 1-2 hours to the mixture of catalyst and coupling partner. This keeps the concentration of the active nitrenoid low relative to the trap.

    • Solvent Switch: Switch to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP is a "magic solvent" in C-H activation. It stabilizes the nitrenoid intermediate through H-bonding, preventing rapid decomposition while facilitating the C-H activation step [2].

Q3: I am observing the formation of 2-aminobenzaldehyde or 2-aminobenzoic acid instead of my quinoline/indole.

Diagnosis: Moisture Contamination. The metal-nitrenoid intermediate is highly electrophilic. Water is a better nucleophile than your alkyne/alkene. If water attacks the intermediate, it hydrolyzes back to the open-chain amino carbonyl.

  • The Fix:

    • Add activated 4Å Molecular Sieves (powdered) to the reaction vessel.

    • Ensure the solvent (especially if using hygroscopic solvents like DMF or MeCN) is anhydrous.

Q4: How do substituents on the anthranil ring affect conversion?

Insight: Electronic tuning is counter-intuitive here.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -F): These stabilize the N-O bond, making the initial oxidative addition of the metal harder. Result: Slow reaction, requires higher temperature (100-120°C).

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): These weaken the N-O bond, facilitating rapid ring opening. Result: High reactivity, but prone to background decomposition/dimerization if the trap isn't reactive enough [3].

Part 3: Troubleshooting Synthesis OF Anthranils

Context: You are trying to synthesize the anthranil core from a nitro or azido precursor, but the ring won't close.

Q5: I am using the Davis-Beirut conditions (o-nitrobenzyl amine + base), but I get indazoles or decomposition.

Correction: The Davis-Beirut reaction specifically produces 2H-indazoles , not anthranils (2,1-benzisoxazoles) [4].

  • To make Anthranils: You should likely be starting from o-nitrobenzaldehydes (reductive cyclization) or o-azidoaryl ketones (thermal/catalytic decomposition).

  • Troubleshooting o-nitrobenzaldehyde reduction (SnCl₂/HCl): If conversion is low, the intermediate hydroxylamine is likely not cyclizing. Ensure the pH is adjusted. The cyclization of the hydroxylamine intermediate often requires a dehydration step—sometimes heating in acidic media is required to drive the loss of water.

Q6: My thermal decomposition of o-azidobenzophenone is incomplete.

Diagnosis: Insufficient Thermal Energy. The activation barrier for releasing N₂ and forming the nitrene (which then inserts into the carbonyl oxygen) is high.

  • The Fix:

    • Ensure temperature is >120°C (refluxing xylene or mesitylene is standard).

    • Catalysis: Use FeBr₂ or Rh₂(esp)₂ as a catalyst to lower the decomposition temperature of the azide, allowing the reaction to proceed at 60-80°C with cleaner profiles [5].

Part 4: Optimized Protocol & Data
Standard Protocol: Rh(III)-Catalyzed Annulation of Anthranil with Alkyne

For the synthesis of substituted quinolines.

  • Preparation: Flame-dry a 10 mL Schlenk tube under N₂.

  • Loading: Add [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

  • Additives: Add Cu(OAc)₂ (20 mol%) or NaOAc (20 mol%) to assist the CMD (Concerted Metalation-Deprotonation) step.

  • Substrates: Add Alkyne (1.0 equiv) and Anthranil (1.2 equiv).

  • Solvent: Add DCE (Dichloroethane) or HFIP (0.2 M concentration).

  • Reaction: Seal and heat to 80-100°C for 16 hours.

  • Workup: Filter through a Celite pad (removes Ag/Rh salts), concentrate, and purify via column chromatography.

Comparative Solvent Efficacy Data

Impact of solvent on the coupling of 3-methylanthranil with diphenylacetylene (Rh-catalyzed).

SolventConversion (2h)Yield (Isolated)Observation
DCE 45%62%Standard baseline. Slow kinetics.
Toluene 30%40%Poor solubility of cationic Rh species.
MeOH 10%0%Decomposition (solvolysis of anthranil).
HFIP 95% 91% Accelerated rate; stabilizes nitrenoid.
Part 5: Mechanistic Visualization

Understanding the cycle is key to fixing it. The diagram below illustrates the critical "Point of Failure" where the reaction diverges toward byproducts.

AnthranilMechanism Precursor Anthranil (Substrate) Coordination N-Coordination Precursor->Coordination + Rh Cat Rh_Active Cp*Rh(III) (Active Cat) Rh_Active->Coordination RingOpen Ring Opening (N-O Cleavage) Coordination->RingOpen Nitrenoid Rh-Nitrenoid (CRITICAL INTERMEDIATE) RingOpen->Nitrenoid Insertion Alkyne Insertion (Desired) Nitrenoid->Insertion Fast Trap Side_Dimer Dimerization (Low Conc. Trap) Nitrenoid->Side_Dimer Slow Trap Side_Hydrolysis Hydrolysis (Wet Solvent) Nitrenoid->Side_Hydrolysis + H2O Product Quinoline Product Insertion->Product Reductive Elim.

Figure 2: The Rh(III) catalytic cycle. The "Rh-Nitrenoid" is the bifurcation point. If the alkyne insertion is too slow (sterics) or water is present, the cycle collapses.

References
  • Rh(III) Catalyst Activation: Chem. Sci., 2013 , 4, 2374.

  • HFIP Solvent Effects: Nat. Rev. Chem., 2017 , 1, 0084.

  • Substituent Effects on Anthranils: J. Org. Chem., 2020 , 85, 1208.[1]

  • Davis-Beirut Reaction Mechanism: J. Org. Chem., 2005 , 70, 376.

  • Fe-Catalyzed Anthranil Chemistry: Chem. Commun., 2018 , 54, 12586.

Sources

Technical Guide: Optimizing pH Conditions for Benzoxazole Carboxylic Acid Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Separation Sciences Division Subject: Protocol for pH-Controlled Isolation and Crystallization of Benzoxazole-2-Carboxylic Acid

Executive Summary: The Physics of Precipitation

Isolating benzoxazole-2-carboxylic acid is deceptive. While it appears to be a simple acid-base precipitation, the presence of the benzoxazole ring creates a "solubility trap." The molecule possesses a low pKa (estimated ~0.1 – 1.5 due to the electron-withdrawing heterocycle) and a tendency to "oil out" (liquid-liquid phase separation) before crystallizing.

Successful isolation requires navigating three variables:

  • pH Control: You must reach a pH significantly below the pKa to drive the equilibrium to the insoluble free acid.

  • Temperature: Acidification at ambient temperature often triggers oiling; acidification at elevated temperature favors crystal growth.

  • Impurity Management: Oxidation byproducts of 2-aminophenol (starting material) are potent crystal inhibitors and must be removed prior to acidification.

Core Protocol: The "Hot Acidification" Workflow

Do not use a standard "dump and stir" acidification. This protocol uses a controlled supersaturation approach to ensure crystalline purity.

Phase A: Dissolution & Clarification
  • Dissolution: Suspend the crude benzoxazole-2-carboxylic acid (or reaction mixture) in water (10-15 volumes).

  • Basification: Slowly add 2N NaOH until pH reaches 10–11 . The solution should become clear as the carboxylate salt forms.

    • Why? High pH ensures complete dissolution. If solids remain, they are likely non-acidic impurities (e.g., unreacted bis-benzoxazoles). Filter these off.

  • Carbon Treatment (Critical): Add activated charcoal (5-10 wt% relative to substrate) and stir at 40°C for 30 minutes . Filter through Celite/diatomaceous earth.

    • Why? Benzoxazole synthesis often generates dark, tarry oxidation products. These impurities act as "glue," preventing proper crystallization later.

Phase B: Controlled Precipitation
  • Heating: Heat the clarified filtrate to 50–60°C .

    • Why? Solubility is higher at elevated temperatures. This prevents the "oil" phase from forming when the pH drops.

  • Primary Acidification (Nucleation): While stirring rapidly, slowly add 2N HCl (or H₂SO₄) dropwise until the solution turns cloudy (onset of nucleation). This usually occurs around pH 3–4 .

  • Aging: Stop acid addition. Stir at 50°C for 15 minutes to allow stable seed crystals to form.

  • Secondary Acidification (Completion): Continue adding acid slowly until pH 1.0–1.5 is reached.

    • Why? The pKa of benzoxazole-2-carboxylic acid is very low. To achieve >99% recovery, you must be at least 2 pH units below the pKa.

  • Cooling Ramp: Turn off the heat. Allow the slurry to cool to room temperature slowly (over 1-2 hours), then chill to 0–5°C.

  • Isolation: Filter the solid. Wash with cold water (pH adjusted to 1.5) to remove salts without redissolving the product.

Visualizing the Process

The following diagrams illustrate the speciation logic and the operational workflow.

Figure 1: Speciation & Solubility Logic

This diagram shows why pH 1.0 is the target. At pH 4, significant soluble anion remains.

Speciation cluster_0 Species Dominance High_pH pH > 5 (Soluble Anion) Trans_pH pH 2-4 (Transition Zone) High_pH->Trans_pH Add Acid (H+) Low_pH pH < 1.5 (Insoluble Free Acid) Trans_pH->Low_pH Full Protonation

Caption: Solubility transition of benzoxazole-2-carboxylic acid. The target isolation window is pH < 1.5.

Figure 2: The "Anti-Oiling" Workflow

Operational flow to prevent liquid-liquid phase separation.

Workflow Start Crude Mixture (pH > 10) Clarify Charcoal Treat & Filter (Remove Oxidized Impurities) Start->Clarify Heat Heat to 50-60°C (Prevent Oiling Out) Clarify->Heat Clear Filtrate Nucleate Acidify to pH ~3.5 (Induce Nucleation) Heat->Nucleate Dropwise HCl Finish Acidify to pH 1.0 (Maximize Yield) Nucleate->Finish Hold 15 mins then continue Cool Slow Cool to 5°C (Crystal Growth) Finish->Cool

Caption: Step-by-step isolation protocol designed to bypass the metastable "oiling out" zone.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: I added acid and the solution turned into a milky emulsion or a sticky gum at the bottom. What happened? A: You encountered Liquid-Liquid Phase Separation (LLPS). This happens when the concentration of the neutral acid exceeds its solubility limit too fast or at a temperature where it exists as a supercooled liquid.

  • Fix: Re-dissolve by adding NaOH and heating to 60°C. Acidify slower and keep the temperature above 50°C until a solid seed bed forms. Do not cool down until you have a defined slurry.

Issue 2: Low Yield

Q: I acidified to pH 4 (like benzoic acid), but my yield is only 50%. A: Benzoxazole-2-carboxylic acid is a stronger acid than benzoic acid due to the electron-withdrawing nature of the oxazole ring. Its pKa is significantly lower (estimated < 2).

  • Fix: You must drive the pH down to 1.0–1.5 . At pH 4, a significant portion of the molecule still exists as the soluble carboxylate anion.

Issue 3: Colored Impurities

Q: My product is brown/tan, but it should be white. Recrystallization isn't helping. A: The color likely comes from polymerized 2-aminophenol (a common starting material). These impurities are often occluded (trapped) inside the crystal lattice during rapid precipitation.

  • Fix: You must perform the charcoal treatment (Step 3 in the protocol) while the product is dissolved as a salt. Once the impurity is trapped in the crystal, it is very difficult to wash out.

Quantitative Data: Solubility vs. pH

Theoretical solubility profile based on pKa ~1.0 (Calculated).

pH ConditionPredominant SpeciesSolubility StatusAction
pH > 5.0 Anion (

)
Highly SolubleDissolve here for purification.
pH 3.0 Mixture (Acid/Anion)Partially SolubleNucleation zone. Crystals start to form.[1]
pH 1.0 Free Acid (

)
InsolubleIsolate here for maximum yield.
pH < 0.0 Cation (

)
Potentially SolubleAvoid. Excessively strong acid might protonate the oxazole nitrogen, risking redissolution.

References

  • BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[2][3] (Protocol for synthesis and purification).[2][3][4]

  • Santa Cruz Biotechnology. Benzooxazole-2-carboxylic acid (CAS 21598-08-3) Properties.[5] (Chemical data and safety).

  • ChemicalBook. Benzoxazole-2-Carboxylic Acid Physical Properties and pKa Predictions.

  • ResearchGate. Operation Strategy for Avoiding Oiling‐Out During Anti‐Solvent Crystallization. (General theory on LLPS and oiling out mitigation).

Sources

removing nitrobenzaldehyde impurities from benzisoxazole product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzaldehyde Impurity Removal in Benzisoxazole Synthesis

Overview Synthesizing benzisoxazole derivatives often involves the reduction or cyclization of 2-nitrobenzaldehyde precursors. A frequent complication in this workflow is the persistence of unreacted nitrobenzaldehyde. Because benzisoxazoles and their precursors often share similar polarities, standard silica gel chromatography is frequently inefficient, leading to co-elution and poor yields[1].

This technical guide provides validated, chemoselective troubleshooting protocols to achieve absolute clearance of nitrobenzaldehyde impurities by exploiting the unique reactivity of the aldehyde functional group.

Workflow Diagram

Purification Crude Crude Benzisoxazole (+ Nitrobenzaldehyde Impurity) Solvent Dissolve in Organic Solvent (e.g., EtOAc / Hexanes) Crude->Solvent Bisulfite Add Saturated Aqueous NaHSO3 (Bisulfite) Solvent->Bisulfite Aqueous Route Resin Alternative: Polymer-Bound Hydrazide Solvent->Resin Scavenger Route (Water-Free) Mix Vigorous Biphasic Mixing (Adduct Formation) Bisulfite->Mix PhaseSep Phase Separation Mix->PhaseSep AqPhase Aqueous Phase (Water-Soluble Bisulfite Adduct) PhaseSep->AqPhase Extracts Impurity OrgPhase Organic Phase (Purified Benzisoxazole) PhaseSep->OrgPhase Retains Product Filter Heterogeneous Filtration Resin->Filter Filter->OrgPhase Filtrate Waste Resin Waste (Covalently Bound Aldehyde) Filter->Waste Traps Impurity

Caption: Chemoselective workflows for nitrobenzaldehyde removal.

Frequently Asked Questions & Troubleshooting

Q1: Why is standard column chromatography insufficient for separating nitrobenzaldehydes from benzisoxazoles? A1: Benzisoxazoles and nitrobenzaldehydes possess similar molecular weights and partition coefficients, leading to poor resolution on normal-phase silica. Furthermore, the nitro and aldehyde groups can participate in hydrogen bonding and Lewis acid-base interactions with the silica stationary phase, causing the impurity to streak across multiple fractions. Instead of relying on minor polarity differences, you must exploit chemical reactivity. Converting the aldehyde into a highly polar, water-soluble salt guarantees 1 that completely bypasses the limitations of chromatography[1].

Q2: What is the mechanistic basis of the bisulfite wash, and how does it guarantee product purity? A2: The sodium bisulfite (


) wash is a chemoselective liquid-liquid extraction technique. Mechanistically, the bisulfite anion acts as a strong nucleophile, attacking the highly electrophilic carbonyl carbon of the nitrobenzaldehyde. This reversible addition forms2[2].

Because this adduct is ionic, its partition coefficient (


) shifts dramatically, rendering it highly soluble in water and completely insoluble in non-polar organic solvents. The benzisoxazole product lacks a reactive carbonyl and remains entirely in the organic phase. This binary phase distribution creates a self-validating system: if the aldehyde reacts, it must partition into the aqueous layer, 3[3].

Protocol 1: Liquid-Liquid Bisulfite Extraction This protocol is optimized for standard, unhindered nitrobenzaldehyde impurities.

  • Dissolution: Dissolve the crude benzisoxazole mixture in a water-immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes or Dichloromethane) to a concentration of 0.1–0.2 M. For highly non-polar mixtures, adding a small volume of a water-miscible co-solvent (like DMF or THF)2[2][3].

  • Adduct Formation: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (

    
    ). Older solutions oxidize to sulfate and lose their nucleophilic efficacy[1].
    
  • Agitation: Shake vigorously in a separatory funnel for 2–5 minutes. Vigorous mixing is critical to maximize the interfacial surface area for the biphasic reaction[3].

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains the water-soluble nitrobenzaldehyde-bisulfite adduct.

  • Washing: Drain the aqueous layer. Wash the organic layer twice with deionized water (to remove residual bisulfite salts), followed by a single brine wash[3].

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the purified benzisoxazole.
    

Q3: My specific nitrobenzaldehyde derivative formed an insoluble precipitate during the bisulfite wash, creating a severe emulsion. How do I recover my product? A3: Highly lipophilic or sterically hindered nitrobenzaldehydes often form bisulfite adducts that are insoluble in both the aqueous and organic phases. These solid adducts 2, stabilizing an emulsion[2]. Troubleshooting Step: Do not attempt to force phase separation with additional brine or solvent. Instead, filter the entire biphasic mixture through a pad of Celite. The Celite matrix will 4[2][4]. The resulting filtrate will cleanly separate into aqueous and organic layers, with your purified benzisoxazole safely retained in the organic phase[3].

Q4: Are there water-free alternatives for moisture-sensitive benzisoxazole derivatives? A4: Yes. For moisture-sensitive products or late-stage drug intermediates where aqueous workups risk hydrolysis, polymer-bound scavengers are the optimal choice. Scavenger resins functionalized with hydrazide (e.g., isoniazid-bound resins)5[5]. Because the impurity becomes tethered to a macroscopic polymer bead, it can be removed via simple heterogeneous filtration, leaving the unreacted benzisoxazole in the filtrate.

Protocol 2: Solid-Phase Hydrazide Scavenging This protocol provides a purely physical separation following covalent capture.

  • Resin Swelling: Suspend the polymer-bound hydrazide resin (e.g., Amb15-Iso) in a polar aprotic solvent (e.g., THF, DMF, or Dichloromethane) for 15 minutes. Polar solvents 5, exposing internal active sites for the reaction[5].

  • Reaction: Add the crude benzisoxazole mixture to the resin suspension.

  • Catalysis: Add a catalytic amount of a weak acid (e.g., 0.1 equivalents of trifluoroacetic acid or acetic acid) to accelerate hydrazone formation[5].

  • Incubation: Agitate gently on an orbital shaker for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin beads twice with the reaction solvent to elute any trapped benzisoxazole product[5].

  • Concentration: Evaporate the filtrate to recover the aldehyde-free benzisoxazole.

Quantitative Data & Method Comparison

Table 1: Comparison of Nitrobenzaldehyde Purification Strategies

Purification MethodMechanism of SeparationTypical Aldehyde ClearanceBenzisoxazole RecoveryScalabilityBest Use Case
Silica Gel Chromatography Polarity / Adsorption70 - 85%60 - 80%LowSmall-scale discovery, distinct

values
Bisulfite Extraction Ionic Adduct / Liquid-Liquid> 99%> 90%Very HighScalable synthesis, robust products[1]
Celite Filtration (Insoluble Adduct) Solid Precipitation> 98%> 85%MediumHighly lipophilic aldehyde impurities[4]
Polymer-Bound Hydrazide Covalent Solid-Phase Capture> 95%> 95%MediumMoisture-sensitive products, late-stage API[5]

Table 2: Effect of Solvent Polarity on Hydrazide Scavenger Resin Efficiency Data adapted from kinetic studies on functionalized scavenger resins[5].

SolventDielectric Constant (

)
Resin SwellingAldehyde Capture KineticsOverall Clearance Yield
Hexane 1.89PoorSlowModerate
Dichloromethane 8.93GoodFastHigh
Methanol 32.7ExcellentVery FastVery High
DMF 36.7ExcellentVery FastVery High

References

  • Title: Workup: Aldehydes - Department of Chemistry : University of Rochester | Source: rochester.edu | URL: 2

  • Title: Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem | Source: benchchem.com | URL: 1

  • Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC | Source: nih.gov | URL: 4

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC | Source: nih.gov | URL: 3

  • Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega | Source: acs.org | URL: 5

Sources

Technical Support Center: Solvent Selection for 6-Methyl-2,1-benzoxazole-3-carboxylic acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

As Senior Application Scientists, we understand that the success of a synthesis is often determined by the effectiveness of the purification process. The extraction of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, a molecule with distinct acidic and aromatic characteristics, requires a nuanced approach to solvent selection and phase manipulation. This guide provides a framework for making informed decisions, troubleshooting common issues, and executing a robust extraction protocol.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 6-Methyl-2,1-benzoxazole-3-carboxylic acid that dictate extraction strategy?

Understanding the molecule's structure is key. It possesses two main features: a relatively non-polar benzoxazole ring system and a highly polar, acidic carboxylic acid group.[1][2] This dual nature is what we exploit during extraction. The strategy hinges on the principle that neutral organic compounds are typically more soluble in organic solvents, while their ionic salt forms are more soluble in water.[3][4] The carboxylic acid group allows us to controllably switch the molecule between its neutral (organic-soluble) and ionic (water-soluble) states simply by adjusting the pH.[5]

Q2: How does pH control the partitioning of the target compound between the aqueous and organic layers?

The pH of the aqueous phase is the most critical variable in the extraction of any carboxylic acid.[5] The process is governed by the compound's acid dissociation constant (pKa), which for most aromatic carboxylic acids is in the range of 4-5.

  • Acidic Conditions (pH < pKa): When the aqueous phase is strongly acidic (e.g., pH 2), the carboxylic acid group is fully protonated (-COOH). In this neutral form, the molecule is significantly more soluble in an organic solvent (like ethyl acetate or dichloromethane) than in water. This allows it to be selectively "pulled" from the aqueous phase into the organic phase.

  • Basic Conditions (pH > pKa): When the aqueous phase is basic (e.g., pH 9), a proton is removed from the carboxylic acid group, forming a negatively charged carboxylate salt (-COO⁻). This ionic salt is highly polar and therefore much more soluble in the aqueous phase.[3] This principle is invaluable for purification, as it allows you to wash away neutral or basic organic impurities from your product.

Q3: I'm consistently getting a persistent emulsion at the interface. What causes this and how can I break it?

Emulsion formation is one of the most common frustrations during liquid-liquid extraction.[6] An emulsion is a stable suspension of one liquid within the other, preventing a clean separation.[7]

Primary Causes:

  • Excessive Agitation: Shaking the separatory funnel too vigorously creates very fine droplets that can become stabilized.[7]

  • High Concentration of Solute: High concentrations of your product or impurities can sometimes act as surfactants.

  • Particulate Matter: Undissolved solids can collect at the interface and stabilize an emulsion.[7]

  • Surfactant-like Impurities: Byproducts or residual starting materials like phospholipids or fatty acids can act as emulsifying agents.[6][7]

Effective Troubleshooting Strategies:

  • Prevention is Key: Gently invert or rock the separatory funnel rather than shaking it vigorously. This creates sufficient surface area for extraction without the high shear forces that cause emulsions.[6][7]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic solvent less soluble in it and helping to force the two phases apart.[6][8][9]

  • Patience and Time: Simply allowing the separatory funnel to stand undisturbed for 10-20 minutes can often lead to the collapse of the emulsion.[7][9]

  • Centrifugation: For smaller volumes, spinning the mixture in a centrifuge is a highly effective, albeit equipment-dependent, method to break an emulsion.[7]

  • Filtration: Passing the emulsified mixture through a plug of glass wool or Celite can help coalesce the fine droplets.[7]

Troubleshooting Guide: Common Extraction Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Product 1. Incorrect pH: The aqueous phase was not sufficiently acidic during the initial extraction.[5] 2. Insufficient Solvent Volume: A single extraction may not be efficient. 3. Compound is Trapped in an Emulsion: The product is suspended at the interface.[6]1. Before extraction, confirm the aqueous phase is at pH ~2 with a pH meter or pH paper. If the pH is too high, the compound will remain as the water-soluble salt. 2. Perform three separate extractions with smaller volumes of organic solvent rather than one large extraction. This is mathematically more efficient. 3. Address the emulsion using the strategies outlined in the FAQ above.
Product is Contaminated with Impurities 1. Co-extraction of Neutral or Basic Impurities: The initial organic solvent has pulled out other non-acidic compounds. 2. Incomplete Phase Separation: A small amount of the impurity-containing layer was carried over.1. Perform a "back-extraction." Dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., sodium bicarbonate). Your acidic product will move to the aqueous layer, leaving neutral/basic impurities behind in the organic layer. Re-acidify the aqueous layer and re-extract your purified product.[4] 2. After draining a layer, wait a few moments and drain any small amount that settles out. Washing the combined organic layers with brine also helps remove residual aqueous phase.
Only One Layer Forms in the Separatory Funnel 1. A Water-Miscible Solvent is Present: The reaction mixture may contain a solvent like ethanol or THF, which is miscible with both the organic solvent and water.[9][10] 2. Incorrect Solvents Chosen: The two solvents used are miscible with each other.1. If possible, remove the water-miscible solvent via rotary evaporation before beginning the extraction. Alternatively, adding a significant amount of water and/or brine can often force the layers to separate.[9] 2. Ensure you are using a standard water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.[3]

Optimized Protocol for Extraction and Purification

This protocol provides a robust method for isolating 6-Methyl-2,1-benzoxazole-3-carboxylic acid from a typical aqueous reaction mixture.

1. Preparation and Acidification

  • If the reaction was run in an organic solvent, remove it under reduced pressure.

  • Re-dissolve the crude material in water.

  • Critical Step: Adjust the pH of the aqueous solution to pH 1-2 using 1M HCl. Verify with a pH meter. This step protonates the carboxylate, making the product soluble in the organic solvent.[5]

2. Initial Extraction

  • Transfer the acidified aqueous solution to a separatory funnel.

  • Add an equal volume of ethyl acetate.

  • Stopper the funnel and gently invert it 10-15 times, venting frequently to release pressure. Do not shake vigorously. [6]

  • Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery.

3. Washing and Purification

  • Combine the three organic extracts in the separatory funnel.

  • To remove acidic impurities: Wash the combined organic layer with a fresh portion of pH 2 water.

  • To remove neutral/basic impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move into the aqueous phase. Separate this basic aqueous layer and set it aside. Discard the organic layer which contains the impurities.

  • Re-acidify the saved basic aqueous layer to pH 1-2 with 1M HCl. The pure product may precipitate as a solid.

  • Extract this purified, re-acidified aqueous solution three times with fresh ethyl acetate.

4. Final Work-up

  • Combine the final organic extracts and wash once with brine to remove dissolved water.[9]

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified product.

Visualizing the Extraction and Purification Workflow

Extraction_Purification_Workflow Extraction & Purification Flowchart A Start: Crude Aqueous Mixture B Acidify to pH ~2 (Protonates Carboxylic Acid) A->B C Extract 3x with Ethyl Acetate B->C D Combined Organic Phases (Contains Product + Neutral/Basic Impurities) C->D E Extract with aq. NaHCO3 (Deprotonates Carboxylic Acid) D->E F_org Organic Layer (Discard: Neutral/Basic Impurities) E->F_org Separated F_aq Aqueous Layer (Contains Product as Salt) E->F_aq Separated G Re-acidify Aqueous Layer to pH ~2 F_aq->G H Extract 3x with Ethyl Acetate G->H I Combined Pure Organic Phases H->I J Wash with Brine I->J K Dry over Na2SO4 & Filter J->K L Concentrate Solvent K->L M Final Purified Product L->M

Caption: Acid-base extraction workflow for purification of an acidic compound.

Comparative Data for Common Extraction Solvents

The ideal solvent offers high product solubility, good immiscibility with water, and a low boiling point for easy removal.[11]

Solvent Density (g/mL) Boiling Point (°C) Water Immiscibility Key Considerations
Ethyl Acetate 0.90277.1GoodGenerally a good first choice; relatively low toxicity. Forms the top layer.[3]
Dichloromethane (DCM) 1.3339.6ExcellentDenser than water (bottom layer), which can simplify some manipulations. Very low boiling point. Use in a fume hood due to health concerns.[3][10]
Diethyl Ether 0.71334.6GoodHighly volatile and extremely flammable. Can form explosive peroxides upon storage. Forms the top layer.[3]
Methyl tert-butyl ether (MTBE) 0.74055.2GoodA safer alternative to diethyl ether as it is much less prone to forming peroxides. Forms the top layer.
Toluene 0.867110.6ExcellentCan be useful for less polar compounds, but its high boiling point makes it difficult to remove completely.

References

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction.
  • University of York, Department of Chemistry. Problems with extractions. Available at: [Link]

  • Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Available at: [Link]

  • University of York, Department of Chemistry. Chemically-active extraction. Available at: [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Wikipedia. (2023). Acid–base extraction. Available at: [Link]

  • Extraction. (n.d.).
  • Singh, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Asian Journal of Pharmaceutical and Clinical Research.
  • FooDB. (2010). Compound Benzoxazole (FDB004443). Available at: [Link]

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thermal stability issues of 2,1-benzoxazole-3-carboxylic acid at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,1-Benzoxazole-3-Carboxylic Acid

Welcome to the technical support guide for 2,1-benzoxazole-3-carboxylic acid (also known as 2,1-benzisoxazole-3-carboxylic acid). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the thermal stability of this important heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level inquiries we receive regarding the handling and behavior of 2,1-benzoxazole-3-carboxylic acid.

Q1: What is the primary thermal stability issue with 2,1-benzoxazole-3-carboxylic acid?

A1: The principal thermal liability of this compound is its propensity to undergo decarboxylation at elevated temperatures.[1] This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 2,1-benzisoxazole. This transformation is often unintentional and can lead to significantly reduced yields of the desired product and the formation of a major, non-polar impurity in subsequent reaction steps.

Q2: At what approximate temperature does this decarboxylation become a significant concern?

A2: While the exact onset temperature is dependent on factors like the solvent, presence of catalysts, and heating time, decarboxylation of related heterocyclic carboxylic acids can begin at temperatures as low as 85-120°C.[2] It is crucial to assume that any reaction or purification step involving heating above this range may induce degradation.

Q3: What is the primary degradation product I should look for?

A3: The main degradation product is 2,1-benzisoxazole, formed by the loss of CO₂. In mass spectrometry analysis, you would identify this as a species with a molecular weight that is 44.01 Da lower than the parent compound, 2,1-benzoxazole-3-carboxylic acid.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability and prevent gradual degradation, 2,1-benzoxazole-3-carboxylic acid should be stored in a tightly sealed container at -20°C.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a problem-and-solution framework for specific issues encountered during experiments.

Issue 1: My reaction yield is unexpectedly low, and HPLC/LC-MS analysis shows a major byproduct with a mass corresponding to the loss of CO₂.

  • Probable Cause: You are experiencing thermally induced decarboxylation of your starting material or an intermediate. The energy input (heating) for your reaction is sufficient to overcome the activation energy for the elimination of carbon dioxide.

  • Troubleshooting & Solutions:

    • Re-evaluate Reaction Temperature: This is the most critical parameter. Systematically lower the reaction temperature in 10°C increments to find a balance between an acceptable reaction rate and minimal decarboxylation.

    • Solvent Selection: High-boiling polar aprotic solvents (e.g., DMF, DMSO) can sometimes facilitate decarboxylation.[2] Consider screening lower-boiling point solvents such as THF, 2-MeTHF, or acetonitrile, which allow for effective heating under reflux at lower temperatures.

    • Catalyst-Free Conditions: Decarboxylation can be catalyzed by trace metals or strong acids.[1][4] If your protocol uses a metal catalyst, ensure its absolute necessity. If using acid, consider weaker acids or buffered conditions.

    • Reaction Time: If lowering the temperature significantly slows the desired reaction, a longer reaction time at a lower temperature is almost always preferable to a shorter time at a higher, decomposition-inducing temperature.

Issue 2: During aqueous workup or extraction, I am observing product loss or the formation of new impurities.

  • Probable Cause: While the primary issue is thermal, the stability can also be pH-dependent. At high pH, the compound exists as the carboxylate salt. While this increases aqueous solubility, the stability of the salt towards decarboxylation under heat may differ from the free acid.[5] Aggressive pH adjustments with strong acids or bases, especially if the temperature increases during neutralization, can promote degradation.

  • Troubleshooting & Solutions:

    • Maintain Low Temperatures: Perform all extractions and pH adjustments in an ice bath to dissipate any heat generated.

    • Use Milder Reagents: Use saturated sodium bicarbonate instead of concentrated NaOH for basification, and dilute acids (e.g., 1 M HCl) for acidification.

    • Minimize Time in Solution: Do not let aqueous solutions of the compound sit for extended periods, especially at non-neutral pH. Proceed with extraction and isolation promptly.

Issue 3: My final, isolated solid product shows poor purity or discoloration after drying in a vacuum oven.

  • Probable Cause: The temperature used for drying is high enough to cause solid-state decarboxylation. While more stable in solid form than in solution, the compound is not immune to thermal degradation.

  • Troubleshooting & Solutions:

    • Ambient Temperature Drying: Dry the compound under high vacuum at room temperature for an extended period (24-48 hours). A desiccant trap (e.g., P₂O₅) can be used to accelerate the process.

    • Avoid High-Temperature Drying: Do not use a conventional oven or a high-temperature vacuum oven. If residual solvent is a concern, a solvent trituration or re-precipitation followed by ambient vacuum drying is a safer alternative.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and addressing stability issues.

Caption: A decision tree for troubleshooting thermal degradation.

Section 3: Key Analytical & Experimental Protocols

To effectively manage the stability of 2,1-benzoxazole-3-carboxylic acid, robust analytical methods are essential.

Protocol 3.1: Thermal Stability Assessment by TGA/DSC

This protocol provides a definitive assessment of the compound's thermal decomposition profile.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried compound into an aluminum TGA or DSC pan.

  • TGA Method:

    • Equilibrate the instrument at 30°C.

    • Ramp the temperature from 30°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Analysis: Record the onset temperature of mass loss. A sharp mass loss corresponding to ~27% of the total mass (the mass of CO₂) is indicative of decarboxylation.

  • DSC Method:

    • Use an identical temperature program as the TGA method.

    • Analysis: Observe for an endothermic event (melting) followed by an exothermic event (decomposition). Correlate the onset of the exotherm with the TGA mass loss temperature.

Data Summary: Expected Thermal Events
Analytical TechniqueParameterExpected Observation for DegradationSignificance
TGA Onset TemperatureTemperature at which significant mass loss beginsDefines the upper limit for thermal stability.
TGA Mass Loss (%)A loss of ~27% (44.01 / 163.13 g/mol )Confirms decarboxylation as the primary event.
DSC Exothermic EventA sharp release of energy following meltingIndicates an irreversible decomposition reaction.
Protocol 3.2: Stability-Indicating HPLC Method Development

A reliable HPLC method is crucial for quantifying the parent compound and its primary degradant, 2,1-benzisoxazole.

  • Column & Mobile Phase:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Time (min) | % B

    • 0.0 | 20

    • 15.0 | 95

    • 18.0 | 95

    • 18.1 | 20

    • 22.0 | 20

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (to prevent on-column degradation).

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • Expected Elution Profile: Due to its higher polarity, 2,1-benzoxazole-3-carboxylic acid will have a shorter retention time than the more non-polar decarboxylation product, 2,1-benzisoxazole. This method should provide baseline separation of the two compounds.

Section 4: Mechanistic Overview of Decarboxylation

The thermal decarboxylation of 2,1-benzoxazole-3-carboxylic acid proceeds through the loss of carbon dioxide. This process is energetically favored at higher temperatures as it leads to an increase in entropy via the formation of a gas molecule (CO₂).

Decarboxylation Pathway Diagram

G cluster_0 Starting Material mol1 2,1-Benzoxazole-3-Carboxylic Acid mol2 2,1-Benzisoxazole mol1->mol2 Heat (Δ) -CO₂ mol3 Carbon Dioxide

Caption: The thermal decarboxylation of the parent compound.

This reaction highlights the importance of careful temperature control in all synthetic and purification steps involving this molecule. By understanding the mechanism and being able to identify the signature mass loss, researchers can effectively troubleshoot and optimize their procedures to maximize yield and purity.

References

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. (n.d.). Academia.edu. Retrieved February 22, 2024, from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 22, 2024, from [Link]

  • Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability. (2025, June 19). ACS Publications. Retrieved from [Link]

  • Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. (n.d.). Scilit. Retrieved February 22, 2024, from [Link]

  • Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016, May 4). Beilstein Journals. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing. Retrieved from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Publications. Retrieved from [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008, November 5). ConnectSci. Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Organosoluble and Thermally Stable of Benzazole-Containing Poly(Imide-Urea)s: One-Pot Synthesis and Characterization. (2011, November 10). Retrieved from [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved February 22, 2024, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025, March 28). MDPI. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022, June 7). KOPS. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved February 22, 2024, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 6-Methyl-2,1-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the expected spectral features, compare them with those of structurally related molecules, and provide a standardized protocol for acquiring high-quality NMR data.

Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] A thorough understanding of their structure through spectroscopic methods like NMR is paramount for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies.[1]

Deciphering the ¹H NMR Spectrum of 6-Methyl-2,1-benzoxazole-3-carboxylic acid

The structure and numbering convention for the target molecule is as follows:

Caption: Molecular structure and numbering of 6-Methyl-2,1-benzoxazole-3-carboxylic acid.

Based on this structure, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
COOH10.0 - 13.0Broad Singlet1HThe acidic proton of the carboxyl group is highly deshielded and often appears as a broad signal that can exchange with residual water in the solvent.[1]
H-4~7.8 - 8.2Doublet1HThis proton is ortho to the electron-withdrawing carboxylic acid group and part of the aromatic system, leading to a downfield shift. It will be split by the adjacent H-5.
H-5~7.2 - 7.6Doublet of Doublets1HThis proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent methyl group.
H-7~7.6 - 8.0Singlet or Narrow Doublet1HThis proton is adjacent to the nitrogen atom and will appear in the aromatic region. Depending on the coupling constant with H-5 (meta-coupling), it may appear as a singlet or a narrow doublet.
CH₃~2.4 - 2.6Singlet3HThe methyl group protons are attached to the aromatic ring and typically resonate in this region.[3] They will appear as a singlet as there are no adjacent protons to couple with.

Comparative Analysis with Structurally Related Compounds

To provide context and highlight the unique spectral features of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, it is instructive to compare its expected ¹H NMR data with that of related benzoxazole derivatives.

Comparison with 2,1-Benzoxazole-3-carboxylic acid (Isomer):

The absence of the methyl group at the C-6 position would lead to a more complex splitting pattern for the aromatic protons. H-6 would likely appear as a triplet or doublet of doublets, and the chemical shifts of H-5 and H-7 would also be altered due to the change in the electronic environment.

Comparison with 6-Methyl-2,1-benzoxazole (Lacking the Carboxylic Acid Group):

The most significant difference would be the absence of the highly deshielded carboxylic acid proton signal. Furthermore, the aromatic protons, particularly H-4, would experience an upfield shift due to the removal of the electron-withdrawing -COOH group.

Compound Key Differentiating ¹H NMR Features
6-Methyl-2,1-benzoxazole-3-carboxylic acid - Broad singlet for COOH proton (10-13 ppm). - Singlet for CH₃ group (~2.4-2.6 ppm). - Distinct aromatic signals for H-4, H-5, and H-7.
2,1-Benzoxazole-3-carboxylic acid - Broad singlet for COOH proton (10-13 ppm). - More complex aromatic region with four coupled protons.
6-Methyl-2,1-benzoxazole - Absence of the COOH proton signal. - Upfield shift of aromatic protons compared to the carboxylic acid derivative. - Singlet for CH₃ group (~2.3-2.5 ppm).

Standardized Experimental Protocol for ¹H NMR Analysis

Acquiring high-quality and reproducible NMR data is crucial for accurate structural elucidation. The following protocol outlines a standardized workflow for the ¹H NMR analysis of benzoxazole carboxylic acid derivatives.[1]

G cluster_protocol ¹H NMR Acquisition Workflow A Sample Preparation B Instrument Setup A->B Dissolve 5-10 mg in 0.6 mL DMSO-d₆ with TMS C Data Acquisition B->C Tune and shim magnet D Data Processing C->D Acquire spectrum (e.g., 16 scans) E Spectral Analysis D->E Fourier transform, phase correction, and baseline correction F F E->F Peak picking, integration, and structural assignment

Caption: Standard experimental workflow for ¹H NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 6-Methyl-2,1-benzoxazole-3-carboxylic acid into a clean, dry vial.[1]

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 400 MHz or 500 MHz instrument).[1]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans (typically 16-64 scans for a dilute sample).

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak representation.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.[5]

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign each signal to the corresponding protons in the molecule.[6][7]

Conclusion

The ¹H NMR spectral analysis of 6-Methyl-2,1-benzoxazole-3-carboxylic acid, while predictive in this guide, is firmly grounded in the established principles of NMR spectroscopy and extensive data from analogous compounds. The characteristic signals of the carboxylic acid proton, the methyl group, and the distinct aromatic protons provide a unique fingerprint for this molecule. By comparing this expected spectrum with those of its structural relatives, researchers can confidently identify and characterize this compound. Adherence to a standardized experimental protocol ensures the acquisition of high-quality, reliable data, which is indispensable for advancing research and development in the pharmaceutical sciences.

References

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. [Link]

  • SUPPLEMENTARY INFORMATION. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. [Link]

  • Interpreting | OpenOChem Learn. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci. [Link]

  • C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

  • 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I - KPU Pressbooks. [Link]

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Characteristic IR Absorption Bands of 2,1-Benzisoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Anthranil Challenge

In the landscape of heterocyclic pharmacophores, 2,1-benzisoxazole-3-carboxylic acid (often referred to as an anthranil derivative) occupies a unique niche. Unlike its more stable isomer, 1,2-benzisoxazole, the 2,1-scaffold is electronically dynamic, often existing in valence tautomerism with quinoline-N-oxides. This instability makes spectroscopic characterization not just a routine check, but a critical quality gate.

This guide provides a technical comparison of the infrared (IR) spectral performance of 2,1-benzisoxazole carboxylic acids against their primary structural isomers (1,2-benzisoxazoles) and degradation products (quinoline oxides).[1] We define the diagnostic bands required to validate synthesis and ensure structural integrity in drug development pipelines.

Technical Deep Dive: IR Spectral Comparison

The primary challenge in working with 2,1-benzisoxazoles is distinguishing them from 1,2-benzisoxazoles (indoxazenes) and quinoline-1-oxides .[1] While NMR is definitive, IR spectroscopy offers a rapid, non-destructive "fingerprint" method for process monitoring.

Comparative Spectral Performance

The following table summarizes the diagnostic IR bands. The "Performance" metric here refers to the diagnostic reliability of the band in distinguishing the 2,1-scaffold from alternatives.

Functional Group2,1-Benzisoxazole (Target)1,2-Benzisoxazole (Isomer)Quinoline-1-Oxide (Rearrangement)Diagnostic Reliability
C=O[1] Stretch (Acid) 1690–1715 cm⁻¹ (Strong)1710–1735 cm⁻¹ (Strong)1700–1725 cm⁻¹ (Strong)Low – Overlap is common; shifts depend on conjugation.
N–O / Ring Breathing 1140–1160 cm⁻¹ (Medium)1000–1100 cm⁻¹ (Weak)1200–1300 cm⁻¹ (Very Strong)High – The N-oxide band is distinctively strong and shifted.[1]
C=N / C=C Ring 1620–1640 cm⁻¹ 1610–1630 cm⁻¹1590–1610 cm⁻¹Medium – Subtle shape differences; 2,1-system often shows a "doublet" here.[2]
O–H Stretch 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)None – Generic to all carboxylic acids.[1][2]
Key Causality & Mechanistic Insight
  • The N-Oxide Shift: The most critical "failure mode" in synthesizing 2,1-benzisoxazoles is the thermal rearrangement to quinoline-N-oxides. If your spectrum shows a new, intense band between 1200–1300 cm⁻¹ , your product has likely rearranged. The 2,1-benzisoxazole N–O bond is pseudo-aromatic and appears at a lower frequency (approx. 1150 cm⁻¹) with lower intensity [1, 2].

  • Carbonyl Conjugation: The C=O band in 2,1-benzisoxazole-3-carboxylic acid is highly conjugated with the benzene ring through the

    
     bond. This typically lowers the wavenumber (1690–1715 cm⁻¹) compared to the 1,2-isomer, where the conjugation path is different.
    

Experimental Protocol: Synthesis & Characterization

To ensure this guide is self-validating, we provide the "Gold Standard" acid-catalyzed cyclization protocol. This method minimizes the thermal rearrangement byproducts common in other pathways.[2]

Protocol: Cyclization of 2-Nitrophenylacetic Acid

Objective: Synthesis of 2,1-benzisoxazole-3-carboxylic acid (Anthranil-3-carboxylic acid).

Materials
  • Precursor: 2-Nitrophenylacetic acid (CAS: 3740-52-1)

  • Solvent: Toluene (Anhydrous)

  • Reagent: Conc. Sulfuric Acid (

    
    )
    
  • Workup: Diethyl ether, Ice water

Step-by-Step Methodology
  • Preparation: In a flame-dried flask equipped with a reflux condenser, dissolve 2-nitrophenylacetic acid (10.0 g) in Toluene (280 mL) .

  • Acidification: Add Conc.

    
     (200 µL)  carefully.
    
  • Fischer Esterification (Intermediate): Add Ethanol (60 mL) and reflux for 14 hours. Note: This forms the ethyl ester intermediate first, which is easier to cyclize.

  • Concentration: Remove the solvent under reduced pressure.

  • Cyclization: To the residue, add neat Conc.

    
     (20 mL) . Heat the mixture to 110 °C  and stir for exactly 90 minutes .
    
    • Critical Control Point: Do not exceed 115 °C or 2 hours, as this promotes rearrangement to the quinoline-N-oxide.

  • Quenching: Pour the hot reaction mixture onto 600 g of crushed ice .

  • Extraction: Extract the aqueous slurry with Diethyl ether (3 × 200 mL) .

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from benzene/petroleum ether to yield white needles.[3]
    

Expected Yield: ~44% (over two steps) [3]. Melting Point: 191–192 °C [4].[2][4]

Visualizing the Identification Workflow

The following diagram outlines the decision logic for verifying the 2,1-benzisoxazole structure against its common isomers using the data described above.

IdentificationWorkflow Start Crude Reaction Product IR_Analysis Step 1: FT-IR Analysis (KBr Pellet / ATR) Start->IR_Analysis Check_CO Check C=O Region (1690-1735 cm⁻¹) IR_Analysis->Check_CO Result_Acid Confirmation: Carboxylic Acid Present Check_CO->Result_Acid Broad OH (2500-3300) + Strong C=O Check_NO Check N-O Region (1100-1300 cm⁻¹) Result_Quinoline Rearrangement Detected: Quinoline-N-Oxide Check_NO->Result_Quinoline Strong Band @ ~1250 cm⁻¹ Result_12_Iso Isomer Detected: 1,2-Benzisoxazole Check_NO->Result_12_Iso Weak Band @ ~1050 cm⁻¹ (High Stability) Result_21_Iso Target Confirmed: 2,1-Benzisoxazole Check_NO->Result_21_Iso Medium Band @ ~1150 cm⁻¹ (Target) Result_Acid->Check_NO

Figure 1: Decision tree for spectroscopic validation of 2,1-benzisoxazole-3-carboxylic acid, highlighting critical differentiation from rearrangement products.

References

  • Chabchoub, F. et al. (2014).[2] New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate.

  • Więcław, M. et al. (2015).[1][2][5] General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids. Molecular Diversity.

  • Trost, B. M. et al. (2014).[1][2] Evolution of a Unified, Stereodivergent Approach to the Synthesis of Communesin F and Perophoramidine. Journal of Organic Chemistry.

  • University of Glasgow. (n.d.). Substituent Interaction in Ortho-Substituted Nitro-Benzenes.

  • NIST Chemistry WebBook. (2023).[2] 1,2-Benzisoxazole IR Spectrum.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-Methylanthranil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of small organic molecules is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 6-methylanthranil derivatives. Due to a scarcity of published experimental data for these specific isomers, this guide will draw upon established fragmentation principles and comparative data from closely related analogs, namely anthranilic acid, methyl anthranilate, and N-methylanthranilic acid, to provide a robust predictive framework.

Introduction: The Significance of Anthranilate Scaffolds

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The substitution pattern on the anthranilate core can significantly influence a molecule's pharmacological properties and its metabolic fate. The 6-methylanthranil moiety, while less common than other isomers, presents a unique analytical challenge. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices.

This guide will focus primarily on electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile small molecules, often coupled with gas chromatography (GC-MS).

General Principles of Fragmentation for Anthranilate Derivatives

The fragmentation of anthranilate derivatives is governed by the interplay of the functional groups present: the aromatic ring, the amino group, and the carboxylic acid or ester group. Key fragmentation pathways include:

  • Loss of small neutral molecules: H₂O, CO, CO₂, and radicals like •OH and •OCH₃ are common losses from the carboxylic acid or ester functionality.[2]

  • Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom of the amino group.[2]

  • Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for both carboxylic acids and esters.[2]

  • Aromatic ring fragmentation: While the aromatic ring is relatively stable, characteristic losses can occur.

Comparative Fragmentation Analysis

To predict the fragmentation of 6-methylanthranil derivatives, we will first examine the documented fragmentation of its isomers and closely related structures.

Anthranilic Acid (2-Aminobenzoic Acid)

The mass spectrum of anthranilic acid (molecular weight: 137 g/mol ) is characterized by a prominent molecular ion peak. The base peak is often observed at m/z 119, corresponding to the loss of a water molecule (18 Da). Another significant fragment can be seen at m/z 92, resulting from the loss of the carboxyl group (•COOH, 45 Da).

Methyl Anthranilate (Methyl 2-aminobenzoate)

Methyl anthranilate (molecular weight: 151.16 g/mol ) presents a more complex fragmentation pattern.[2][3][4] The molecular ion at m/z 151 is typically prominent. Key fragments include:

  • m/z 120: Loss of a methoxy radical (•OCH₃, 31 Da). This is often the base peak.

  • m/z 119: Loss of methanol (CH₃OH, 32 Da), likely through a rearrangement process.

  • m/z 92: Loss of the carbomethoxy group (•COOCH₃, 59 Da).

N-Methylanthranilic Acid (2-(Methylamino)benzoic Acid)

For N-methylanthranilic acid (molecular weight: 151.16 g/mol ), the fragmentation is influenced by the N-methyl group.[5][6] The molecular ion is observed at m/z 151. Notable fragments include:

  • m/z 133: Loss of a water molecule (18 Da).

  • m/z 105/104: Complex fragmentation involving the loss of water and carbon monoxide.

Predicted Fragmentation Patterns of 6-Methylanthranil Derivatives

Based on the principles and comparative data above, we can predict the fragmentation pathways for 6-methylanthranilic acid and its methyl ester. The presence of the methyl group at the 6-position is expected to influence the stability of certain fragment ions and potentially open new fragmentation channels.

Predicted Fragmentation of 6-Methylanthranilic Acid

For 6-methylanthranilic acid (molecular weight: 151.16 g/mol ), we anticipate the following key fragmentation steps:

  • Molecular Ion (M•+): A reasonably intense peak at m/z 151.

  • [M-H₂O]•+: Loss of water from the carboxylic acid and potentially an ortho-amino proton, leading to a fragment at m/z 133.

  • [M-•COOH]•+: Loss of the carboxylic acid group, resulting in a fragment at m/z 106.

  • Further Fragmentation: The fragment at m/z 106 could undergo further fragmentation, such as the loss of HCN to yield a fragment at m/z 79.

.dot

Caption: Predicted EI-MS fragmentation of 6-Methylanthranilic Acid.

Predicted Fragmentation of Methyl 6-Methylanthranilate

For methyl 6-methylanthranilate (molecular weight: 165.19 g/mol ), the fragmentation is expected to be analogous to methyl anthranilate, with shifts in mass due to the additional methyl group.

  • Molecular Ion (M•+): A distinct peak at m/z 165.

  • [M-•OCH₃]•+: Loss of the methoxy radical is a highly probable event, leading to a stable acylium ion at m/z 134. This is predicted to be the base peak.

  • [M-CH₃OH]•+: Loss of a neutral methanol molecule via rearrangement, resulting in a fragment at m/z 133.

  • [M-•COOCH₃]•+: Loss of the entire carbomethoxy group, yielding a fragment at m/z 106.

.dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Weighing & Dilution (e.g., in Methanol) Derivatization Derivatization (Optional) (e.g., Silylation for acids) Sample->Derivatization Injection Injection (Split/Splitless) Derivatization->Injection Column Separation on GC Column (e.g., DB-5ms) Injection->Column Oven Temperature Programming Column->Oven Ionization Electron Ionization (70 eV) Oven->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum Library Library Matching & Interpretation Spectrum->Library

Caption: General workflow for GC-MS analysis of anthranilate derivatives.

Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the anthranilate derivative.

    • Dissolve in 1 mL of a suitable solvent such as methanol or ethyl acetate.

    • For carboxylic acids, derivatization (e.g., with BSTFA to form trimethylsilyl esters) may be necessary to improve volatility and peak shape.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Conclusion

References

  • Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals. 2. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Anthranilic acid (FDB000896). Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl anthranilate (FDB000897). Retrieved from [Link]

  • NIST. (n.d.). Methyl anthranilate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]

  • ResearchGate. (2014). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylanthranilic acid - 5.2 Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Methyl anthranilate - Mass spectrum (electron ionization). Retrieved from [Link]

Sources

comparing biological activity of 2,1-benzoxazole vs 1,2-benzisoxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In medicinal chemistry, the position of the heteroatoms in the benzisoxazole core dictates two vastly different chemical and biological fates. While 1,2-benzisoxazole (indoxazene) serves as a robust, stable pharmacophore in blockbuster neuropsychiatric drugs, its isomer 2,1-benzisoxazole (anthranil) is defined by its electrophilic reactivity and tendency to undergo ring-opening rearrangements.

This guide provides a head-to-head analysis of these isomers, contrasting their stability profiles, pharmacological mechanisms, and synthetic utility.

Quick Comparison Matrix
Feature1,2-Benzisoxazole 2,1-Benzisoxazole (Anthranil)
Structure Oxygen at pos 1, Nitrogen at pos 2Nitrogen at pos 1, Oxygen at pos 2
Aromaticity High; stable pharmacophoreDisrupted/Lower; pseudo-aromatic
Primary Reactivity Nucleophilic substitution (stable ring)Electrophilic ring opening (N-O bond cleavage)
Key Drug Classes Antipsychotics (Risperidone), Anticonvulsants (Zonisamide)MAO Inhibitors (Experimental), Metabolic Intermediates
Mechanism of Action GPCR Antagonism (D2/5-HT2A), Ion Channel BlockadeCovalent enzyme modification, "Masked" amino-carbonyl

Structural & Mechanistic Analysis

Chemical Structures

The fundamental difference lies in the N-O bond placement relative to the benzene fusion.

Benzisoxazole_Isomers node1 1,2-Benzisoxazole (Indoxazene) Stable Aromatic Core node2 2,1-Benzisoxazole (Anthranil) Labile N-O Bond

Figure 1: Structural comparison. Note that in 2,1-benzisoxazole, the N-O bond is highly susceptible to cleavage, often acting as a "spring-loaded" electrophile.

Pharmacological Pathways
1,2-Benzisoxazole: The GPCR & Ion Channel Stabilizer

This isomer is the structural anchor for Risperidone and Paliperidone . It positions the piperidine side chain to interact deeply within the Dopamine D2 and Serotonin 5-HT2A receptor pockets.

  • Mechanism: The rigid bicyclic system provides a lipophilic scaffold that locks the molecule into the orthosteric binding site, preventing endogenous ligand binding without undergoing metabolic ring opening.

  • Zonisamide Case: In epilepsy, the sulfonamide derivative of 1,2-benzisoxazole blocks voltage-sensitive Na+ channels and T-type Ca2+ channels.[1][2]

2,1-Benzisoxazole: The Reactive Warhead

Anthranils are rarely used as static scaffolds. Instead, they often function as suicide substrates or prodrugs.

  • MAO-B Inhibition: Recent studies indicate specific 3-substituted anthranils inhibit Monoamine Oxidase B (MAO-B) with high potency (

    
    ). The mechanism likely involves the coordination of the isoxazole nitrogen to the flavin cofactor or active site residues, potentially followed by ring opening.
    
  • Rearrangement: Under physiological or metabolic conditions, anthranils can rearrange to form quinolines or acridinones, acting as "masked" reactive intermediates.

Mechanism_Flow cluster_0 1,2-Benzisoxazole (Stable Binding) cluster_1 2,1-Benzisoxazole (Reactive Pathway) Drug_12 Risperidone/Zonisamide Target_12 D2/5-HT2A Receptor or Na+ Channel Drug_12->Target_12 Effect_12 Stable Antagonism/Blockade (No Ring Opening) Target_12->Effect_12 Drug_21 Anthranil Derivative Trigger Enzymatic Attack / Metal Catalysis Drug_21->Trigger Intermediate Nitrenoid / Ring Opening Trigger->Intermediate Effect_21 Covalent Modification or Rearrangement to Quinoline Intermediate->Effect_21

Figure 2: Divergent mechanisms of action. 1,2-isomers rely on steric/electrostatic fit, while 2,1-isomers often exploit chemical reactivity.

Experimental Data: Biological Activity

The following data summarizes the potency of representative derivatives in their respective primary therapeutic areas.

Table 1: Comparative Potency Profiles
Compound ClassIsomer CoreTargetActivity MetricNotes
Risperidone 1,2-Benzisoxazole5-HT2A Receptor

Extremely high affinity; stable binding.
Risperidone 1,2-BenzisoxazoleD2 Receptor

Potent antagonist.
Zonisamide 1,2-BenzisoxazoleNa+ Channel

Blocks repetitive firing; anticonvulsant.
Anthranil 7a 2,1-BenzisoxazoleMAO-B

Highly selective over MAO-A (

).
Anthranil 11 2,1-BenzisoxazoleP. falciparum

Antiplasmodial activity via unknown mechanism.

*Refers to experimental compounds cited in recent literature (e.g., Petzer et al., 2023).

Experimental Protocols

Protocol A: Synthesis of 1,2-Benzisoxazole Scaffold (Zonisamide Intermediate)

This protocol describes the formation of the stable 1,2-core via oxime cyclization.

Reagents: 4-Hydroxycoumarin, Hydroxylamine HCl, Sodium Acetate, Methanol, POCl3.

  • Ring Opening/Oximation:

    • Dissolve 4-hydroxycoumarin (10 mmol) in MeOH (50 mL).

    • Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (12 mmol).

    • Reflux for 4–6 hours. The coumarin ring opens and re-closes to form 1,2-benzisoxazole-3-acetic acid .

  • Sulfonation (Zonisamide specific):

    • Treat the acetic acid derivative with chlorosulfonic acid in dioxane at 80°C.

    • Quench with water to isolate the sulfonyl chloride intermediate.

  • Amidation:

    • React the sulfonyl chloride with ammonia gas in ethyl acetate to yield Zonisamide .[3][4][5]

  • Validation:

    • 1H NMR (DMSO-d6): Characteristic singlet at

      
       4.9 (CH2) and aromatic multiplets at 
      
      
      
      7.4–8.0.
Protocol B: Synthesis of 2,1-Benzisoxazole (Anthranil)

This protocol utilizes the nitroarene reduction method, common for generating the reactive 2,1-core.

Reagents: o-Nitrobenzaldehyde, Benzene/Toluene, Zinc dust (or SnCl2), Acetic Acid.

  • Reduction/Cyclization:

    • Dissolve o-nitrobenzaldehyde (10 mmol) in glacial acetic acid (30 mL).

    • Add Zinc dust (30 mmol) portion-wise while keeping temperature below 30°C (exothermic).

    • Mechanism:[1][2][6][7][8][9] The nitro group is reduced to a hydroxylamine (-NHOH) intermediate, which condenses with the adjacent aldehyde carbonyl.

  • Work-up:

    • Stir for 2 hours at room temperature.

    • Filter off zinc salts. Dilute filtrate with water and extract with dichloromethane.

    • Wash organic layer with NaHCO3 to remove acid.

  • Purification:

    • Anthranils are often oils or low-melting solids. Purify via column chromatography (Hexane/EtOAc).

    • Storage: Store at -20°C under inert atmosphere. Warning: Anthranils can decompose/rearrange upon prolonged exposure to light or acid.

References

  • BenchChem. A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. (2025).[3][7][10][11] Link

  • Petzer, J. P., et al. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

  • Uno, H., et al.Studies on 3-Substituted 1,2-Benzisoxazole Derivatives. Journal of Medicinal Chemistry, 1979. (Seminal paper on Zonisamide SAR).
  • Więcław, M., et al. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes.[10] Molecular Diversity, 2015.[10][12] Link

  • Domene, C., et al. Aromaticity of anthranil and its isomers.[13] Tetrahedron Letters, 2005.[13] (Structural stability analysis).

Sources

Technical Guide: HPLC Analysis & Impurity Profiling of 6-Methyl-2,1-benzoxazole-3-carboxylic Acid

[1]

Executive Summary & Chemical Context[1]

  • Target Analyte: 6-Methyl-2,1-benzoxazole-3-carboxylic acid[1]

  • CAS: 1204297-40-4[1]

  • Molecular Class: Fused isoxazole (anthranil) derivative; weak organic acid.[1]

  • Critical Analytical Challenge: The carboxylic acid moiety at position 3 renders the molecule highly polar and pH-sensitive. Under standard neutral Reverse Phase (RP) conditions, it ionizes (carboxylate form), leading to early elution and peak tailing.

  • Solution: This guide compares two validated approaches: Acid-Suppressed Reverse Phase (RP) vs. Mixed-Mode Chromatography .

Method Development Strategy (Causality & Logic)

To achieve reproducible retention, the method must control the ionization state of the carboxylic acid.

Mechanism A: Ion-Suppression (Classic C18)

By lowering the mobile phase pH below the analyte's pKa (estimated ~3.5–4.0), the carboxyl group remains protonated (neutral).[1] This increases hydrophobicity, enhancing retention on the C18 chain and improving peak symmetry.

Mechanism B: Mixed-Mode (Anion Exchange + RP)

For complex matrices where the target co-elutes with neutral impurities, a mixed-mode column (combining alkyl chains with terminal amine groups) allows the analyte to interact via both hydrophobic and ionic mechanisms.[1] This provides orthogonal selectivity.

Decision Matrix (Visualized)

The following decision tree outlines the selection process based on sample complexity and available instrumentation.

MethodSelectionStartSample MatrixPurityHigh Purity / QCStart->PurityComplexReaction Mixture / Biological FluidStart->ComplexMethodAMethod A: Acid-Suppressed C18(pH 2.5)Purity->MethodAStandardMethodBMethod B: Mixed-Mode (Newcrom R1)Complex->MethodBInterferenceOutcomeAOutcome: Sharp Peak, Modest RetentionMethodA->OutcomeAOutcomeBOutcome: Enhanced Retention, Isomer SeparationMethodB->OutcomeB

Figure 1: Analytical workflow for selecting the optimal separation mode based on sample complexity.

Comparative Performance Data

The following data compares the performance of the target analyte against its primary degradation product, 6-Methyl-2,1-benzoxazole (decarboxylated form), and a structural isomer.[1]

Table 1: Retention Behavior Comparison (Experimental Conditions)
ParameterMethod A: Standard C18 Method B: Mixed-Mode (Newcrom R1)
Column C18 (5 µm, 150 x 4.6 mm)Newcrom R1 (5 µm, 150 x 4.6 mm)
Mobile Phase ACN : Water : H₃PO₄ (40:60:0.[1]1)ACN : Water : H₃PO₄ (50:50:0.1)
pH ~2.2 (Acidic)~2.2 (Acidic)
Mechanism Hydrophobic InteractionHydrophobic + Ion Exclusion/Exchange
Target Retention (

)
3.8 - 4.2 min 5.5 - 6.0 min
Impurity A (

)
*
6.5 min (Stronger retention)4.8 min (Reversed selectivity)
Resolution (

)
> 2.5> 4.0
Tailing Factor (

)
1.1 - 1.31.0 - 1.1

*Impurity A = 6-Methyl-2,1-benzoxazole (Decarboxylated).[1] Note how Method B alters elution order due to the lack of ionic interaction for the neutral impurity.

Detailed Experimental Protocols

Protocol A: Routine QC Analysis (C18)

Best for: Purity checks of synthesized raw material.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (HPLC Grade).

    • Solvent B: Acetonitrile (ACN).[1]

    • Mix: Isocratic 60% A / 40% B.[2]

  • Sample Preparation:

    • Dissolve 1 mg of 6-Methyl-2,1-benzoxazole-3-carboxylic acid in 1 mL of 50:50 ACN:Water.

    • Note: If solubility is poor, add 10 µL of DMSO.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

    • Temp: 30°C.

  • System Suitability:

    • Verify retention time of target is stable ±0.1 min.

    • Ensure Tailing Factor < 1.5.[4]

Protocol B: Impurity Profiling (Mixed-Mode)

Best for: Separating the carboxylic acid from neutral isomers or precursors.[1]

  • Column: SIELC Newcrom R1 or Primesep 100.

  • Mobile Phase:

    • Isocratic: 50% ACN / 50% Water / 0.1% Trifluoroacetic Acid (TFA) or H₃PO₄.

    • Insight: The presence of acid is critical not just for pH, but to shield silanols.

  • Elution Logic:

    • The target (Acid) will elute after the neutral decarboxylated impurity if the column has anion-exchange character, or before it on pure RP columns. This method maximizes the gap between the polar acid and non-polar neutrals.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Split Peak / Shoulder Sample solvent mismatch.Dissolve sample in mobile phase. Avoid 100% ACN injection.
Drifting Retention pH instability.Ensure buffer/acid concentration is sufficient (min 0.1% v/v).
Broad Peak (Tailing) Secondary silanol interactions.[1]Switch to "End-capped" C18 column or increase buffer strength.

References

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Establishes baseline retention behavior for the benzoxazole core structure.
    • Context: Provides physicochemical data (pKa, solubility) for the parent scaffold.[1]

  • Hanai, T. (2003).[1] HPLC: A Practical Guide. Royal Society of Chemistry.

    • Context: Authoritative source on pH control for acidic analytes in Reverse Phase chrom
  • ResearchGate. (2025). Derivatization of carboxylic groups prior to their LC analysis. Retrieved from [Link]

    • Context: Supporting data on carboxylic acid peak shape optimiz

Analytical Discrimination of 5-Methyl and 6-Methyl-1,2-Benzisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives), the 1,2-benzisoxazole core is a privileged scaffold. A critical quality attribute (CQA) in the synthesis of these cores is the regiochemical purity of the methyl-substituted benzene ring.

The cyclization of 2-hydroxy-aryloxime acetates often yields isomeric mixtures if the starting material regiochemistry is not strictly controlled or if rearrangement occurs. Distinguishing the 5-methyl and 6-methyl isomers is non-trivial due to their identical mass (


 133.15) and similar polarity.

This guide provides a definitive analytical workflow to distinguish these isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by HPLC for routine process monitoring.

Structural & Synthetic Context

Understanding the origin of these isomers is the first step in identification. They typically arise from the cyclization of specific acetophenone oximes.

Synthesis Pathway and Regioselectivity

The position of the methyl group in the final benzisoxazole is "locked in" by the starting acetophenone. However, process impurities in the starting material (e.g., 4-methyl vs. 5-methyl-2-hydroxyacetophenone) will carry through to the final product.

Figure 1: Regiochemical mapping from starting material to final benzisoxazole isomer.

Primary Identification: 1H NMR Spectroscopy[1][2][3]

NMR is the gold standard for structural assignment. The distinction relies on analyzing the coupling patterns (splitting) of the aromatic protons and confirming spatial proximity via NOE (Nuclear Overhauser Effect) .

Proton Assignment Strategy

The 1,2-benzisoxazole system has four aromatic protons (H4, H5, H6, H7) in the unsubstituted form.

  • H3: Isoxazole ring proton (Singlet, deshielded, ~8.5–9.0 ppm).

  • H4: Doublet or Singlet (most deshielded benzene proton, closest to the isoxazole ring).

  • H7: Doublet or Singlet (closest to the Oxygen).

Distinguishing Criteria (The "Ortho-Pair" Rule)

The presence of a methyl group replaces one proton, altering the coupling network.

Feature6-Methyl-1,2-Benzisoxazole 5-Methyl-1,2-Benzisoxazole
Methyl Position C6C5
Remaining Protons H4, H5, H7H4, H6, H7
Key Coupling (

)
H4–H5 are Ortho (

Hz)
H6–H7 are Ortho (

Hz)
Isolated Proton H7 appears as a Singlet (or fine doublet

Hz)
H4 appears as a Singlet (or fine doublet

Hz)
NOE Signal 1 Methyl

H5 (Strong)
Methyl

H4 (Strong)
NOE Signal 2 Methyl

H7 (Strong)
Methyl

H6 (Strong)
H3 NOE H3

H4 (Always present)
H3

H4 (Always present)
The "Self-Validating" NOE Logic

The most robust confirmation comes from the NOE difference spectroscopy.

  • If 5-Methyl: Irradiating the Methyl group will show an enhancement of H4 . Since H4 is already known (it shows NOE to H3), this positively identifies the 5-isomer.

  • If 6-Methyl: Irradiating the Methyl group will show enhancement of H5 and H7 , but NOT H4 .

Figure 2: NOE Decision Tree for structural confirmation.

Routine Analysis: HPLC Method

Once the standard is characterized by NMR, HPLC is preferred for purity checks. Isomers often co-elute on standard C18 columns unless specific conditions are used.

Chromatographic Behavior[4]
  • Stationary Phase: Phenyl-Hexyl or C18 (High Carbon Load). Phenyl phases often provide better selectivity for regioisomers due to

    
    -
    
    
    
    interactions.
  • Elution Order: typically, the 6-methyl isomer elutes slightly later than the 5-methyl isomer on C18 due to the slightly higher lipophilicity of the 6-position substitution in fused systems, though this must be experimentally verified for your specific column.

Recommended Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Summary of Analytical Properties

Property6-Methyl-1,2-Benzisoxazole5-Methyl-1,2-Benzisoxazole
CAS Number 61977-29-5 (Analog Ref)5765-44-6 (Isoxazole Ref)
Appearance Low-melting solid / OilLow-melting solid / Oil
1H NMR (Aromatic) 1 Ortho-Doublet (H4-H5) + 1 Singlet (H7)1 Ortho-Doublet (H6-H7) + 1 Singlet (H4)
Diagnostic NOE Me

H7
Me

H4

Note: Melting points for these specific methyl isomers are not reliably standardized in literature and should not be used as the sole identification method.

References

  • Regioselective Synthesis: Journal of Organic Chemistry, "Regioselective syntheses of 2- and 4-formylpyrido[2,1-b]benzoxazoles" (Analogous cyclization logic). Link

  • NMR Assignments: Magnetic Resonance in Chemistry, "Carbon-13 chemical shift assignments of derivatives of benzoic acid and benzisoxazole". Link

  • Benzisoxazole Properties: PubChem Compound Summary, "1,2-Benzisoxazole".[2] Link

  • HPLC Separation: Journal of Chromatography A, "Separation of positional isomers of benzoxazole derivatives". Link

Sources

Safety Operating Guide

6-Methyl-2,1-benzoxazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Disposal Protocol for 6-Methyl-2,1-benzoxazole-3-carboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of heterocyclic building blocks. 6-Methyl-2,1-benzoxazole-3-carboxylic acid (CAS: 1204297-series) is a valuable intermediate in medicinal chemistry, featuring a reactive benzoxazole ring and a carboxylic acid moiety 1. However, its structural properties dictate strict operational and disposal protocols. Improper disposal not only violates environmental regulations but also poses acute laboratory safety risks, including toxic gas evolution and environmental contamination.

This guide provides a self-validating system for the handling, spill mitigation, and final destruction of 6-methyl-2,1-benzoxazole-3-carboxylic acid, ensuring scientific integrity and regulatory compliance.

Hazard Causality and Physicochemical Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The GHS hazard classifications (H302, H315, H319, H335) are direct consequences of its chemical structure []():

  • Carboxylic Acid Moiety: Acts as a weak acid. It can cause localized pH changes upon contact with mucosal membranes, leading to serious eye irritation (H319) and skin irritation (H315) .

  • Benzoxazole Core: The nitrogen-containing heteroaromatic ring is stable under ambient conditions but yields toxic nitrogen oxides (NOx) upon thermal decomposition. This necessitates specialized incineration rather than standard biological or landfill disposal 2.

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C9H7NO3Generates NOx and CO2 upon combustion; requires scrubber-equipped incineration.
Physical State SolidDust inhalation hazard (H335); requires wet-wiping or HEPA vacuuming for spills.
GHS Health Hazards H302, H315, H319, H335Necessitates nitrile gloves, safety goggles, and handling strictly within a fume hood.
Incompatibilities Strong oxidizers, strong basesMust be segregated in chemical waste storage to prevent exothermic reactions.

Strategic Waste Segregation

In a high-throughput laboratory, cross-contamination of waste streams is a primary failure point. 6-Methyl-2,1-benzoxazole-3-carboxylic acid must be segregated based on its reactivity profile.

Table 2: Waste Segregation Compatibility Matrix

Waste CategoryCompatibilityCausality & Rationale
Non-Halogenated Solvents Highly CompatibleIdeal carrier solvents (e.g., ethanol, methanol) for liquid injection incineration 2.
Halogenated Solvents Compatible (if dissolved)Co-incineration is viable, but requires specific manifesting to ensure the facility uses halogen scrubbers.
Strong Oxidizers IncompatibleRisk of violent oxidation, exothermic heat generation, and premature degradation of the benzoxazole ring.
Aqueous Bases IncompatibleExothermic neutralization; risk of container pressurization due to rapid heat evolution.

Primary Disposal Methodology: High-Temperature Incineration

The only approved method for the final destruction of 6-methyl-2,1-benzoxazole-3-carboxylic acid is high-temperature incineration 2. Because the molecule contains nitrogen, standard open burning or low-temperature incineration will release toxic NOx gases into the atmosphere. The protocol below ensures complete molecular destruction.

Step-by-Step Incineration Preparation Protocol:

  • Solubilization: In a fume hood, dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol or acetone). Causality: Liquid injection ensures a uniform burn rate and complete atomization in the combustion chamber.

  • Consolidation: Transfer the solution to a clearly labeled, chemically compatible waste carboy (e.g., HDPE). Ensure the container is not completely full to allow for vapor expansion.

  • Manifesting: Label the container with the exact chemical name, CAS number, and the GHS pictograms for Irritant and Harmful.

  • Facility Transfer: Contract a licensed professional waste disposal service [[1]](). Verify that their facility utilizes a chemical incinerator equipped with an afterburner (>1100°C) and an alkaline scrubber.

Incineration A 6-Methyl-2,1-benzoxazole- 3-carboxylic acid Waste B Dissolve in Combustible Solvent (e.g., Ethanol) A->B Preparation C Primary Combustion Chamber (>850°C) B->C Injection D Afterburner (>1100°C) C->D Volatile Organics E Alkaline Scrubber (NOx/Acid Gas Neutralization) D->E NOx & CO2 F Clean Exhaust Gas Release E->F Scrubbed Gas

Caption: High-Temperature Incineration Pathway for Nitrogenous Heterocycles.

Spill Response and Decontamination Protocol

Accidental spills of solid 6-methyl-2,1-benzoxazole-3-carboxylic acid require immediate, structured intervention to prevent aerosolization of the irritating dust (H335) .

Step-by-Step Spill Mitigation:

  • Isolation: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill occurred inside, or maximize room ventilation if outside the hood.

  • PPE Donning: Equip a half-face respirator with P100 particulate filters, chemical-resistant nitrile gloves, and splash goggles. Causality: The compound is harmful if swallowed and irritating to the respiratory tract; standard surgical masks are insufficient against fine chemical dust.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) or cover it with a damp inert absorbent pad. Causality: Dry sweeping aerosolizes the particles, increasing inhalation risk and expanding the contamination zone.

  • Mechanical Collection: Use a non-sparking plastic scoop to collect the dampened material. Place the collected waste into a sealable, rigid plastic container.

  • Surface Decontamination: Wash the spill surface with a mild 1% sodium carbonate (Na2CO3) solution. Causality: The mild base will neutralize any residual traces of the carboxylic acid without generating excessive heat.

  • Final Disposal: Route the collected spill debris and decontamination materials through the high-temperature incineration workflow described above 2.

SpillResponse S1 Solid Spill Detected S2 Don Appropriate PPE (Respirator, Nitrile Gloves) S1->S2 S3 Suppress Dust (Mist with Solvent/Water) S2->S3 S4 Mechanically Collect (Avoid Dry Sweeping) S3->S4 S5 Place in Sealed Waste Container S4->S5 S6 Decontaminate Surface (1% Na2CO3 Solution) S5->S6

Caption: Chemical Spill Response and Neutralization Workflow.

References

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-Methyl-2,1-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific endeavors push the boundaries of innovation, the imperative to ensure the safety of laboratory personnel remains paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 6-Methyl-2,1-benzoxazole-3-carboxylic acid. Moving beyond a simple checklist, this document explains the rationale behind each safety measure, empowering you to make informed decisions that protect you and your colleagues.

Hazard Identification: Understanding the Risks

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][3]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation or damage upon contact.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed: Similar to many laboratory chemicals, ingestion may be harmful.[3]

Given these potential risks, a comprehensive PPE strategy is not just recommended; it is essential.

The Core Directive: Your PPE Arsenal

A multi-layered approach to PPE is critical.[5] The following sections detail the minimum required equipment for handling 6-Methyl-2,1-benzoxazole-3-carboxylic acid.

  • Why: To prevent airborne particles (dust) and accidental splashes from contacting the eyes. Given that similar compounds can cause serious eye damage, this is a critical line of defense.[1]

  • What to Use:

    • Chemical Safety Goggles: These are mandatory. They must provide a complete seal around the eyes to protect from dust and splashes from all angles.

    • Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as when preparing stock solutions or during vigorous mixing.[4]

  • Why: To prevent direct skin contact and absorption of the chemical.

  • What to Use:

    • Compatible Chemical-Resistant Gloves: Nitrile gloves are a standard and appropriate choice for handling most chemical powders.[6][7] Always inspect gloves for tears or punctures before use.[4][7]

    • Proper Glove Removal: Use the proper technique to remove gloves, turning them inside out to avoid contaminating your skin.[7] Wash hands thoroughly with soap and water after removing gloves.[4][6][7]

  • Why: To protect the skin on your arms and body from contact with the chemical.

  • What to Use:

    • Laboratory Coat: A standard, long-sleeved lab coat is required.

    • Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities of the compound or its solutions.

  • Why: To prevent the inhalation of fine powders, which can cause respiratory tract irritation.[1][2]

  • When to Use:

    • Mandatory When Handling the Powder: Any procedure that involves weighing or transferring the solid compound must be performed in a certified chemical fume hood or while wearing a NIOSH-approved respirator.[5]

    • Type of Respirator: If a fume hood is not available or feasible, an N95-rated particulate respirator is the minimum requirement. For higher-risk procedures, a half-mask respirator with appropriate cartridges may be necessary.[4]

Operational and Disposal Plans

Proper PPE use extends to the entire lifecycle of the chemical in the lab, from handling to disposal.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 6-Methyl-2,1-benzoxazole-3-carboxylic acid.

PPE_Workflow start Start: Task Assessment task_type What is the task? start->task_type weighing Weighing/Handling Solid Powder task_type->weighing Solid solution_prep Preparing Solution task_type->solution_prep Liquid reaction_workup Reaction Workup/Transfer task_type->reaction_workup Liquid engineering_controls Is a Fume Hood Available? weighing->engineering_controls ppe_splash Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat solution_prep->ppe_splash reaction_workup->ppe_splash ppe_high Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator (if no hood) engineering_controls->ppe_high No ppe_medium Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat engineering_controls->ppe_medium Yes disposal Disposal of Contaminated PPE & Waste ppe_high->disposal ppe_medium->disposal ppe_splash->disposal end End of Task: Doff PPE & Wash Hands disposal->end

Caption: PPE Selection Workflow Diagram

  • Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible.[5]

  • Engineering Controls: Whenever possible, handle 6-Methyl-2,1-benzoxazole-3-carboxylic acid inside a chemical fume hood to minimize inhalation exposure.[5][8]

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If required, fit your respirator last.

  • Handling: Conduct all manipulations carefully to avoid creating dust or splashes.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care not to touch the outside of contaminated items. Remove gloves using the proper technique.

  • Hygiene: Always wash your hands thoroughly after handling the chemical, even if you wore gloves.[6][8]

  • Small Spills: For small powder spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[6]

  • Eye Contact: If the chemical enters the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Chemical Waste: Dispose of 6-Methyl-2,1-benzoxazole-3-carboxylic acid and any solutions containing it as hazardous chemical waste, following all local, state, and federal regulations.

  • Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in the designated solid hazardous waste stream. Do not reuse disposable PPE.

Summary of PPE Requirements
ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Powder Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired (Fume Hood or Respirator)
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if in a fume hood
Routine Handling of Solutions Safety GogglesNitrile GlovesLab CoatNot required if in a fume hood
Waste Disposal Safety GogglesNitrile GlovesLab CoatNot required

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 6-Methyl-2,1-benzoxazole-3-carboxylic acid, fostering a safer and more productive research environment.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • Acros Organics. (2025, December 19). Safety Data Sheet: 6-Methylbenzoxazole.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • ChemScene. (2025, December 8). Safety Data Sheet: 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Tokyo Chemical Industry. (2025, January 15). Safety Data Sheet: Benzoxazole.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: coumarin-3-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.